molecular formula C10H12ClNO B1441649 3-((2-Chlorobenzyl)oxy)azetidine CAS No. 1121627-62-0

3-((2-Chlorobenzyl)oxy)azetidine

Cat. No.: B1441649
CAS No.: 1121627-62-0
M. Wt: 197.66 g/mol
InChI Key: SRDXACGSHRDVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2-Chlorobenzyl)oxy)azetidine is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-chlorophenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-10-4-2-1-3-8(10)7-13-9-5-12-6-9/h1-4,9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDXACGSHRDVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-((2-Chlorobenzyl)oxy)azetidine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in contemporary drug discovery.[1][2] Its inherent ring strain and conformational rigidity provide a unique three-dimensional geometry that can enhance binding affinity and selectivity for biological targets.[1] Unlike more flexible aliphatic amines, the constrained nature of the azetidine ring allows for precise spatial orientation of substituents, a critical factor in optimizing ligand-receptor interactions.[2] Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[3] This guide provides a comprehensive technical overview of a specific derivative, 3-((2-Chlorobenzyl)oxy)azetidine, covering its chemical structure, a detailed synthetic protocol, and an exploration of its potential in drug development based on structurally related compounds.

Chemical Structure and Nomenclature

The chemical entity at the core of this guide is this compound. Its structure consists of a central azetidine ring substituted at the 3-position with an oxygen atom, which in turn is connected to a 2-chlorobenzyl group.

IUPAC Name: this compound[4]

Chemical Structure:

Molecular Formula: C₁₀H₁₂ClNO[5]

Molecular Weight: 197.66 g/mol [5]

CAS Number: 1121627-62-0[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for assessing its drug-likeness and potential pharmacokinetic profile.

PropertyValueSource
Boiling Point282.9±35.0 °C (Predicted)[4]
Density1.21±0.1 g/cm³ (Predicted)[4]
InChI KeySRDXACGSHRDVFC-UHFFFAOYSA-N[6]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through a two-step process: a Williamson ether synthesis to form the N-Boc protected intermediate, followed by deprotection of the azetidine nitrogen. This approach is rooted in established methodologies for the synthesis of analogous 3-alkoxyazetidines.

Synthetic Workflow Diagram

Synthesis_Workflow A N-Boc-3-hydroxyazetidine C Williamson Ether Synthesis (NaH, DMF) A->C B 2-Chlorobenzyl bromide B->C D N-Boc-3-((2-chlorobenzyl)oxy)azetidine C->D Formation of protected intermediate E Acidic Deprotection (TFA or HCl in Dioxane) D->E Removal of Boc protecting group F This compound E->F Final Product

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of N-Boc-3-((2-chlorobenzyl)oxy)azetidine via Williamson Ether Synthesis

This initial step involves the formation of the ether linkage between the 3-hydroxyazetidine and the 2-chlorobenzyl moiety. The use of a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is crucial to prevent its competing nucleophilicity in the reaction.

Experimental Protocol:

  • Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

    • Causality: N-Boc-3-hydroxyazetidine serves as the alcohol component. DMF is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. An inert atmosphere is necessary to prevent quenching of the highly reactive sodium hydride by atmospheric moisture. Sodium hydride is a strong base that deprotonates the hydroxyl group of the azetidinol to form a more nucleophilic alkoxide. The reaction is performed at 0 °C to control the initial exothermic reaction of NaH with the solvent and substrate.

  • Alkoxide Formation: Stir the resulting suspension at 0 °C for 30 minutes.

    • Causality: This allows for the complete formation of the sodium alkoxide intermediate, which is a more potent nucleophile than the starting alcohol.

  • Addition of Alkylating Agent: Slowly add a solution of 2-chlorobenzyl bromide (1.1 eq.) in anhydrous DMF to the reaction mixture at 0 °C.

    • Causality: 2-Chlorobenzyl bromide is the electrophile that will be attacked by the nucleophilic alkoxide. Slow addition helps to control the exothermicity of the reaction.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-Boc-3-((2-chlorobenzyl)oxy)azetidine as a pure compound.

Part 2: Deprotection of N-Boc-3-((2-chlorobenzyl)oxy)azetidine

The final step is the removal of the Boc protecting group to yield the free secondary amine. Acid-catalyzed deprotection is the standard and most effective method.

Experimental Protocol:

  • Reaction Setup: Dissolve N-Boc-3-((2-chlorobenzyl)oxy)azetidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid. Common reagents include trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) or a solution of hydrogen chloride in 1,4-dioxane (e.g., 4M HCl).

    • Causality: The Boc group is labile under acidic conditions. The acid protonates the carbonyl oxygen of the carbamate, which facilitates its cleavage to form the stable tert-butyl cation, carbon dioxide, and the desired free amine.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. If using HCl in dioxane, the hydrochloride salt of the product may precipitate and can be collected by filtration. If using TFA, the residue can be dissolved in a minimal amount of DCM and precipitated by the addition of diethyl ether. Alternatively, the acidic solution can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and the free base extracted with an organic solvent.

  • Purification: The resulting salt is often of high purity. If necessary, the free base can be purified by column chromatography or crystallization.

Potential Applications in Drug Discovery

While specific biological data for this compound is not extensively published, the broader class of 3-substituted azetidine derivatives has shown significant promise in various therapeutic areas.

Antimicrobial and Antiviral Potential

The azetidine nucleus is a core component of many β-lactam antibiotics.[1] Furthermore, non-lactam azetidines have been explored for their antimicrobial and antiviral properties. A recent study on structurally similar 3-(substituted benzyloxy)oxetane derivatives revealed potent antimycobacterial activity.[7] Notably, the 4-chlorobenzyl ether derivative in that series demonstrated excellent activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 6.68 μM, which was twice as potent as the standard drug isoniazid.[7] This suggests that the 2-chloro substitution in this compound may also confer significant antimicrobial properties, warranting further investigation in this area.

Central Nervous System (CNS) Activity

3-Substituted azetidine derivatives have been investigated as modulators of monoamine transporters, which are key targets in the treatment of depression and other neurological disorders.[8] The rigid azetidine scaffold can effectively mimic the conformation of neurotransmitters, leading to potent inhibition of their reuptake. For instance, novel 3-substituted azetidines have been explored as triple reuptake inhibitors (TRIs) of serotonin, norepinephrine, and dopamine.[8] The lipophilic nature of the 2-chlorobenzyl group in this compound suggests it may have good blood-brain barrier permeability, making it a candidate for CNS-targeted drug discovery.

Conclusion

This compound is a synthetically accessible molecule that belongs to a class of compounds with significant therapeutic potential. The robust and scalable synthetic route, based on the Williamson ether synthesis and subsequent deprotection, allows for its efficient preparation. While direct biological data is limited, the potent antimycobacterial activity of structurally related compounds strongly suggests that this compound is a promising candidate for further investigation as an antimicrobial agent. Furthermore, its structural features are consistent with those of other azetidine derivatives that exhibit CNS activity. This technical guide provides a solid foundation for researchers and drug development professionals to synthesize, characterize, and explore the therapeutic applications of this intriguing molecule.

References

An In-depth Technical Guide to 3-((2-Chlorobenzyl)oxy)azetidine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold

The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in contemporary medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity provide a unique three-dimensional geometry that allows for precise spatial orientation of substituents, leading to enhanced binding affinity and selectivity for biological targets.[1] Unlike more flexible aliphatic chains or larger ring systems, the azetidine core can act as a compact, polar, and metabolically stable bioisostere, improving the physicochemical properties of drug candidates.[3] Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties, as well as utility in treating central nervous system (CNS) disorders.[4][5] This guide focuses on a specific, valuable derivative: 3-((2-Chlorobenzyl)oxy)azetidine (CAS Number: 1121627-62-0), a key building block for the synthesis of novel therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective use in drug discovery and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 1121627-62-0Multiple
Molecular Formula C₁₀H₁₂ClNOMultiple
Molecular Weight 197.66 g/mol Multiple
Appearance Pale-yellow to Yellow-brown LiquidSigma-Aldrich
Purity Typically ≥95%Multiple
Boiling Point (Predicted) 282.9 ± 35.0 °CChemicalBook
Density (Predicted) 1.21 ± 0.1 g/cm³Acros Pharmatech
pKa (Predicted) 9.56 ± 0.40Acros Pharmatech
InChI Key SRDXACGSHRDVFC-UHFFFAOYSA-NSigma-Aldrich
SMILES C1C(CN1)OCC2=CC=CC=C2ClAcros Pharmatech

Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 1-Boc-3-hydroxyazetidine. This process involves an O-alkylation reaction followed by the deprotection of the Boc (tert-butyloxycarbonyl) group.

Step 1: O-Alkylation of 1-Boc-3-hydroxyazetidine

The first step is a Williamson ether synthesis, where the hydroxyl group of 1-Boc-3-hydroxyazetidine is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to displace the bromide from 2-chlorobenzyl bromide.

Protocol:

  • To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-chlorobenzyl bromide (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-3-((2-chlorobenzyl)oxy)azetidine.

Step 2: Deprotection of the Boc Group

The final step involves the removal of the acid-labile Boc protecting group to yield the target compound.

Protocol:

  • Dissolve the purified 1-Boc-3-((2-chlorobenzyl)oxy)azetidine (1.0 eq) in a solution of 4M HCl in 1,4-dioxane at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting residue is the hydrochloride salt of this compound. To obtain the free base, dissolve the residue in water and basify to pH > 10 with a suitable base (e.g., NaOH or K₂CO₃).

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of the azetidine, driving the reaction towards the formation of the alkoxide intermediate.

  • Choice of Solvent: DMF is a polar aprotic solvent that is suitable for SN2 reactions, as it can solvate the cation (Na⁺) while not significantly solvating the nucleophilic alkoxide, thus enhancing its reactivity.

  • Protecting Group Strategy: The Boc group is employed to protect the nitrogen atom of the azetidine ring from participating in side reactions during the O-alkylation step. Its ease of removal under acidic conditions makes it an ideal choice for this synthesis.[6][7]

  • Deprotection Conditions: 4M HCl in dioxane is a standard and effective reagent for the clean and efficient removal of the Boc protecting group.[8]

Characterization:

  • ¹H NMR: Expect signals for the aromatic protons of the 2-chlorobenzyl group (around 7.2-7.5 ppm), a singlet for the benzylic methylene protons (-O-CH₂ -Ar), and multiplets for the azetidine ring protons.

  • ¹³C NMR: Expect signals for the aromatic carbons, the benzylic carbon, and the carbons of the azetidine ring.

  • IR Spectroscopy: Look for characteristic C-O-C stretching vibrations for the ether linkage and C-H stretching for the aromatic and aliphatic protons.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (197.66 g/mol ).

Applications in Drug Discovery

The this compound scaffold is a valuable intermediate in the synthesis of a variety of biologically active molecules. The azetidine ring provides a rigid core that can be further functionalized, while the 2-chlorobenzyl ether moiety can participate in key binding interactions with biological targets.

Potential Therapeutic Areas:

  • Triple Reuptake Inhibitors (TRIs): 3-Substituted azetidine derivatives have been extensively explored as inhibitors of the serotonin, norepinephrine, and dopamine transporters.[15][16][17] The development of TRIs is a promising strategy for the treatment of depression and other CNS disorders. The structure of this compound makes it an attractive starting point for the synthesis of novel TRI candidates.

  • Antibacterial Agents: The azetidine nucleus is a core component of many β-lactam antibiotics.[2][18] Furthermore, non-lactam azetidines have also shown promise as antimicrobial agents.[2] The incorporation of the 3-((2-chlorobenzyl)oxy) moiety could lead to compounds with novel antibacterial mechanisms or improved activity against resistant strains.

  • Anticancer Agents: Certain azetidin-2-one derivatives have demonstrated significant antiproliferative activity against human breast cancer cell lines.[4] The unique stereochemistry and electronic properties imparted by the 3-((2-chlorobenzyl)oxy) group could be exploited in the design of new anticancer drugs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not publicly available, information from related compounds, such as benzyl ethers, can provide guidance.[19][20][21][22]

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Inhalation: Avoid inhaling vapors or mists. If inhaled, move to fresh air.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

First Aid Measures:

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features, combining the rigid azetidine core with the functionalized benzyl ether side chain, make it an attractive starting point for the synthesis of novel therapeutic agents targeting a range of diseases. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in the drug discovery and development pipeline.

References

An In-Depth Technical Guide to the Synthesis of 3-((2-Chlorobenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-((2-Chlorobenzyl)oxy)azetidine is a valuable substituted azetidine derivative, frequently employed as a key building block in the synthesis of complex pharmaceutical agents. Its unique four-membered heterocyclic structure, combined with the 2-chlorobenzyl ether moiety, provides a versatile scaffold for drug discovery and development. This guide offers a comprehensive, in-depth analysis of a robust and scalable three-step synthetic sequence for its preparation. We will dissect the strategic rationale behind the chosen pathway, provide detailed, field-proven experimental protocols, and discuss the critical mechanistic principles that govern each transformation. The core of this synthesis relies on the classic Williamson ether synthesis, preceded by a necessary nitrogen protection step and followed by a final deprotection to yield the target compound. This document is intended for researchers, medicinal chemists, and process development scientists seeking a practical and scientifically grounded approach to this important intermediate.

Strategic Overview: A Retrosynthetic Approach

The most logical and industrially viable approach to constructing this compound is through the formation of the ether bond. A retrosynthetic analysis immediately points to the Williamson ether synthesis as the key transformation.[1][2] This involves disconnecting the C-O bond of the ether, leading to two potential precursor pairs:

  • Route A: 3-Hydroxyazetidine (as the nucleophile) and a 2-chlorobenzyl electrophile (e.g., 2-chlorobenzyl bromide).

  • Route B: 2-Chlorobenzyl alcohol (as the nucleophile) and a 3-haloazetidine electrophile.

Route A is mechanistically and practically superior. The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This reaction is most efficient with unhindered, primary alkyl halides.[3] 2-Chlorobenzyl bromide is a primary halide, making it an ideal electrophile. Conversely, Route B would require a nucleophilic attack at the C3 position of the azetidine ring, a secondary and more sterically hindered center, which would likely lead to competing elimination (E2) side reactions and lower yields.[4]

Furthermore, the secondary amine of the azetidine ring is nucleophilic and would compete with the hydroxyl group in the etherification step. Therefore, a protecting group strategy is essential. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable under the basic conditions of the Williamson synthesis but can be readily removed under acidic conditions.[5][6]

This strategic analysis leads to the following three-stage forward synthesis plan:

  • Protection: N-Boc protection of 3-hydroxyazetidine.

  • Etherification: Williamson ether synthesis between N-Boc-3-hydroxyazetidine and 2-chlorobenzyl bromide.

  • Deprotection: Acid-mediated removal of the N-Boc group to yield the final product.

G cluster_main Forward Synthetic Pathway Target This compound Intermediate1 N-Boc-3-((2-Chlorobenzyl)oxy)azetidine Target->Intermediate1 Deprotection (Acid) Intermediate1->Target Intermediate2 N-Boc-3-hydroxyazetidine Intermediate1->Intermediate2 Williamson Ether Synthesis (SN2) StartingMaterial2 2-Chlorobenzyl Bromide Intermediate2->Intermediate1 StartingMaterial1 3-Hydroxyazetidine Intermediate2->StartingMaterial1 N-Boc Protection StartingMaterial1->Intermediate2

Figure 1: Overall Synthetic Workflow.

Step 1: Preparation of the Key Intermediate, N-Boc-3-hydroxyazetidine

The synthesis begins with the protection of the azetidine nitrogen. While 3-hydroxyazetidine can be synthesized from precursors like epichlorohydrin, it is commonly available commercially as its more stable hydrochloride salt.[7][8] The Boc protection is a crucial step to prevent the secondary amine from acting as a nucleophile in the subsequent etherification.[9]

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc group. It is electrophilic at the carbonyl carbons and reacts readily with amines.

  • Base: When starting with the hydrochloride salt, a base is required to neutralize the HCl and free the amine for reaction. An organic base like triethylamine (Et₃N) or an inorganic base like sodium bicarbonate (NaHCO₃) is typically used.[10] Using a base also helps to scavenge the proton released during the reaction, driving it to completion.

  • Solvent: A mixed solvent system, such as dioxane/water or THF/water, is often employed to dissolve both the polar amine salt and the less polar Boc₂O.[10]

This protocol describes the protection of 3-hydroxyazetidine hydrochloride.

ReagentMolar Eq.MW ( g/mol )Amount
3-Hydroxyazetidine HCl1.0109.5510.0 g
Dioxane--100 mL
Water--100 mL
Sodium Bicarbonate (NaHCO₃)3.084.0122.9 g
Di-tert-butyl dicarbonate (Boc₂O)1.1218.2522.0 g

Procedure:

  • To a 500 mL round-bottom flask, add 3-hydroxyazetidine hydrochloride (10.0 g) and dissolve it in a mixture of dioxane (100 mL) and water (100 mL).

  • Add sodium bicarbonate (22.9 g) to the solution in portions with stirring. Effervescence will be observed.

  • Once the gas evolution has subsided, add di-tert-butyl dicarbonate (22.0 g) to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine as an oil or low-melting solid.[11] The product is often of sufficient purity for the next step, but can be further purified by silica gel chromatography if necessary.

Step 2: Core Synthesis via Williamson Ether Synthesis

This step forms the crucial C-O ether bond. It is a classic SN2 reaction where the alkoxide generated from N-Boc-3-hydroxyazetidine displaces the bromide from 2-chlorobenzyl bromide.[1][12]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group to form the reactive alkoxide. Sodium hydride (NaH) is an excellent choice.[2] It irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which simply bubbles out of the reaction mixture, driving the equilibrium forward.[13]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal.[14] These solvents effectively solvate the sodium cation of the alkoxide but do not solvate the alkoxide anion itself, leaving it highly nucleophilic and reactive for the SN2 attack.

  • Electrophile: 2-Chlorobenzyl bromide is chosen as the electrophile. As a primary benzylic halide, it is highly reactive towards SN2 displacement and less prone to the competing E2 elimination pathway.[3]

Figure 2: General SN2 Mechanism.
ReagentMolar Eq.MW ( g/mol )Amount
N-Boc-3-hydroxyazetidine1.0173.2110.0 g
Anhydrous DMF--150 mL
Sodium Hydride (60% in oil)1.224.00 (active)2.77 g
2-Chlorobenzyl bromide1.1205.4813.1 g

Procedure:

  • Safety Note: Sodium hydride reacts violently with water and is flammable.[15][16] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • To a dry 500 mL three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-3-hydroxyazetidine (10.0 g) and dissolve in anhydrous DMF (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 2.77 g) portion-wise to the stirred solution. Maintain the temperature below 5 °C. Hydrogen gas will evolve.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C. Add 2-chlorobenzyl bromide (13.1 g) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) while cooling in an ice bath.

  • Transfer the mixture to a separatory funnel and add water (200 mL) and ethyl acetate (200 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with water (3 x 100 mL) to remove DMF, then wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford pure N-Boc-3-((2-chlorobenzyl)oxy)azetidine.

Step 3: Final Deprotection

The final step is the removal of the acid-labile N-Boc group to unveil the target secondary amine.[5]

The Boc group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.

  • Reagents: Strong acids are required. Trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) is a very common and effective system.[5] Alternatively, a solution of hydrogen chloride (HCl) in a solvent like dioxane or methanol can be used.[17][18] TFA is often preferred for its ease of removal due to its volatility.

ReagentMolar Eq.MW ( g/mol )Amount
N-Boc-3-((2-chlorobenzyl)oxy)azetidine1.0297.7710.0 g
Dichloromethane (DCM)--100 mL
Trifluoroacetic Acid (TFA)10.0114.0225.6 mL

Procedure:

  • Safety Note: Trifluoroacetic acid is highly corrosive and causes severe burns. Handle in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Dissolve N-Boc-3-((2-chlorobenzyl)oxy)azetidine (10.0 g) in dichloromethane (100 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (25.6 mL) to the stirred solution.

  • Remove the ice bath and stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in DCM (100 mL) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic (pH > 8). This neutralizes the TFA and frees the amine.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Williamson Ether Synthesis Incomplete deprotonation of the alcohol.Ensure NaH is fresh and reactive. Use anhydrous solvent. Allow sufficient time for alkoxide formation.
Competing E2 elimination.This is less likely with a primary halide but can be minimized by keeping the reaction temperature low.[4]
Impure starting materials.Ensure N-Boc-3-hydroxyazetidine is pure and dry.
Incomplete N-Boc Deprotection Insufficient acid or reaction time.Increase the equivalents of TFA or extend the reaction time. Monitor closely by TLC.
For stubborn substrates, using HCl in dioxane at room temperature or slightly warmed may be more effective.[17]
Difficulty in Purification Residual DMF in the product.Perform multiple aqueous washes during the work-up of the Williamson ether synthesis step.
Byproducts from side reactions.Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions. Ensure effective chromatographic separation.

References

An In-Depth Technical Guide to 3-((2-Chlorobenzyl)oxy)azetidine: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-((2-Chlorobenzyl)oxy)azetidine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol, and offer a thorough characterization analysis. Furthermore, this guide explores the strategic importance of the azetidine scaffold in modern medicinal chemistry, elucidating the rationale behind its incorporation into novel therapeutic agents and outlining its potential applications.

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of drug discovery, the quest for novel chemical matter with optimized pharmacological profiles is perpetual. Saturated heterocycles are privileged motifs, and among them, the azetidine ring has emerged as a valuable scaffold.[1] Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the four-membered azetidine ring possesses significant ring-strain energy (approx. 25.4 kcal/mol).[2] This inherent strain imparts a high degree of conformational rigidity, which can be highly advantageous in drug design.[3][4]

By locking flexible acyclic chains into a defined three-dimensional orientation, the azetidine scaffold can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[3] Furthermore, the nitrogen atom provides a key site for interaction or further functionalization, while the ring itself acts as a non-classical bioisostere for groups like gem-dimethyl or carbonyl, often improving critical physicochemical properties such as aqueous solubility and metabolic stability.[5] this compound represents a readily functionalized version of this scaffold, offering a vector for exploring chemical space in fragment-based and lead optimization campaigns.

Core Molecular Attributes

A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and screening. The core attributes of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂ClNO[1][3][5][6][7]
Molecular Weight 197.66 g/mol [1][3][5]
CAS Number 1121627-62-0[1][3][6]
Appearance Pale-yellow to Yellow-brown Liquid[3]
Boiling Point 282.9 ± 35.0 °C (at 760 mmHg)[5][7]
Common Synonyms 3-[(2-chlorobenzyl)oxy]azetidine, 3-[(2-chlorophenyl)methoxy]azetidine[1][5]

Synthesis and Purification Workflow

The synthesis of this compound is most reliably achieved through a three-step sequence starting from commercially available 3-hydroxyazetidine. The workflow involves protection of the azetidine nitrogen, formation of the ether linkage via a Williamson ether synthesis, and subsequent deprotection to yield the target compound.

G cluster_0 Step 1: Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection S1 3-Hydroxyazetidine P1 N-Boc-3-hydroxyazetidine S1->P1 Boc₂O, Et₃N CH₂Cl₂ P2 tert-Butyl 3-((2-chlorobenzyl)oxy) azetidine-1-carboxylate P1->P2 1. NaH, DMF 2. 2-Chlorobenzyl chloride F1 This compound P2->F1 TFA or HCl CH₂Cl₂

Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol

Part A: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (Protected Intermediate)

  • Rationale: The secondary amine of 3-hydroxyazetidine is nucleophilic and would compete with the hydroxyl group in the subsequent etherification. Protection with a tert-butyloxycarbonyl (Boc) group masks the amine's reactivity and increases the compound's solubility in organic solvents, simplifying handling and purification.[8]

  • To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

  • Stir the mixture at room temperature until the starting material fully dissolves.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product, tert-butyl 3-hydroxyazetidine-1-carboxylate, can often be used in the next step without further purification. If needed, purify by flash column chromatography.

Part B: Synthesis of tert-Butyl this compound-1-carboxylate

  • Rationale: The Williamson ether synthesis is a robust and high-yielding method for forming ether linkages.[9] Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the hydroxyl group of the N-Boc-3-hydroxyazetidine, forming a reactive alkoxide.[10] This alkoxide then displaces the chloride from 2-chlorobenzyl chloride in a classic Sₙ2 reaction.[9] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, effectively solvating the sodium cation.

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add a solution of 2-chlorobenzyl chloride (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure protected product.

Part C: Synthesis of this compound (Final Product)

  • Rationale: The Boc protecting group is acid-labile. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent efficiently cleave the carbamate to liberate the free secondary amine.[8]

  • Dissolve the purified tert-butyl this compound-1-carboxylate (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.

  • Stir the solution for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in CH₂Cl₂ and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid.

  • Extract the aqueous layer with CH₂Cl₂ (2x). Combine all organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound.

Structural Characterization

Unambiguous characterization is critical for verifying the identity and purity of the synthesized compound. While specific spectra for this exact molecule are not publicly available, the expected NMR and MS data can be reliably predicted based on closely related structures and fundamental principles.[7]

Predicted Spectroscopic Data

The following data are predicted for the Boc-protected intermediate, tert-Butyl this compound-1-carboxylate, based on analysis of analogous compounds and substituent effects.[7]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25-7.45 (m, 4H): Aromatic protons of the 2-chlorobenzyl group.

    • δ 4.55 (s, 2H): Methylene protons of the benzyl group (-O-CH₂ -Ar).

    • δ 4.30-4.40 (m, 1H): Azetidine proton at the 3-position (-CH -O-).

    • δ 4.10-4.20 (m, 2H): Two azetidine methylene protons adjacent to nitrogen.

    • δ 3.85-3.95 (m, 2H): The other two azetidine methylene protons adjacent to nitrogen.

    • δ 1.45 (s, 9H): Protons of the tert-butyl group of the Boc protector.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 156.5: Carbonyl carbon of the Boc group.

    • δ 135.0 - 138.0: Quaternary aromatic carbons of the benzyl group.

    • δ 127.0 - 130.0: Aromatic CH carbons.

    • δ 80.0: Quaternary carbon of the Boc group (-C (CH₃)₃).

    • δ 70.0: Methylene carbon of the benzyl group (-O-C H₂-Ar).

    • δ 65.0 - 68.0: Azetidine carbon at the 3-position (-C H-O-).

    • δ 56.0 - 58.0: Azetidine methylene carbons (-C H₂-N-).

    • δ 28.5: Methyl carbons of the Boc group.

  • Mass Spectrometry (ESI+):

    • Expected m/z for [M+H]⁺: 298.11

    • Expected m/z for [M+Na]⁺: 320.09

Upon deprotection to yield the final product, the signals corresponding to the Boc group (δ 1.45 in ¹H NMR; δ 156.5, 80.0, 28.5 in ¹³C NMR) will disappear. A broad singlet corresponding to the N-H proton will appear in the ¹H NMR spectrum, and the chemical shifts of the azetidine ring protons and carbons will shift slightly.

Applications in Drug Discovery

The title compound is a valuable building block for generating libraries of molecules for high-throughput screening (HTS) and for use in structure-activity relationship (SAR) studies. Its utility stems from the combination of the azetidine core and the functional "handle" it presents.

G cluster_0 Key Features cluster_1 Potential Applications Core This compound Scaffold Azetidine Scaffold (Rigidity, Solubility) Core->Scaffold provides Vector Secondary Amine (N-H) (Attachment Point) Core->Vector offers Sidechain 2-Chlorobenzyl Group (Hydrophobic/Halogen Interaction) Core->Sidechain presents Amide Amide Coupling (New Chemical Entities) Vector->Amide Alkylation N-Alkylation (SAR Exploration) Vector->Alkylation Sulfonamide Sulfonamide Formation (Bioisosteres) Vector->Sulfonamide

Caption: Role of the compound as a versatile chemical scaffold.

The secondary amine of the azetidine ring is a nucleophilic handle that can be readily derivatized via several standard reactions:

  • Amide Coupling: Reaction with carboxylic acids or acid chlorides to form amides, a ubiquitous linkage in pharmaceuticals.

  • Reductive Amination: Reaction with aldehydes or ketones to introduce diverse substituents.

  • N-Arylation/Alkylation: Coupling with aryl halides or alkyl halides to explore different chemical spaces.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides.

The 2-chlorobenzyl ether moiety itself can participate in key interactions with a protein target, such as hydrophobic interactions or halogen bonding, a non-covalent interaction of growing importance in medicinal chemistry.

Safety and Handling

  • This compound: This compound is classified as a warning. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • 2-Chlorobenzyl chloride: This reagent is corrosive, combustible, and harmful by inhalation, in contact with skin, and if swallowed. It can cause severe skin burns and eye damage. Extreme caution must be exercised when handling this reagent.

  • Sodium Hydride (NaH): NaH is a water-reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and quenched carefully.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that leverages the beneficial properties of the azetidine scaffold for application in drug discovery. Its synthesis, while requiring careful execution due to the nature of the reagents, is robust and follows well-established organic chemistry principles. By providing conformational constraint, improved physicochemical properties, and a versatile synthetic handle, this compound and its derivatives are poised to be valuable tools in the development of the next generation of therapeutics.

References

Spectroscopic Characterization of 3-((2-Chlorobenzyl)oxy)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the spectroscopic data for 3-((2-Chlorobenzyl)oxy)azetidine, a molecule of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and verification of this compound.

Introduction

This compound is a substituted azetidine derivative. The azetidine ring is a four-membered nitrogen-containing heterocycle that serves as a versatile building block in the synthesis of a wide range of biologically active compounds.[1] The incorporation of a 2-chlorobenzyl ether moiety introduces specific steric and electronic features that can influence the molecule's interaction with biological targets. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability of subsequent biological and pharmacological studies. This guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques in the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Theoretical Framework

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ) are influenced by the electron density around the proton, with electron-withdrawing groups causing a downfield shift (higher ppm). Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals, providing valuable connectivity information.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shift is indicative of its hybridization and the nature of its substituents.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumental Parameters (Example for a 500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Weigh Compound Dissolve Dissolve in CDCl3 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR ¹H NMR Acquisition Transfer->H1_NMR C13_NMR ¹³C NMR Acquisition Transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Referencing Baseline->Integrate Assign Signal Assignment Integrate->Assign Interpret Structural Interpretation Assign->Interpret

Predicted ¹H NMR Data and Interpretation

Based on the analysis of structurally similar compounds, the following ¹H NMR spectrum is predicted for this compound in CDCl₃.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40d1HAr-H (ortho to Cl)
~7.25-7.35m3HAr-H
~4.60s2HO-CH₂-Ar
~4.30m1HCH-O (azetidine)
~3.80t2HCH₂-N (azetidine, axial)
~3.40t2HCH₂-N (azetidine, equatorial)
~2.00br s1HNH

Interpretation:

  • Aromatic Region (7.25-7.40 ppm): The four protons on the chlorobenzyl group are expected to appear in this region. The proton ortho to the chlorine atom is likely to be the most downfield due to the inductive effect of the halogen. The remaining aromatic protons will appear as a complex multiplet.[2][3]

  • Benzylic Protons (4.60 ppm): The two protons of the methylene group attached to the oxygen and the aromatic ring (O-CH₂-Ar) are expected to appear as a singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen and aromatic ring.[2]

  • Azetidine Ring Protons:

    • The methine proton on the carbon bearing the ether linkage (CH-O) is expected to appear as a multiplet around 4.30 ppm.

    • The methylene protons on the azetidine ring adjacent to the nitrogen are diastereotopic and are expected to show distinct signals. They will likely appear as two triplets (due to coupling with the methine proton and each other) around 3.40-3.80 ppm.[4]

  • NH Proton (~2.00 ppm): The proton on the nitrogen of the azetidine ring is expected to appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent.

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR spectrum for this compound in CDCl₃ is as follows:

Chemical Shift (δ, ppm)Assignment
~136.0Ar-C (C-Cl)
~134.0Ar-C (ipso)
~129.5Ar-CH
~128.8Ar-CH
~127.0Ar-CH
~126.5Ar-CH
~70.0O-CH₂-Ar
~65.0CH-O (azetidine)
~50.0CH₂-N (azetidine)

Interpretation:

  • Aromatic Carbons (126.5-136.0 ppm): Six signals are expected for the six carbons of the aromatic ring. The carbon attached to the chlorine atom (C-Cl) will be downfield, as will the ipso-carbon attached to the benzylic methylene group.[3]

  • Benzylic Carbon (~70.0 ppm): The carbon of the O-CH₂-Ar group is expected around 70 ppm.

  • Azetidine Ring Carbons:

    • The methine carbon attached to the oxygen (CH-O) is expected to be significantly downfield (~65.0 ppm) due to the electronegativity of the oxygen atom.

    • The two equivalent methylene carbons adjacent to the nitrogen (CH₂-N) will appear as a single peak around 50.0 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Theoretical Framework

Different types of bonds (e.g., C-H, N-H, C-O, C-Cl) vibrate at characteristic frequencies. The presence of absorption bands at these frequencies in an IR spectrum provides evidence for the presence of the corresponding functional groups.

Experimental Protocol: IR Analysis

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of the liquid sample of this compound directly onto the ATR crystal.

  • Acquire the spectrum.

  • Clean the crystal thoroughly after the measurement.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Clean Clean ATR Crystal Apply Apply Sample Clean->Apply Acquire Acquire IR Spectrum Apply->Acquire Identify Identify Characteristic Bands Acquire->Identify Correlate Correlate with Functional Groups Identify->Correlate

Predicted IR Data and Interpretation

The following table summarizes the expected characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350-3300N-H stretchSecondary Amine (Azetidine)
~3100-3000C-H stretch (sp²)Aromatic Ring
~3000-2850C-H stretch (sp³)Alkyl groups
~1600, ~1475C=C stretchAromatic Ring
~1100-1050C-O stretchEther
~750C-Cl stretchChloroaromatic

Interpretation:

  • N-H Stretch: A moderate absorption band in the region of 3350-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the azetidine ring.[6]

  • C-H Stretches: The spectrum will show absorptions for both aromatic (sp² C-H) and aliphatic (sp³ C-H) stretches in their respective regions.

  • Aromatic C=C Stretches: Two or more bands in the 1600-1475 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the benzene ring.[6]

  • C-O Stretch: A strong absorption band in the 1100-1050 cm⁻¹ range is a key indicator of the C-O stretching vibration of the ether linkage.

  • C-Cl Stretch: The presence of a chloro substituent on the aromatic ring is expected to give rise to a moderate to strong absorption in the fingerprint region, typically around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Theoretical Framework

In electrospray ionization (ESI) mass spectrometry, the sample is ionized, typically by protonation to form [M+H]⁺ ions. The mass analyzer then separates these ions based on their m/z ratio. The molecular ion peak provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. Fragmentation of the molecular ion can occur, and the resulting fragment ions provide clues about the molecule's structure.

Experimental Protocol: MS Analysis

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • Infuse the solution directly into the mass spectrometer's ion source using a syringe pump.

Instrumental Parameters (Example for ESI-MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3-5 kV.

  • Drying Gas Flow: 5-10 L/min.

  • Drying Gas Temperature: 250-350 °C.

  • Mass Range: m/z 50-500.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prepare Prepare Dilute Solution Infuse Infuse into MS Prepare->Infuse Acquire Acquire Mass Spectrum Infuse->Acquire Identify_M_H Identify [M+H]⁺ Peak Acquire->Identify_M_H Analyze_Fragments Analyze Fragmentation Pattern Identify_M_H->Analyze_Fragments Confirm_MW Confirm Molecular Weight Analyze_Fragments->Confirm_MW

Predicted MS Data and Interpretation

The molecular formula of this compound is C₁₀H₁₂ClNO. The monoisotopic mass is approximately 197.06 g/mol .

m/z (Predicted)IonInterpretation
198.06[M+H]⁺The protonated molecular ion. The presence of a chlorine atom will result in an isotopic peak at m/z 200.06 with about one-third the intensity.
125.02[C₇H₆Cl]⁺Fragment corresponding to the 2-chlorotropylium ion, formed by cleavage of the benzylic C-O bond. This is a very common and stable fragment for benzyl ethers.[7]
73.06[C₄H₈NO]⁺Fragment corresponding to the protonated 3-hydroxyazetidine, formed by cleavage of the ether bond with hydrogen transfer.

Interpretation:

  • Molecular Ion Peak: The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 198.06. Due to the natural abundance of the ³⁷Cl isotope, an isotopic peak [M+2+H]⁺ at m/z 200.06 with an intensity of approximately 32% of the [M+H]⁺ peak is a definitive indicator of the presence of one chlorine atom.

  • Fragmentation Pattern: The most likely fragmentation pathway involves the cleavage of the C-O bond of the ether. This would lead to the formation of a stable 2-chlorobenzyl cation or the corresponding tropylium ion at m/z 125. The other part of the molecule would give a fragment corresponding to the protonated 3-hydroxyazetidine at m/z 73. The observation of these fragments would strongly support the proposed structure.[7][8]

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data, based on the analysis of its constituent fragments and related molecules, offers a robust framework for researchers to interpret their experimental results. This guide underscores the importance of a multi-technique approach to spectroscopic characterization in ensuring the scientific integrity of chemical research and drug development endeavors.

References

The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery and its Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of medicinal chemistry. Its inherent ring strain (approx. 25.4 kcal/mol) and distinct three-dimensional geometry provide a unique combination of conformational rigidity and metabolic stability, making it a highly sought-after scaffold in the design of novel therapeutics.[1][2] This guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic potential of substituted azetidines. We will dissect the structure-activity relationships that govern their function, detail key experimental workflows for their synthesis and evaluation, and provide expert insights into their application across diverse therapeutic areas, from oncology to infectious diseases and neuroscience.

The Azetidine Advantage in Medicinal Chemistry

The utility of the azetidine scaffold is rooted in its unique physicochemical properties. Unlike the more reactive and less stable three-membered aziridines, or the more flexible five-membered pyrrolidines, azetidine strikes a favorable balance.[1][3] This balance allows for facile handling and selective functionalization while providing a rigid framework that can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and potency.[2]

The strategic incorporation of an azetidine moiety can:

  • Introduce Novelty and Patentability: Moving away from saturated six-membered rings into less explored chemical space.

  • Modulate Physicochemical Properties: Influence solubility, lipophilicity (LogP), and metabolic stability.

  • Serve as a Rigid Linker: Precisely orient pharmacophoric groups in three-dimensional space to optimize interactions with protein targets.[4]

  • Act as a Bioisostere: Function as a replacement for other common groups, such as gem-dimethyl or tert-butyl groups, while introducing a vector for further chemical modification.

logical_relationship cluster_azetidine Azetidine Core Azetidine Azetidine Scaffold Prop1 Ring Strain Azetidine->Prop1 Prop2 Rigidity Azetidine->Prop2 Prop3 3D Vector Azetidine->Prop3 Outcome1 Improved Potency Prop1->Outcome1 Outcome2 Enhanced Selectivity Prop1->Outcome2 Outcome3 Favorable ADME Profile Prop1->Outcome3 Outcome4 Novel Chemical Space Prop1->Outcome4 Prop2->Outcome1 Prop2->Outcome2 Prop2->Outcome3 Prop2->Outcome4 Prop3->Outcome1 Prop3->Outcome2 Prop3->Outcome3 Prop3->Outcome4

Caption: Logical relationship between azetidine's properties and med-chem outcomes.

Anticancer Activity: Targeting Cellular Proliferation and Survival

The development of small-molecule targeted anticancer agents has gained significant attention as an alternative to traditional chemotherapy, aiming to reduce cytotoxicity to non-cancerous cells.[5] The azetidine scaffold has proven to be a versatile framework for designing potent and selective anticancer agents that interact with various molecular targets.[6]

Tubulin Polymerization Inhibitors

Microtubules are critical components of the cellular cytoskeleton involved in cell division, making them a prime target for anticancer drugs. Dolastatin 10 and its synthetic analogues, such as TZT-1027 (soblidotin), are highly cytotoxic peptides that inhibit microtubule assembly, leading to cell cycle arrest and apoptosis.[7]

A key strategy in refining these compounds involves introducing conformational constraints to enhance potency. By replacing the flexible phenylethyl group at the C-terminus of TZT-1027 with a more rigid 3-aryl-azetidine moiety, researchers have developed analogues with exceptional antiproliferative activities.[7][8]

Compound Substitution on 3-Aryl-Azetidine IC₅₀ (A549 Lung Cancer Cells) IC₅₀ (HCT116 Colon Cancer Cells)
1a 4-Methoxyphenyl2.2 nM2.1 nM
1b 3,4-Dimethoxyphenyl4.3 nM4.1 nM
1c 4-Chlorophenyl3.1 nM2.7 nM
Data synthesized from Molecules (2018).[7]

The causality behind this enhancement lies in the azetidine ring's ability to lock the C-terminal aryl group into a specific orientation, optimizing its interaction within the tubulin binding site. While compound 1a showed remarkable in vitro potency, its development was hampered by poor solubility and rapid metabolic degradation (T₁⸝₂ of less than 2 minutes in mouse liver microsomes), highlighting the critical need to balance potency with pharmacokinetic properties in drug design.[7]

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors

The STAT3 protein is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and metastasis. It is considered a valid and high-value target for anticancer therapy.[9] Novel azetidine-based compounds have been discovered that act as potent, selective, and irreversible inhibitors of STAT3 activation.[9][10]

These inhibitors are designed to covalently bind to specific cysteine residues (Cys426 and Cys468) within the STAT3 protein.[9] This irreversible binding locks the protein in an inactive state, preventing its phosphorylation and subsequent dimerization, which are essential steps for its function.

stat3_pathway cluster_pathway STAT3 Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Kinase Receptor->JAK activates STAT3_inactive STAT3 (Inactive, Monomer) JAK->STAT3_inactive phosphorylates (P) pSTAT3 pSTAT3 (Active, Dimer) STAT3_inactive->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates to pSTAT3->Nucleus Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor Azetidine-Based Covalent Inhibitor Inhibitor->STAT3_inactive irreversibly binds (covalent bond)

Caption: Simplified STAT3 signaling pathway and the site of azetidine inhibitor action.

Treatment of triple-negative breast cancer (TNBC) models with these azetidine compounds inhibited STAT3 signaling and induced tumor cell death, demonstrating high selectivity over other kinases like JAK2 and Src.[9] This work provides a powerful example of how the azetidine scaffold can be integrated into a pharmacophore designed for targeted covalent inhibition.

Antibacterial Activity: Revitalizing Established Scaffolds

The rise of antibiotic resistance necessitates the development of new antibacterial agents. The azetidin-2-one (or β-lactam) ring is the cornerstone of one of the most important classes of antibiotics, including penicillins and cephalosporins.[11] However, the broader azetidine scaffold is also being used to enhance the activity of other classes of antibiotics.

Azetidinylquinolones

Quinolones are a class of synthetic broad-spectrum antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV. The addition of an azetidine ring at the C-7 position of the quinolone core has been shown to significantly enhance antibacterial potency, particularly against Gram-positive bacteria.[12]

A study of 7-(2,3-disubstituted-1-azetidinyl)quinolones found that a combination of a cyclopropyl group at N-1 and a trans-3-amino-2-methyl-1-azetidinyl group at C-7 conferred the best overall antibacterial and pharmacokinetic properties.[12] The rationale for this improvement is that the rigid azetidine ring optimally positions the C-3 amino substituent for crucial interactions with the enzyme-DNA complex, enhancing the inhibitory activity of the entire molecule.

Novel Azetidin-2-ones

Beyond traditional β-lactams, researchers continue to explore novel azetidin-2-one derivatives. By synthesizing Schiff bases and performing a cyclization reaction with chloroacetyl chloride, new series of azetidinones have been created and tested.[11][13] For example, certain derivatives bearing 1,3,4-oxadiazole rings have shown greater efficacy against Gram-negative bacteria like Escherichia coli than the standard antibiotic amoxicillin-clavulanate.[13] These findings underscore the continued relevance of the azetidin-2-one core in the search for new antimicrobial agents.[14]

Central Nervous System (CNS) Applications

The conformational rigidity of the azetidine ring makes it an ideal scaffold for CNS-targeting drugs, where precise geometry is often required for selective interaction with receptors and transporters.

  • Neurokinin-2 (NK₂) Receptor Antagonists: A series of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones were developed as selective NK₂ antagonists. Replacing a metabolically vulnerable piperidine functionality with a simple 3-substituted azetidine led to compounds with excellent functional potency and significantly increased metabolic stability in human liver microsomes.[15]

  • Monoamine Transporter Inhibitors: 3-Arylazetidine derivatives have shown potential as potent inhibitors of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, which are critical targets for treating neurological and psychiatric disorders like Parkinson's disease and depression.[16][17]

  • Probing Psychedelic Receptor Binding: The compound LSZ (lysergic acid 2,4-dimethylazetidide) is a rigid analogue of LSD where the diethylamide group is constrained within an azetidine ring. This modification was instrumental in helping scientists understand the precise binding orientation of LSD at the serotonin 5-HT₂A receptor.[18]

A Cautionary Note: It is important to recognize that not all azetidines are benign. The naturally occurring non-protein imino acid, azetidine-2-carboxylic acid (Aze), can be misincorporated in place of proline into proteins. In mouse models, oral administration of Aze induced a distinct oligodendrogliopathy (damage to the cells that produce myelin), suggesting a potential environmental link to the pathogenesis of demyelinating diseases like multiple sclerosis.[19]

Experimental Protocols and Methodologies

A trustworthy and reproducible experimental workflow is the bedrock of drug discovery. Here, we detail the synthesis of a representative substituted azetidin-2-one and a standard protocol for evaluating its antibacterial activity.

experimental_workflow Start Design & Select Starting Materials Step1 Step 1: Synthesis of Schiff Base (Imine) Start->Step1 Step2 Step 2: [2+2] Cycloaddition to form Azetidin-2-one Step1->Step2 Purify Purification & Characterization (Chromatography, NMR, MS) Step2->Purify Assay Step 3: Biological Evaluation (e.g., Antibacterial Assay) Purify->Assay MIC Data Analysis: Determine MIC Assay->MIC SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR

Caption: General experimental workflow from synthesis to biological evaluation.

Protocol: Synthesis of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl) Derivatives

This protocol is based on the widely used Staudinger synthesis, a [2+2] cycloaddition between a ketene (generated in situ from an acyl chloride) and an imine (Schiff base).[20]

Objective: To synthesize a substituted azetidin-2-one ring via cyclocondensation.

Materials:

  • Substituted N-(arylidene)hydrazinoacetyl sulfonamide (Schiff base)

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Anhydrous 1,4-dioxane (solvent)

  • Standard laboratory glassware, magnetic stirrer, and fume hood

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the Schiff base (1 equivalent) in anhydrous 1,4-dioxane under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Anhydrous solvent is critical to prevent hydrolysis of the highly reactive chloroacetyl chloride and the intermediate ketene. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Base Addition: Add triethylamine (TEA, 1.1 equivalents) to the solution. TEA acts as a base to neutralize the HCl that is formed during the reaction, driving the equilibrium towards product formation.

  • Cycloaddition: Cool the mixture in an ice bath to 0°C. Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Causality: Dropwise addition at low temperature is a crucial safety and selectivity measure. The reaction is exothermic, and slow addition helps control the reaction rate, preventing the formation of unwanted polymeric byproducts.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, the triethylamine hydrochloride salt will precipitate. Filter the salt and wash it with a small amount of cold dioxane. The filtrate contains the desired product.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure azetidin-2-one derivative.

  • Characterization: Confirm the structure of the final compound using spectral methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[20]

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized azetidine derivative against selected bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20]

Materials:

  • Synthesized azetidine compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

    • Causality: Standardizing the inoculum density is the most critical variable for reproducibility. A non-standardized inoculum will lead to erroneous MIC values.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in MHB directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls (Self-Validating System):

    • Positive Control: A well containing the bacterial inoculum in MHB with no compound. This well must show turbidity after incubation.

    • Negative Control: A well containing MHB and the highest concentration of the test compound, but no bacteria. This well must remain clear and confirms that the compound itself does not cause turbidity.

    • Solvent Control: A well containing the inoculum and the highest concentration of the solvent (e.g., DMSO) used. This ensures the solvent has no antibacterial activity at the tested concentration.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the first clear well).

Conclusion and Future Directions

Substituted azetidines represent a class of compounds with immense and diverse biological potential.[21] Their unique structural and chemical properties have enabled their successful application as anticancer, antibacterial, and CNS-active agents. The ongoing development of novel synthetic methodologies continues to expand the accessible chemical space, allowing for the creation of increasingly complex and finely-tuned molecular architectures.[22][23]

Future research will likely focus on:

  • Improving Pharmacokinetic Profiles: Addressing challenges of metabolic instability and poor solubility that can hinder the clinical translation of potent compounds.[7]

  • Exploring New Biological Targets: Applying the azetidine scaffold to inhibit novel protein-protein interactions or target emerging disease pathways.

  • Stereoselective Synthesis: Developing more efficient methods for the enantioselective and diastereoselective synthesis of polysubstituted azetidines to better probe chiral recognition at biological targets.[22]

The azetidine scaffold is not merely a building block but a strategic tool for medicinal chemists. Its judicious application will undoubtedly continue to yield novel drug candidates with improved efficacy and safety profiles, addressing unmet needs across a wide spectrum of human diseases.

References

A Technical Guide to the Discovery, Synthesis, and Application of Novel Azetidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its inherent ring strain (approx. 25.4 kcal/mol) imparts a unique conformational rigidity and three-dimensional character that is highly sought after in drug design.[1] This constrained geometry allows for precise control over the spatial orientation of substituents, often leading to enhanced binding affinity and selectivity for biological targets.[2] This technical guide provides an in-depth exploration of the historical context, seminal discoveries, and cutting-edge synthetic methodologies that have enabled the rise of novel azetidine compounds. We will dissect the causality behind key experimental strategies, provide validated protocols for their synthesis and evaluation, and survey their application in contemporary drug discovery, offering a comprehensive resource for researchers, chemists, and drug development professionals.

The Azetidine Motif: From Strained Ring to Privileged Scaffold

Historically, the synthesis of the azetidine ring was considered a significant challenge, limiting its exploration.[3][4] Early interest was largely dominated by its oxidized counterpart, the azetidin-2-one, which forms the core of β-lactam antibiotics.[4][5] However, the discovery of naturally occurring azetidines, such as the toxic proline mimic azetidine-2-carboxylic acid, hinted at a broader biological relevance.[6][7]

In the last two decades, a paradigm shift has occurred. The pharmaceutical industry's increasing focus on sp³-rich, three-dimensional structures to improve physicochemical properties and escape the "flatland" of traditional aromatic drugs has propelled the azetidine ring to the forefront.[8] It is now recognized as a "privileged scaffold," offering a unique combination of properties:

  • Structural Rigidity: The strained four-membered ring limits conformational flexibility, which can reduce the entropic penalty of binding to a biological target and lead to higher affinity.[9]

  • Improved Physicochemical Properties: Compared to larger saturated heterocycles like pyrrolidine or piperidine, azetidines often confer enhanced aqueous solubility and metabolic stability.[8]

  • Versatile Bioisostere: The azetidine nucleus can serve as a bioisosteric replacement for other functionalities, providing advantageous exit vectors for substituent placement and helping to optimize properties like lipophilicity.[8]

This combination of features has led to the incorporation of the azetidine motif into several approved drugs, including the antihypertensive calcium channel blocker Azelnidipine and the kinase inhibitor Cobimetinib.[1][9]

Azetidine_Properties Azetidine Azetidine Ring N C C C Properties Key Physicochemical Properties Rigidity Conformational Rigidity (Reduced Entropy Loss) Properties->Rigidity Solubility Enhanced Solubility (Improved PK/PD) Properties->Solubility Vectors 3D Exit Vectors (Precise SAR Exploration) Properties->Vectors

Caption: Core structure and advantageous properties of the azetidine scaffold.

Core Synthetic Methodologies: Constructing the Strained Ring

The resurgence of interest in azetidines has been driven by remarkable advances in synthetic chemistry. While classical methods relied on intramolecular nucleophilic substitution, modern strategies offer greater efficiency, broader substrate scope, and improved stereocontrol.[10][11]

[2+2] Photocycloadditions: The Aza Paternò–Büchi Reaction

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct and atom-economical routes to functionalized azetidines.[10] Historically, this reaction was limited by challenges such as low quantum yields and competing side reactions.[10] The advent of visible-light photocatalysis has revolutionized this approach, enabling the reaction to proceed under mild conditions with high efficiency.

Expertise & Causality: The Schindler group demonstrated a powerful intermolecular [2+2] photocycloaddition using an iridium photocatalyst.[1][12] The key to this success is the use of 2-isoxazoline-3-carboxylates as stable oxime precursors. The iridium photocatalyst, upon excitation with visible light, engages in a triplet energy transfer to the isoxazoline, promoting it to an excited state that readily undergoes cycloaddition with an alkene partner.[1] This strategy avoids the direct excitation of often-unstable imines and broadens the reaction's applicability to unactivated alkenes.[1]

Aza_Paterno_Buchi_Workflow cluster_0 Reaction Setup cluster_1 Photoreaction cluster_2 Product Start_Materials Isoxazoline Precursor + Alkene Catalyst Ir(III) Photocatalyst (e.g., fac-[Ir(dFppy)3]) Solvent Acetonitrile (MeCN) Light Visible Light Irradiation (Blue LEDs) Solvent->Light Excitation Triplet Energy Transfer Light->Excitation Cycloaddition [2+2] Cycloaddition Excitation->Cycloaddition Azetidine Functionalized Azetidine Cycloaddition->Azetidine

Caption: Workflow for a visible-light-mediated Aza Paternò–Büchi reaction.

Experimental Protocol: Visible-Light-Mediated Synthesis of a Functionalized Azetidine [1][12]

  • System Validation: This protocol is self-validating. Successful formation of the azetidine product, confirmed by ¹H NMR and LC-MS, validates the efficiency of the photocatalytic cycle. The reaction should be run in parallel with a control experiment kept in the dark; the absence of product in the control confirms a light-dependent mechanism.

  • Materials: 2-isoxazoline-3-carboxylate precursor (1.0 equiv), alkene (2.0 equiv), fac-[Ir(ppy)₃] photocatalyst (1-2 mol%), anhydrous and degassed acetonitrile (MeCN).

  • Step-by-Step Methodology:

    • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the 2-isoxazoline-3-carboxylate (e.g., 0.25 mmol, 1.0 equiv) and the iridium photocatalyst (e.g., 1 mol%).

    • Reagent Addition: Seal the tube with a septum. Evacuate and backfill with argon three times. Add anhydrous, degassed acetonitrile (to achieve 0.1 M concentration) followed by the alkene (0.50 mmol, 2.0 equiv) via syringe.

    • Degassing: Sparge the resulting solution with a gentle stream of argon for 15 minutes to ensure the removal of dissolved oxygen, which can quench the excited state of the photocatalyst.

    • Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED lamp (450 nm). Ensure consistent stirring and maintain the reaction temperature near room temperature, using a fan if necessary to dissipate heat from the lamp.

    • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.

    • Workup & Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to yield the pure azetidine product.

Intramolecular Cyclization Strategies

Intramolecular cyclization remains a robust and widely used method for constructing the azetidine ring, typically by forming a C-N bond.[13] Modern advancements, particularly in transition-metal catalysis, have enabled these cyclizations under milder conditions and with greater functional group tolerance.

Expertise & Causality: Palladium-catalyzed intramolecular C(sp³)–H amination is a powerful strategy that forges the C-N bond directly, avoiding the need for pre-functionalized starting materials like alkyl halides.[14] This approach often employs a directing group, such as a picolinamide, attached to the nitrogen atom.[15] The directing group coordinates to the palladium catalyst, positioning it in close proximity to a specific C-H bond and enabling regioselective activation and subsequent C-N bond formation to close the four-membered ring.[14][15] This directed approach is critical for overcoming the inherent challenge of selectively activating a specific C(sp³)–H bond.

Ring Expansion of Aziridines

Ring expansion of readily available three-membered aziridines provides another elegant route to four-membered azetidines. This strategy leverages the release of ring strain from the highly strained aziridine as a thermodynamic driving force. A common method involves reacting N-substituted aziridines with dimethylsulfoxonium methylide.[14] The ylide attacks the aziridine carbon, leading to a ring-opening and subsequent intramolecular cyclization to furnish the azetidine ring in a single, efficient operation.[14]

Applications in Drug Discovery: Case Studies and Biological Activity

The unique structural and physicochemical properties of azetidines have been exploited to develop novel therapeutics across a wide range of disease areas.[3] Their role as conformationally constrained scaffolds is particularly valuable for designing potent and selective enzyme inhibitors and receptor modulators.

Azetidine Amides as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cancer cell proliferation and survival, making it a high-priority oncology target. Developing potent and selective small-molecule inhibitors has been challenging. Researchers successfully optimized a series of proline-based inhibitors into a novel class of (R)-azetidine-2-carboxamide analogues with sub-micromolar potency.[16][17]

Expertise & Causality: The switch from a five-membered proline ring to a four-membered azetidine ring was a critical design choice.[16] The more rigid azetidine scaffold provided an optimal vector to position key binding moieties, leading to a significant jump in potency. Further modifications to the azetidine scaffold addressed issues of cell permeability and metabolic stability, resulting in compounds like 7g and 9k that demonstrated high-affinity binding to STAT3 (K_D of 880 nM and 960 nM, respectively) and significant inhibition of colony formation in human breast cancer cells.[16][17]

Broadening Biological Horizons

Beyond oncology, novel azetidine derivatives have shown significant promise in numerous therapeutic areas.[3][4]

Table 1: Biological Activities of Representative Novel Azetidine Compounds

Compound ClassBiological Target / ActivityTherapeutic AreaKey Findings & RationaleReference
Azetidine-Quinolone HybridsAntibacterial (MRSA)Infectious DiseaseThe azetidine moiety enhances activity against quinolone-susceptible MRSA compared to clinical fluoroquinolones.[5]
2-ArylazetidinesDopamine AntagonistCentral Nervous SystemThe rigid scaffold provides precise orientation of the aryl group for optimal receptor engagement.[3][18]
Azetidine AnalogsGABA Uptake InhibitionNeurological DisordersThe azetidine core acts as a constrained mimic of GABA, enabling potent inhibition of GABA transporters.[19]
Azetidine AmidesSTAT3 InhibitionOncologyThe strained ring serves as a rigid scaffold to optimize binding interactions in the STAT3 SH2 domain.[16][17]

Biological Evaluation: A Protocol for Assessing Cytotoxicity

Once a novel series of azetidine compounds has been synthesized, evaluating their biological activity is the critical next step. For potential anticancer agents, a primary screen often involves assessing their cytotoxicity against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity [2]

  • System Validation: This assay is validated by including a positive control (a known cytotoxic agent like doxorubicin) and a negative control (vehicle, e.g., 0.1% DMSO). A dose-dependent decrease in cell viability for the positive control and no effect for the negative control confirms the assay is performing correctly.

  • Materials: Human cancer cell lines (e.g., MDA-MB-231), appropriate culture media (e.g., DMEM with 10% FBS), 96-well plates, synthesized azetidine compounds dissolved in DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a plate reader.

  • Step-by-Step Methodology:

    • Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere by incubating overnight at 37°C in a 5% CO₂ atmosphere.

    • Compound Treatment: Prepare serial dilutions of the azetidine test compounds in culture media from a concentrated DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

    • Incubation: Remove the old media from the plates and add 100 µL of the media containing the test compounds at various concentrations. Incubate the plates for 48 or 72 hours at 37°C.

    • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

The journey of the azetidine ring from a synthetically challenging curiosity to a privileged scaffold in drug discovery is a testament to the power of innovation in organic chemistry.[1][20] Modern methodologies, particularly those leveraging photocatalysis and C-H activation, have made diverse and complex azetidines more accessible than ever before.[1][15][21] The demonstrated success of azetidine-containing compounds in modulating challenging biological targets like STAT3 underscores their immense potential.[16]

Future efforts will likely focus on developing even more efficient, enantioselective, and scalable synthetic routes to expand the accessible chemical space. As our understanding of the unique conformational and electronic properties of this strained ring system deepens, the azetidine scaffold is poised to become an even more indispensable tool in the development of the next generation of therapeutics.

References

A Technical Guide to the Organic Solvent Solubility of 3-((2-Chlorobenzyl)oxy)azetidine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the solubility of 3-((2-chlorobenzyl)oxy)azetidine in organic solvents. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility based on its physicochemical properties and furnishes detailed, field-proven methodologies for its empirical determination.

Introduction: The Significance of Azetidines and the Imperative of Solubility Profiling

Azetidines are a noteworthy class of saturated heterocyclic compounds that have garnered significant interest in medicinal chemistry. Their unique four-membered ring structure imparts a desirable combination of metabolic stability and structural rigidity, making them valuable scaffolds in drug design. The compound this compound, with its combination of a polar azetidine ring, a semi-flexible ether linkage, and a substituted aromatic moiety, presents a unique solubility profile that is critical to understand for its application in pharmaceutical development.

Solubility in organic solvents is a fundamental parameter that governs every stage of the drug development pipeline, from synthesis and purification to formulation and administration. A thorough understanding of a compound's solubility characteristics is therefore not merely academic but a critical determinant of its viability as a therapeutic agent. This guide will provide both a predictive analysis and a practical framework for assessing the solubility of this compound.

Physicochemical Properties of this compound

A predictive understanding of solubility begins with a thorough examination of the compound's key physicochemical properties. These parameters offer valuable insights into how the molecule will interact with various solvents.

PropertyValueSource
Molecular Formula C₁₀H₁₂ClNOSigma-Aldrich[1], Acros Pharmatech[2]
Molecular Weight 197.66 g/mol Sigma-Aldrich[1]
Physical Form Pale-yellow to Yellow-brown LiquidSigma-Aldrich[1]
Predicted Boiling Point 282.9 ± 35.0 °C at 760 mmHgPorphyrin-Systems[3]
Predicted Density 1.21 ± 0.1 g/cm³Acros Pharmatech
Predicted pKa 9.56 ± 0.40Acros Pharmatech

The structure of this compound reveals a molecule with distinct regions of varying polarity. The azetidine ring, with its nitrogen atom, is capable of hydrogen bonding and contributes to the molecule's polarity. The ether linkage also adds a polar character. In contrast, the 2-chlorobenzyl group is largely nonpolar and lipophilic. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent.

Predictive Solubility Profile

Based on the principle of "like dissolves like," we can anticipate the solubility of this compound in a range of common organic solvents.

  • High Predicted Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), the compound is expected to be highly soluble. These solvents can effectively solvate both the polar azetidine and ether functionalities, as well as the nonpolar aromatic ring.

  • Good Predicted Solubility: In moderately polar solvents like alcohols (methanol, ethanol, isopropanol) and ketones (acetone, methyl ethyl ketone), good solubility is anticipated. These solvents can engage in hydrogen bonding with the azetidine nitrogen and are also capable of solvating the nonpolar portion of the molecule.

  • Moderate Predicted Solubility: In ethers (diethyl ether, tetrahydrofuran) and esters (ethyl acetate), moderate solubility is expected. While these solvents are less polar than alcohols, they can still interact favorably with the ether linkage and the aromatic ring.

  • Low Predicted Solubility: In nonpolar aliphatic hydrocarbon solvents such as hexane and heptane, the compound is predicted to have low solubility. The high polarity of the azetidine ring will likely dominate, leading to poor miscibility with these nonpolar solvents.

This predictive analysis provides a strong starting point for solvent selection in various applications, including chemical reactions, purification, and formulation development.

Experimental Determination of Solubility: Protocols and Methodologies

While predictive analysis is a valuable tool, empirical determination of solubility is essential for accurate and reliable data. The following section provides detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment (Miscibility Test)

This rapid and straightforward method is ideal for initial screening of solvents.

Protocol:

  • To a clean, dry 1-dram vial, add 1 mL of the selected organic solvent.

  • Using a calibrated micropipette, add 10 µL of this compound to the solvent.

  • Vortex the vial for 30 seconds at room temperature.

  • Visually inspect the solution against a dark background for any signs of immiscibility (e.g., cloudiness, phase separation, or the presence of undissolved droplets).

  • If the solution is clear and homogenous, the compound is considered miscible at this concentration.

  • Continue adding the compound in 10 µL increments, vortexing after each addition, until immiscibility is observed or a desired concentration is reached.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.

Protocol:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial. The excess is crucial to ensure that a saturated solution is formed.

  • Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

  • After the equilibration period, cease agitation and allow any undissolved compound to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-resistant filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved micro-droplets.

  • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of an appropriate analytical method (e.g., HPLC-UV or GC-FID).

  • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method with a calibration curve.

  • Calculate the original solubility in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Self-Validating System: The reliability of this protocol is ensured by several key factors. The use of an excess of the compound guarantees saturation. The extended equilibration time allows for the establishment of thermodynamic equilibrium. Filtration of the supernatant prevents the inclusion of undissolved material in the analysis. Finally, quantification using a validated analytical method with a calibration curve ensures accurate and reproducible results.

Data Presentation and Visualization

A clear and concise presentation of solubility data is crucial for its effective use in research and development.

Table 1: Predicted and Experimental Solubility of this compound in Common Organic Solvents

SolventPolarity IndexPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
Dimethyl Sulfoxide (DMSO)7.2HighTo be determined experimentally
N,N-Dimethylformamide (DMF)6.4HighTo be determined experimentally
Methanol5.1GoodTo be determined experimentally
Ethanol4.3GoodTo be determined experimentally
Acetone5.1GoodTo be determined experimentally
Tetrahydrofuran (THF)4.0ModerateTo be determined experimentally
Ethyl Acetate4.4ModerateTo be determined experimentally
Dichloromethane3.1ModerateTo be determined experimentally
Toluene2.4Low to ModerateTo be determined experimentally
Hexane0.1LowTo be determined experimentally

Diagram 1: Experimental Workflow for Quantitative Solubility Determination

G cluster_0 Sample Preparation cluster_1 Equilibration cluster_2 Sample Collection & Preparation cluster_3 Analysis & Calculation A Add excess this compound to known volume of solvent B Seal vial A->B C Agitate at constant temperature (24-48 hours) B->C D Cease agitation and allow to settle C->D E Withdraw supernatant with syringe and 0.22 µm filter D->E F Accurately dilute supernatant E->F G Quantify concentration using validated analytical method (e.g., HPLC) F->G H Calculate original solubility G->H

Caption: Workflow for the quantitative determination of solubility using the shake-flask method.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By integrating predictive analysis based on its physicochemical properties with detailed, robust experimental protocols, researchers and drug development professionals are equipped with the necessary tools to effectively assess and utilize this compound. The provided methodologies, designed with self-validation in mind, ensure the generation of reliable and reproducible solubility data, a cornerstone of successful pharmaceutical development.

References

Methodological & Application

Application Note: A Practical Synthetic Route to 3-((2-Chlorobenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry.[1][2][3] Their rigid, three-dimensional structure can impart favorable pharmacokinetic properties to drug candidates. Specifically, 3-substituted azetidines serve as versatile building blocks for the synthesis of novel therapeutic agents. This application note provides a detailed, two-step synthetic protocol for the preparation of 3-((2-Chlorobenzyl)oxy)azetidine, a valuable intermediate for drug discovery programs.

The described synthetic strategy employs a robust and scalable Williamson ether synthesis, followed by a straightforward deprotection step. This route was designed for its efficiency, use of commercially available starting materials, and high-yield potential.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two sequential steps starting from the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate. The first step involves a Williamson ether synthesis to couple the 2-chlorobenzyl moiety to the 3-position of the azetidine ring. The second step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final product.

Synthetic_Route start tert-Butyl 3-hydroxyazetidine-1-carboxylate intermediate tert-Butyl this compound-1-carboxylate start->intermediate  Step 1: Williamson Ether Synthesis   NaH, 2-Chlorobenzyl bromide, DMF   final This compound intermediate->final  Step 2: N-Boc Deprotection   HCl in Dioxane or TFA in DCM  

Caption: Overall synthetic workflow for this compound.

Part 1: Williamson Ether Synthesis of tert-Butyl this compound-1-carboxylate

Scientific Rationale

The Williamson ether synthesis is a classical and reliable method for forming ether linkages.[4][5] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophilically displaces a halide from a primary or secondary alkyl halide.[5][6][7] In this protocol, the hydroxyl group of tert-butyl 3-hydroxyazetidine-1-carboxylate is deprotonated by a strong, non-nucleophilic base, sodium hydride (NaH), to form a potent alkoxide nucleophile.[8][9][10] This alkoxide then reacts with 2-chlorobenzyl bromide to form the desired ether. The use of a primary benzylic halide like 2-chlorobenzyl bromide is ideal as it is highly reactive towards SN2 displacement and less prone to competing elimination reactions.[6][7] A polar aprotic solvent such as N,N-dimethylformamide (DMF) is used to solvate the sodium alkoxide and facilitate the SN2 reaction.[4][11]

Experimental Protocol

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 2-Chlorobenzyl bromide (1.1 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.[12]

  • Cool the reaction mixture back to 0 °C.

  • Add 2-chlorobenzyl bromide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford tert-butyl this compound-1-carboxylate.

Compound Molecular Weight ( g/mol ) Equivalents Example Mass (g) Example Moles (mmol)
tert-Butyl 3-hydroxyazetidine-1-carboxylate173.211.05.0028.86
Sodium Hydride (60%)40.00 (as dispersion)1.21.3834.63
2-Chlorobenzyl bromide205.481.16.5231.75

Part 2: N-Boc Deprotection to Yield this compound

Scientific Rationale

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions.[13] It is, however, readily cleaved under acidic conditions.[14] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide. This protocol utilizes a solution of hydrogen chloride (HCl) in dioxane, a common and effective reagent for Boc deprotection.[15] An alternative is trifluoroacetic acid (TFA) in dichloromethane (DCM).[15][16] The resulting product is the hydrochloride salt of the free amine, which can be neutralized during a basic workup or used directly in subsequent reactions.

Experimental Protocol

Materials:

  • tert-Butyl this compound-1-carboxylate (1.0 eq)

  • 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in a minimal amount of dichloromethane.

  • Add 4 M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC. Vigorous gas evolution (CO₂) will be observed initially.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • Dissolve the resulting crude salt in water and cool to 0 °C.

  • Basify the aqueous solution to pH > 10 by the slow addition of 1 M NaOH solution.

  • Extract the free amine with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by distillation or chromatography if necessary.

Compound Molecular Weight ( g/mol ) Equivalents
tert-Butyl this compound-1-carboxylate297.791.0
4 M HCl in 1,4-dioxane-5-10

Troubleshooting and Key Considerations

  • Incomplete Ether Synthesis: If the first step stalls, ensure all reagents and solvents are anhydrous, as water will quench the sodium hydride. Gentle heating (40-50 °C) after the addition of the benzyl bromide may help drive the reaction to completion.

  • Competing Elimination: While unlikely with a primary benzylic halide, if elimination byproducts are observed, consider using a less hindered base or running the reaction at a lower temperature for a longer period.[11]

  • Difficult Deprotection: If the Boc deprotection is sluggish, a longer reaction time or a slight increase in temperature may be required. Alternatively, using neat trifluoroacetic acid can be more effective for stubborn substrates.[17]

  • Purification: The intermediate and final products are amines and may streak on silica gel. It is often beneficial to add a small amount of triethylamine (~1%) to the eluent during column chromatography to improve separation and recovery.

References

The Strategic Application of 3-((2-Chlorobenzyl)oxy)azetidine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with a Privileged Scaffold

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is perpetual. The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold" due to its unique combination of properties.[1][2] Its inherent ring strain and non-planar geometry provide a rigid framework that can pre-organize appended pharmacophoric groups in a well-defined three-dimensional orientation, potentially enhancing binding affinity and selectivity for biological targets.[3] Furthermore, the azetidine moiety can serve as a bioisosteric replacement for other functionalities, offering a means to modulate physicochemical properties such as solubility and lipophilicity, which are critical for optimizing drug-like characteristics.[4]

This technical guide focuses on the multifaceted applications of a specific, yet versatile, building block: 3-((2-Chlorobenzyl)oxy)azetidine . This compound marries the desirable attributes of the 3-oxy-azetidine core with the distinct electronic and steric features of the 2-chlorobenzyl group. The ether linkage at the 3-position of the azetidine ring provides a stable and synthetically tractable handle for introducing a diverse array of substituents, while the 2-chloro substitution on the benzyl ring offers a point of modulation for steric hindrance and electronic effects, which can be pivotal for target engagement and metabolic stability.[5][6] This guide will delve into the medicinal chemistry rationale for employing this building block, provide detailed protocols for its synthesis and subsequent derivatization, and explore its potential in the development of novel therapeutics for a range of disease areas.

Medicinal Chemistry Rationale and Potential Therapeutic Applications

The strategic incorporation of this compound into drug candidates is underpinned by several key principles of medicinal chemistry. The azetidine ring acts as a rigid scaffold, while the 2-chlorobenzyl ether moiety can engage in various non-covalent interactions with protein targets and influence the overall properties of the molecule.

As a Core Scaffold for CNS-Active Agents

The 3-substituted azetidine framework has been successfully employed in the design of agents targeting the central nervous system (CNS). For instance, derivatives of 3-aryl-3-oxypropylamine incorporating an azetidine ring have been explored as triple reuptake inhibitors (TRIs), which modulate the synaptic concentrations of serotonin, norepinephrine, and dopamine.[7] The rigid nature of the azetidine ring in this compound can be leveraged to orient the 2-chlorobenzyl group towards specific binding pockets within monoamine transporters.

  • Hypothesized Mechanism of Action: By derivatizing the azetidine nitrogen, medicinal chemists can introduce functionalities that interact with key residues in the transporter proteins. The 2-chlorobenzyl group can then occupy a hydrophobic pocket, with the chlorine atom potentially forming halogen bonds or other non-covalent interactions that enhance binding affinity.

Experimental Protocols

The following protocols provide a comprehensive guide to the synthesis and derivatization of this compound, enabling its use as a versatile building block in drug discovery programs.

Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine

This initial step provides the core azetidine alcohol, which is a precursor to the target compound.

Materials:

  • 1,3-Dibromo-2-propanol

  • Benzylamine

  • Sodium bicarbonate

  • Di-tert-butyl dicarbonate (Boc)2O

  • Palladium on carbon (10%)

  • Methanol

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Synthesis of 1-benzylazetidin-3-ol: A solution of 1,3-dibromo-2-propanol in a suitable organic solvent is reacted with benzylamine in the presence of a base such as sodium bicarbonate to facilitate the cyclization.

  • N-Boc Protection: The resulting 1-benzylazetidin-3-ol is then protected with di-tert-butyl dicarbonate ((Boc)2O) in a solvent like dichloromethane to yield N-Boc-1-benzylazetidin-3-ol.

  • Debenzylation: The benzyl group is removed via catalytic hydrogenation using palladium on carbon in methanol to afford N-Boc-3-hydroxyazetidine.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol details the key etherification step to produce the title compound.

Materials:

  • N-Boc-3-hydroxyazetidine

  • 2-Chlorobenzyl chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Alkylation: To a solution of N-Boc-3-hydroxyazetidine in anhydrous THF at 0 °C, sodium hydride is added portion-wise. The mixture is stirred for 30 minutes, followed by the dropwise addition of 2-chlorobenzyl chloride. The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Deprotection: The crude N-Boc-3-((2-chlorobenzyl)oxy)azetidine is dissolved in a mixture of trifluoroacetic acid and dichloromethane (1:1) and stirred at room temperature for 2 hours.

  • Purification: The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution. The organic layer is dried, concentrated, and the resulting this compound is purified by column chromatography.

Synthetic pathway for this compound.

Data Presentation

While specific biological data for this compound is not yet publicly available, the following table presents representative data for structurally related 3-substituted azetidine derivatives to illustrate their potential potency in different therapeutic areas.

Compound ClassTargetRepresentative Activity (IC50/pA2)Reference
3-substituted azetidinyl-piperidonesNeurokinin-2 (NK2) ReceptorpA2 = 8.1 - 9.3[8]
3-aryl-3-oxypropylamine azetidinesMonoamine Transporters (SERT, NET, DAT)IC50 values in the nanomolar range[7]
Azetidine AmidesSTAT3EMSA IC50 = 0.38 µM[9]

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its unique structural features, combining the rigid azetidine core with the electronically and sterically defined 2-chlorobenzyl moiety, offer a compelling starting point for the exploration of new chemical space. The synthetic protocols detailed herein provide a clear and reproducible path to this key intermediate, enabling its incorporation into a wide range of drug discovery programs.

The potential applications of this scaffold in CNS disorders, oncology, and inflammatory diseases are particularly promising. Future research should focus on the synthesis and biological evaluation of libraries of compounds derived from this compound to fully elucidate its structure-activity relationships and identify lead candidates for further development. The continued exploration of such innovative building blocks will undoubtedly fuel the engine of drug discovery and contribute to the development of the next generation of medicines.

References

Application Notes and Protocols for the Utilization of 3-((2-Chlorobenzyl)oxy)azetidine as a Versatile Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in contemporary drug discovery.[1][2] Its inherent ring strain and conformational rigidity provide medicinal chemists with a powerful tool to precisely orient substituents in three-dimensional space, often leading to enhanced binding affinity and selectivity for biological targets.[1] Unlike more flexible aliphatic linkers, the constrained nature of the azetidine ring can reduce the entropic penalty upon binding to a protein target, thereby improving ligand efficiency.[3] Furthermore, the nitrogen atom within the azetidine ring offers a convenient handle for synthetic modification and can serve as a key hydrogen bond acceptor or a basic center for salt formation, improving the physicochemical properties of drug candidates.[3]

This guide focuses on the specific application of 3-((2-chlorobenzyl)oxy)azetidine as a versatile building block in drug design. The 3-oxy-substituted azetidine motif is particularly valuable as it allows for the introduction of a wide array of substituents via the ether linkage, while the azetidine nitrogen is readily available for functionalization to explore structure-activity relationships (SAR). The presence of the 2-chlorobenzyl group offers a unique combination of moderate lipophilicity and potential for specific interactions with target proteins, making this scaffold an attractive starting point for the development of novel therapeutics across various disease areas.

Synthesis of the this compound Scaffold

The synthesis of this compound is a multi-step process that begins with the construction of the core azetidine ring, followed by the introduction of the 2-chlorobenzyl ether moiety. The most common and efficient route involves the initial synthesis of a protected 3-hydroxyazetidine intermediate.

Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine

This protocol outlines the synthesis of N-Boc-3-hydroxyazetidine, a key intermediate for the preparation of the title scaffold. The synthesis starts from the readily available epichlorohydrin and benzylamine.

Step 1: Synthesis of 1-benzyl-3-hydroxyazetidine

  • Dissolve benzylamine in 15 volumes of water and cool the solution to 0-5 °C in an ice bath.

  • Slowly add 1.3 equivalents of epichlorohydrin to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.

  • Stir the reaction for 12 hours at this temperature.

  • Filter the resulting solid and wash the filter cake twice with water and once with a 1:20 mixture of ethyl acetate and petroleum ether.[4]

  • Air-dry the intermediate product.

  • Dissolve the crude intermediate in an appropriate solvent and add a base such as sodium carbonate to effect ring closure to 1-benzyl-3-hydroxyazetidine.

Step 2: N-Debenzylation and Boc-Protection

  • Dissolve the 1-benzyl-3-hydroxyazetidine in methanol.

  • Add a palladium on carbon (Pd/C) catalyst and subject the mixture to hydrogenation to remove the benzyl protecting group.

  • After the reaction is complete, filter off the catalyst.

  • To the filtrate containing the crude 3-hydroxyazetidine, add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature for 1 hour to yield N-Boc-3-hydroxyazetidine.

  • The product can be purified by silica gel column chromatography.

Protocol 2: Synthesis of this compound Hydrochloride

This protocol describes the O-alkylation of N-Boc-3-hydroxyazetidine with 2-chlorobenzyl bromide, followed by deprotection of the Boc group to yield the final scaffold as a hydrochloride salt.

Step 1: O-Alkylation

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction back to 0 °C and add 2-chlorobenzyl bromide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain N-Boc-3-((2-chlorobenzyl)oxy)azetidine.

Step 2: Boc Deprotection

  • Dissolve the purified N-Boc-3-((2-chlorobenzyl)oxy)azetidine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as hydrochloric acid (4M in dioxane) or trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 1-2 hours or until deprotection is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • If necessary, triturate the residue with diethyl ether to precipitate the hydrochloride salt.

  • Filter and dry the solid to obtain this compound hydrochloride.

Diagram 1: Synthetic Workflow for this compound

G cluster_0 Synthesis of N-Boc-3-hydroxyazetidine cluster_1 Final Scaffold Synthesis Epichlorohydrin + Benzylamine Epichlorohydrin + Benzylamine 1-Benzyl-3-hydroxyazetidine 1-Benzyl-3-hydroxyazetidine Epichlorohydrin + Benzylamine->1-Benzyl-3-hydroxyazetidine Ring Opening & Closing 3-Hydroxyazetidine 3-Hydroxyazetidine 1-Benzyl-3-hydroxyazetidine->3-Hydroxyazetidine N-Debenzylation (H2, Pd/C) N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine->N-Boc-3-hydroxyazetidine Boc Protection (Boc2O) N-Boc-3-((2-chlorobenzyl)oxy)azetidine N-Boc-3-((2-chlorobenzyl)oxy)azetidine N-Boc-3-hydroxyazetidine->N-Boc-3-((2-chlorobenzyl)oxy)azetidine O-Alkylation (2-chlorobenzyl bromide, NaH) This compound HCl This compound HCl N-Boc-3-((2-chlorobenzyl)oxy)azetidine->this compound HCl Boc Deprotection (HCl)

A schematic overview of the synthetic route to the target scaffold.

Application in Drug Design: N-Functionalization Strategies

The true utility of the this compound scaffold lies in the diverse functionalities that can be introduced at the azetidine nitrogen. This allows for the rapid generation of compound libraries to explore SAR and optimize pharmacokinetic and pharmacodynamic properties.

Protocol 3: General Procedure for N-Alkylation

N-alkylation introduces alkyl groups that can modulate a compound's size, lipophilicity, and metabolic stability.

  • To a solution of this compound hydrochloride (1.0 eq) in a suitable solvent like acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.2 eq).

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the N-alkylated product.

Protocol 4: General Procedure for N-Acylation

N-acylation is a common method to introduce amide functionalities, which can act as hydrogen bond donors and acceptors, crucial for target engagement.

  • Dissolve this compound hydrochloride (1.0 eq) in a solvent such as dichloromethane (DCM) and add a base like triethylamine (Et₃N, 2.5 eq).

  • Cool the solution to 0 °C.

  • Slowly add the desired acyl chloride or acid anhydride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until complete.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by chromatography or recrystallization.

Protocol 5: General Procedure for Reductive Amination

Reductive amination allows for the introduction of a wide variety of substituted alkyl groups on the azetidine nitrogen.

  • To a solution of this compound hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a solvent like methanol or dichloroethane, add a mild acid such as acetic acid (catalytic amount).

  • Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Stir the reaction at room temperature until the starting materials are consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry, concentrate, and purify the N-functionalized azetidine derivative as described in the previous protocols.

Diagram 2: N-Functionalization Pathways

G cluster_products Diverse Derivatives scaffold This compound N_Alkyl N-Alkyl Derivatives scaffold->N_Alkyl N-Alkylation (R-X, Base) N_Acyl N-Acyl Derivatives scaffold->N_Acyl N-Acylation (RCOCl, Base) N_Aryl N-Aryl Derivatives scaffold->N_Aryl Buchwald-Hartwig (Ar-X, Pd catalyst) N_Sulfonyl N-Sulfonyl Derivatives scaffold->N_Sulfonyl N-Sulfonylation (RSO2Cl, Base)

Key synthetic routes for diversifying the core scaffold.

Potential Therapeutic Applications and Data

While specific biological data for derivatives of this compound are not extensively reported in publicly accessible literature, the broader class of 3-substituted azetidines has shown promise in a multitude of therapeutic areas. The strategic incorporation of this scaffold can be envisioned in the following contexts:

  • Central Nervous System (CNS) Disorders: Azetidine analogs have been developed as potent inhibitors of vesicular monoamine transporter 2 (VMAT2), with potential applications in treating substance abuse.[1] The conformational rigidity of the azetidine ring can be beneficial for optimizing interactions with neurotransmitter transporters and receptors.

  • Oncology: The azetidine moiety has been incorporated into antitumor agents, such as analogues of the peptide TZT-1027, where it serves to restrict conformation and enhance antiproliferative activity.[5]

  • Infectious Diseases: The azetidine scaffold is a key component of many β-lactam antibiotics.[1] Furthermore, non-lactam azetidines have been explored for their antibacterial properties, including as inhibitors of the bacterial cell division protein FtsZ.[6]

The table below presents representative data from closely related 3-substituted azetidine analogs to illustrate the potential potency that can be achieved with this class of compounds.

Compound ClassTargetRepresentative ActivityReference
Azetidine Analogs of LobelaneVMAT2Kᵢ = 24 nM for [³H]dopamine uptake inhibition[1]
Azetidine-containing TZT-1027 AnaloguesTubulin PolymerizationIC₅₀ = 2.2 nM against A549 cancer cell line[5]
3-Aminoazetidine DerivativesSerotonin Transporter (SERT)IC₅₀ values in the low nanomolar range[7]

Conclusion and Future Perspectives

The this compound scaffold represents a valuable and readily accessible building block for medicinal chemists. Its synthesis is straightforward from common starting materials, and the azetidine nitrogen provides a versatile point for diversification. The combination of the conformationally constrained azetidine core with the specific stereoelectronic properties of the 2-chlorobenzyl group offers a unique entry point for the design of novel, potent, and selective modulators of a wide range of biological targets. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this promising scaffold into their drug discovery programs.

References

Application Note & Protocols: N-Functionalization of 3-((2-Chlorobenzyl)oxy)azetidine for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as privileged structures in medicinal chemistry.[1][2][3] Their inherent ring strain, approximately 25.4 kcal/mol, endows them with a unique conformational rigidity that lies between the highly reactive aziridines and the more flexible pyrrolidines.[1] This distinct three-dimensional geometry allows for precise vectoral projection of substituents into binding pockets, making azetidines valuable as bioisosteres for larger rings or functional groups. The incorporation of an azetidine moiety can significantly improve key drug-like properties, including metabolic stability, aqueous solubility, and lipophilicity.[2]

The secondary amine of 3-substituted azetidines, such as 3-((2-chlorobenzyl)oxy)azetidine, serves as a critical handle for diversification. N-functionalization enables the rapid generation of diverse chemical libraries, allowing for extensive exploration of the structure-activity relationship (SAR) around a core scaffold.[4][5] This document provides detailed, field-proven protocols for three essential classes of N-functionalization reactions: N-alkylation via reductive amination, N-arylation via Buchwald-Hartwig amination, and N-acylation.

Overview of N-Functionalization Strategies

The secondary amine of this compound is a versatile nucleophile, amenable to a range of synthetic transformations. The choice of strategy is dictated by the desired final substituent—alkyl, aryl, or acyl—each requiring specific reagents and catalytic systems for optimal results.

G cluster_start cluster_reactions N-Functionalization Pathways cluster_products Product Classes start This compound (Secondary Amine) reductive_amination Reductive Amination start->reductive_amination + Aldehyde/Ketone + Reducing Agent buchwald Buchwald-Hartwig Amination start->buchwald + Aryl Halide + Pd Catalyst/Ligand + Base acylation Acylation start->acylation + Acylating Agent (e.g., Acyl Chloride) n_alkyl N-Alkyl Azetidines reductive_amination->n_alkyl n_aryl N-Aryl Azetidines buchwald->n_aryl n_acyl N-Acyl Azetidines (Amides) acylation->n_acyl

Caption: Core N-functionalization strategies for this compound.

Protocol 1: N-Alkylation via Reductive Amination

Principle & Mechanistic Insight

Reductive amination is a robust and highly versatile one-pot method for forming carbon-nitrogen bonds.[6] The reaction proceeds in two main stages: first, the nucleophilic azetidine nitrogen attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal, which then dehydrates to an intermediate iminium ion. Second, a mild and selective reducing agent, introduced concurrently, reduces the iminium ion to the target N-alkylated amine.[7]

Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) makes it highly selective for the iminium ion over the starting aldehyde or ketone, thereby minimizing the formation of unwanted alcohol byproducts.[7] The reaction is often performed in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM). For less reactive carbonyls or amines, a catalytic amount of acetic acid can be added to accelerate the formation of the iminium ion intermediate.[5]

Workflow for Reductive Amination

G start Start dissolve Dissolve azetidine and aldehyde/ketone in DCE start->dissolve add_acid Optional: Add catalytic acetic acid (0.1 eq) dissolve->add_acid stir_imine Stir for 30-60 min at RT (Iminium Ion Formation) add_acid->stir_imine add_nabhoac Add NaBH(OAc)₃ portion-wise stir_imine->add_nabhoac stir_reaction Stir for 2-24h at RT (Monitor by TLC/LC-MS) add_nabhoac->stir_reaction quench Quench with saturated aqueous NaHCO₃ stir_reaction->quench extract Extract with DCM quench->extract dry_concentrate Dry (Na₂SO₄), filter, and concentrate extract->dry_concentrate purify Purify by flash column chromatography dry_concentrate->purify end End purify->end

Caption: Step-by-step workflow for N-alkylation via reductive amination.

Detailed Experimental Protocol

Materials:

  • This compound hydrochloride (or free base)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic Acid (optional, 0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq). If starting from the hydrochloride salt, add a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 eq) and stir for 10 minutes before proceeding.

  • Dissolve the azetidine in anhydrous DCE or DCM to a concentration of approximately 0.2 M.

  • Add the desired aldehyde or ketone (1.1 eq).

  • (Optional) For less reactive carbonyl partners, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[5]

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The addition can be mildly exothermic; maintain the temperature below 30 °C.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting azetidine is consumed (typically 2-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the N-alkylated product.

Data Presentation: Representative N-Alkylation Reactions
EntryAldehyde/KetoneTime (h)Typical Yield (%)
1Benzaldehyde485-95%
2Acetone1280-90%
3Cyclohexanone888-96%
4Isobutyraldehyde390-97%

Protocol 2: N-Arylation via Palladium-Catalyzed Buchwald-Hartwig Amination

Principle & Mechanistic Insight

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This transformation has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. The catalytic cycle generally involves: (1) Oxidative addition of the aryl halide to a Pd(0) complex, (2) Coordination of the azetidine and subsequent deprotonation by a base to form a palladium-amido complex, and (3) Reductive elimination to yield the N-aryl azetidine and regenerate the Pd(0) catalyst.[10]

Causality of Reagent Choice: The success of this reaction is critically dependent on the choice of ligand and base.[10] Bulky, electron-rich phosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are highly effective as they promote both the oxidative addition and the final reductive elimination steps.[4] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the azetidine nitrogen within the palladium coordination sphere. Anhydrous toluene is a common solvent for this reaction.

Workflow for Buchwald-Hartwig Amination

G start Start setup Add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried flask start->setup purge Purge with N₂/Argon setup->purge add_reagents Add azetidine, aryl halide, and anhydrous toluene purge->add_reagents heat Heat to 80-110 °C (Monitor by TLC/LC-MS) add_reagents->heat cool Cool to RT and filter through Celite heat->cool concentrate Concentrate filtrate under reduced pressure cool->concentrate purify Purify by flash column chromatography concentrate->purify end End purify->end

Caption: Step-by-step workflow for N-arylation via Buchwald-Hartwig amination.

Detailed Experimental Protocol

Materials:

  • This compound

  • Aryl Bromide or Iodide (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

  • Celite

Procedure:

  • To an oven-dried, screw-cap vial or flask, add Pd₂(dba)₃ (e.g., 0.01 eq), XPhos (e.g., 0.02 eq), and NaOtBu (1.4 eq).

  • Seal the vessel and evacuate and backfill with an inert atmosphere (N₂ or Argon) three times.

  • Under the inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), and anhydrous toluene.

  • Seal the vessel tightly and place it in a preheated oil bath or heating block at 80-110 °C.

  • Stir the reaction vigorously and monitor its progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate or DCM and filter through a pad of Celite to remove palladium salts. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the N-arylated product.

Data Presentation: Representative N-Arylation Reactions
EntryAryl HalidePd₂(dba)₃ (mol%)XPhos (mol%)Temp (°C)Typical Yield (%)
14-Bromotoluene1210080-90%
22-Bromoanisole1.5311075-85%
33-Bromopyridine1.5311070-80%
44-Iodobenzonitrile129085-95%

Protocol 3: N-Acylation with Acyl Chlorides

Principle & Mechanistic Insight

N-acylation is a fundamental transformation for the synthesis of amides.[11] The reaction of a secondary amine with a highly electrophilic acylating agent, such as an acyl chloride, is a direct and efficient method. The reaction proceeds via nucleophilic acyl substitution, where the azetidine nitrogen attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion.

Causality of Reagent Choice: A stoichiometric amount of a non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. Its role is to scavenge the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the starting azetidine. The reaction is typically performed in an aprotic solvent like DCM or THF at low temperature (0 °C) to control the exothermic nature of the reaction and minimize side reactions.

Detailed Experimental Protocol

Materials:

  • This compound

  • Acyl Chloride (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the base (Et₃N or DIPEA, 1.5 eq).

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3x), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl azetidine.

Data Presentation: Representative N-Acylation Reactions
EntryAcyl ChlorideBaseTime (h)Typical Yield (%)
1Benzoyl chlorideEt₃N190-98%
2Acetyl chlorideDIPEA192-99%
3Cyclopropanecarbonyl chlorideEt₃N288-95%
44-Methoxybenzoyl chlorideEt₃N1.590-97%

References

Application Notes & Protocols for the Purity Assessment of 3-((2-Chlorobenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide detailing the analytical methodologies for the robust purity assessment of 3-((2-Chlorobenzyl)oxy)azetidine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such scaffolds is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide moves beyond standard protocols to explain the scientific rationale behind method selection and experimental design. We present a multi-pronged analytical strategy employing High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity detection, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification. Furthermore, we outline a systematic approach to forced degradation studies to establish the stability-indicating properties of the primary analytical methods, a critical requirement in pharmaceutical development.

Introduction: The Imperative for Purity

This compound is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry, often integrated into molecules to enhance pharmacokinetic properties and metabolic stability[1]. The purity of this intermediate is paramount, as even trace impurities can propagate through subsequent synthetic steps, leading to compromised final product quality, unforeseen side reactions, and potential safety concerns[2].

A comprehensive purity profile cannot be achieved with a single technique. Therefore, a combination of orthogonal analytical methods is required to identify and quantify all potential impurities, including:

  • Process-Related Impurities: Unreacted starting materials, intermediates, and byproducts from the synthesis.

  • Residual Solvents & Reagents: Volatile and non-volatile compounds used during synthesis and purification.

  • Degradation Products: Impurities formed due to the inherent instability of the molecule under various storage or stress conditions.

This guide provides the detailed protocols and scientific justification necessary for researchers, analytical scientists, and drug development professionals to establish a robust quality control framework for this compound.

Anticipating Impurities: A Synthesis-Based Approach

A logical starting point for impurity profiling is to consider the synthetic route. A common method for synthesizing similar structures is the Williamson ether synthesis, followed by deprotection[3].

Plausible Synthetic Route:

  • Step 1 (Ether Synthesis): Reaction of a protected 3-hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine) with 2-chlorobenzyl halide in the presence of a base.

  • Step 2 (Deprotection): Removal of the protecting group (e.g., Boc) using a strong acid.

Based on this pathway, the most probable process-related impurities include:

  • Unreacted Starting Materials: N-Boc-3-hydroxyazetidine and 2-chlorobenzyl bromide/chloride.[3]

  • Elimination Byproduct: 2-chlorobenzylidene derivatives, formed from dehydrohalogenation of the benzyl halide.[3]

  • Positional Isomers: Impurities arising from reactions at other sites, though less likely for this specific structure.

  • Degradation of the Azetidine Ring: The strained four-membered ring can be susceptible to cleavage, particularly under harsh acidic or basic conditions, potentially forming an azetidinium ion intermediate that can lead to degradation pathways[4][5].

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Quantitative Analysis

HPLC is the preferred method for quantifying the purity of non-volatile organic molecules due to its high resolution, sensitivity, and reproducibility[2]. A well-developed reverse-phase HPLC method can separate the main component from structurally similar impurities and degradation products.

Rationale for Method Design

A reverse-phase C18 column is selected for its versatility in retaining moderately polar compounds like our target molecule. A gradient elution program using acetonitrile and water is employed to ensure the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe. A UV detector is chosen based on the presence of the chromophoric chlorobenzyl group.

Detailed HPLC Protocol

Instrumentation & Conditions

Parameter Recommended Condition
HPLC System Standard system with a gradient pump, autosampler, column oven, and DAD/UV detector.
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient Program 0-2 min: 10% B; 2-20 min: 10% to 90% B; 20-25 min: 90% B; 25.1-30 min: 10% B.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 220 nm and 254 nm (or Diode Array Detector scan from 200-400 nm).
Injection Volume 10 µL.

| Diluent | Acetonitrile:Water (50:50, v/v). |

Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent to achieve a concentration of ~1 mg/mL.

  • Vortex until fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis

  • Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks detected.

  • Impurity Quantification: For known impurities, use a reference standard to create a calibration curve for accurate quantification. For unknown impurities, report as area percent relative to the main peak.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (~10 mg) dissolve Dissolve & Dilute in 10 mL Diluent weigh->dissolve filter Filter (0.45 µm) into HPLC Vial dissolve->filter inject Inject 10 µL onto C18 Column filter->inject separate Gradient Elution (ACN/H₂O) inject->separate detect UV Detection (220/254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an indispensable tool for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or volatile byproducts that may not be detected by HPLC[3].

Rationale for Method Design

A headspace GC-MS method is ideal for analyzing residual solvents without injecting the non-volatile API onto the GC column, which could cause contamination. The mass spectrometer provides definitive identification of the impurities by comparing their mass spectra to established libraries (e.g., NIST).

Detailed GC-MS Protocol

Instrumentation & Conditions

Parameter Recommended Condition
GC System GC with Headspace Autosampler and Mass Spectrometric Detector.
Column DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
Carrier Gas Helium, constant flow at 1.2 mL/min.
Oven Program Initial 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min.
Injector Temp. 250 °C.
MS Transfer Line 250 °C.
MS Ion Source 230 °C.
Mass Range 35-350 amu.
Headspace Vial 20 mL.
Vial Temp. 80 °C.
Loop Temp. 90 °C.

| Pressurization Time | 0.5 min. |

Sample Preparation

  • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable high-boiling solvent (e.g., Dimethyl Sulfoxide, DMSO).

  • Seal the vial immediately with a septum and cap.

  • Vortex to dissolve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing weigh Weigh Sample (~100 mg) dissolve Add 5 mL DMSO to Headspace Vial weigh->dissolve seal Seal & Vortex dissolve->seal incubate Incubate Vial (80°C) seal->incubate inject Inject Headspace Vapor incubate->inject separate GC Separation inject->separate detect MS Detection (35-350 amu) separate->detect identify Identify Peaks (NIST Library) detect->identify quantify Quantify vs. Standards identify->quantify

Caption: Workflow for Residual Solvent Analysis by GC-MS.

NMR Spectroscopy for Definitive Structural Confirmation

NMR spectroscopy provides unambiguous structural confirmation of the main compound and is a powerful tool for identifying and characterizing unknown impurities[7][8]. Quantitative NMR (qNMR) can also be used for purity assessment against a certified internal standard without needing a specific reference standard for the analyte itself.

Rationale for Method Design

¹H NMR is used for initial structural verification and to detect proton-containing impurities. The spectrum provides information on the chemical environment of protons, their connectivity (via coupling), and their relative abundance (via integration). ¹³C NMR complements this by providing information on the carbon skeleton.

Detailed NMR Protocol

Instrumentation & Conditions

Parameter Recommended Condition
Spectrometer 400 MHz or higher field NMR spectrometer.[8]
Solvent Deuterated Chloroform (CDCl₃) or DMSO-d₆.
Sample Concentration ~10 mg/mL.
¹H NMR Acq. Standard pulse program, 16-32 scans, relaxation delay (d1) of 5 seconds for quantitative work.
¹³C NMR Acq. Standard proton-decoupled pulse program.

| Internal Standard | For qNMR, a certified standard like maleic anhydride or dimethyl sulfone. |

Expected ¹H NMR Signals for this compound

Protons Expected Chemical Shift (ppm, approx.) Multiplicity Integration
Aromatic (C₆H₄) 7.2 - 7.5 Multiplet 4H
Benzyl (-CH₂-) 4.5 - 4.7 Singlet 2H
Azetidine (-O-CH-) 4.2 - 4.4 Multiplet 1H
Azetidine (-CH₂-N-) 3.6 - 3.9 Multiplet 4H

| Azetidine (-NH-) | 1.5 - 2.5 (broad) | Singlet | 1H |

NMR Workflow Diagram

NMR_Workflow prep Prepare Sample (~10 mg in 0.7 mL CDCl₃) acquire Acquire ¹H and ¹³C NMR Spectra prep->acquire process Process Data (Fourier Transform, Phasing, Baseline) acquire->process analyze Analyze Spectrum (Shifts, Integration, Coupling) process->analyze confirm Confirm Structure & Identify Impurity Signals analyze->confirm

Caption: Workflow for Structural Analysis by NMR.

Forced Degradation: Probing Stability

Forced degradation studies are essential to identify likely degradation products and to demonstrate that the primary analytical method (HPLC) is "stability-indicating"[4][9]. This means the method can separate the intact API from any significant degradation products that may form over the product's shelf life.[10]

Rationale and Conditions

The compound is subjected to stress conditions harsher than those it would typically encounter to accelerate degradation.[10] The International Council for Harmonisation (ICH) guidelines suggest typical conditions.[10]

Forced Degradation Stress Conditions

Stress Condition Protocol
Acid Hydrolysis 1 mg/mL in 0.1 M HCl, heat at 60 °C for 24 hours.
Base Hydrolysis 1 mg/mL in 0.1 M NaOH, heat at 60 °C for 24 hours.
Oxidation 1 mg/mL in 3% H₂O₂, room temperature for 24 hours.
Thermal Store solid sample at 105 °C for 48 hours.

| Photolytic | Expose solid sample to ICH-specified light conditions (UV/Vis). |

Forced Degradation Workflow

Forced_Degradation cluster_stress Apply Stress Conditions start Prepare 5 Samples of API (~1 mg/mL) acid Acid (0.1M HCl, 60°C) base Base (0.1M NaOH, 60°C) oxide Oxidation (3% H₂O₂) thermal Thermal (105°C, solid) photo Photolytic (ICH Light) analyze Analyze All Samples by Validated HPLC Method evaluate Evaluate Peak Purity & Resolution of Degradants analyze->evaluate result Method is Stability-Indicating evaluate->result

Caption: Workflow for Forced Degradation Studies.

Summary of Methods

A multi-technique approach provides a comprehensive purity profile for this compound.

Analytical TechniquePrimary PurposeStrengthsLimitations
HPLC-UV Quantitative purity and detection of non-volatile impurities.High sensitivity, resolution, and precision for quantification.[2]May not detect non-chromophoric or highly volatile impurities.
GC-MS Identification and quantification of volatile impurities (e.g., residual solvents).Excellent for volatile compounds; MS provides definitive identification.[3]Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Absolute structural confirmation and identification of unknown impurities.Provides detailed structural information; can be quantitative (qNMR).[8]Lower sensitivity for trace impurities compared to HPLC.[2]

Conclusion

The analytical framework presented in this application note provides a robust and scientifically sound strategy for the complete purity assessment of this compound. By combining the quantitative power of HPLC, the specificity of GC-MS for volatile components, and the definitive structural elucidation capabilities of NMR, a comprehensive understanding of the impurity profile can be achieved. The inclusion of forced degradation studies ensures that the primary HPLC method is stability-indicating, fulfilling a critical regulatory requirement and providing confidence in the quality and stability of this important pharmaceutical intermediate.

References

Application Note & Protocols: Continuous Flow Synthesis of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the continuous flow synthesis of substituted azetidines, a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry and drug development. We will explore the distinct advantages of flow chemistry over traditional batch processes for the synthesis of these strained ring systems, including enhanced safety, scalability, and precise control over reaction parameters. This document provides an in-depth analysis of key synthetic strategies, complete with detailed, step-by-step protocols, troubleshooting advice, and data presentation to enable researchers, scientists, and drug development professionals to implement these advanced synthetic methodologies.

Introduction: The Significance of Azetidines and the Power of Flow Chemistry

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered considerable attention in pharmaceutical and medicinal chemistry. Their incorporation into molecular scaffolds can impart favorable physicochemical properties, such as improved solubility, metabolic stability, and conformational rigidity, which can lead to enhanced biological activity and better drug-like characteristics. Despite their potential, the synthesis of substituted azetidines can be challenging due to the inherent ring strain of the four-membered ring, often leading to low yields and side reactions in conventional batch synthesis.

Continuous flow chemistry has emerged as a transformative technology for the synthesis of complex molecules, offering numerous advantages over traditional batch methods.[1][2][3][4][5] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry provides:

  • Enhanced Safety: Small reaction volumes minimize the risks associated with highly reactive or unstable intermediates and exothermic reactions.[3]

  • Precise Control: Superior heat and mass transfer allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities.[3][5]

  • Scalability: Scaling up production is achieved by simply running the system for a longer duration ("numbering up") rather than redesigning large-scale reactors.[3]

  • Automation and Integration: Flow systems can be readily automated and integrated with in-line analysis and purification, streamlining the entire synthetic process.[6][7]

This guide will focus on two prominent and effective strategies for the continuous flow synthesis of substituted azetidines: Photochemical Cyclizations and Lithiation-based Functionalizations .

Photochemical Routes to Azetidines in Continuous Flow

Photochemistry offers a powerful and direct means to construct the azetidine ring. However, batch photochemical reactions often suffer from issues such as light attenuation, long reaction times, and the formation of byproducts. Flow photochemistry elegantly overcomes these limitations by ensuring uniform irradiation of the reaction mixture in thin channels, leading to improved efficiency and scalability.[8]

The Norrish-Yang Cyclization for 3-Hydroxyazetidines

The Norrish-Yang cyclization is an intramolecular photochemical reaction that can be effectively applied to the synthesis of 3-hydroxyazetidines. This reaction proceeds via a 1,5-hydrogen atom transfer from a γ-carbon to an excited carbonyl group, followed by radical cyclization.

A prime example is the synthesis of 3-hydroxyazetidines from α-amino ketone precursors. The high reproducibility and short residence times of the flow process enable easy scaling of this transformation to produce multi-gram quantities of these valuable building blocks.

This protocol is adapted from the work of Baxendale and coworkers.

Materials:

  • α-(Arylsulfonamido)propiophenone precursor (or other suitable α-amino ketone)

  • Acetonitrile (HPLC grade)

  • Vapourtec UV-150 photochemical reactor (or equivalent) equipped with a 10 mL reactor coil and a low-pressure mercury lamp.

Procedure:

  • Solution Preparation: Prepare a 0.15 M solution of the α-amino ketone precursor in acetonitrile. Degas the solution by sparging with nitrogen for 15 minutes.

  • System Setup:

    • Set up the flow chemistry system as depicted in the workflow diagram below.

    • Set the reactor temperature to 18–25 °C.

    • Ensure the photochemical reactor is properly shielded.

  • Reaction Execution:

    • Pump the precursor solution through the 10 mL photoreactor coil at a flow rate of 1.0 mL/min, corresponding to a residence time of 10 minutes.

    • Irradiate the reactor coil with the low-pressure mercury lamp.

  • Collection and Analysis: Collect the reactor output. Monitor the reaction conversion by a suitable analytical technique (e.g., LC-MS or ¹H NMR).

  • Purification: Concentrate the collected solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-hydroxyazetidine.

Data Summary: Norrish-Yang Cyclization

Precursor ConcentrationSolventFlow Rate (mL/min)Residence Time (min)Temperature (°C)Conversion (%)Isolated Yield (%)
0.15 MAcetonitrile1.01018-259076
0.075 MAcetonitrile1.01018-25--
0.15 MAcetone1.01018-25--

Data adapted from Ruggeri et al., 2019.

The Aza Paternò–Büchi Reaction

The aza Paternò–Büchi reaction is a [2+2] photocycloaddition between an imine and an alkene to form an azetidine.[9] This reaction is a highly efficient method for constructing the azetidine ring.[9][10] Recent advancements have enabled this reaction to be performed using visible light, offering milder and more selective conditions.[11][12][13][14][15]

While specific continuous flow protocols for the visible-light mediated aza Paternò–Büchi reaction are emerging, the principles of flow photochemistry described above are directly applicable. The use of a continuous flow setup would be advantageous for scaling up the synthesis of the highly functionalized azetidines accessible through this method.

Lithiation and Functionalization in Continuous Flow

The use of organolithium reagents is a cornerstone of organic synthesis, but their high reactivity and often cryogenic temperature requirements can be challenging in batch processing. Flow chemistry provides a safer and more controlled environment for handling these powerful reagents, enabling reactions at higher temperatures and with shorter reaction times.[16][17][18][19][20]

Protocol 2: Continuous Flow Synthesis of C3-Functionalized Azetidines

This protocol is based on the work of Luisi and coworkers, which demonstrates the generation and trapping of a C3-lithiated azetidine intermediate.[16][17]

Materials:

  • N-Boc-3-iodoazetidine

  • n-Hexyllithium (in a suitable solvent)

  • Electrophile (e.g., benzophenone)

  • Cyclopentyl methyl ether (CPME) (anhydrous)

  • Flow chemistry system with two T-shaped micromixers and two microtube reactors.

Procedure:

  • Solution Preparation:

    • Prepare a 0.07 M solution of N-Boc-3-iodoazetidine in anhydrous CPME.

    • Prepare a 0.42 M solution of n-hexyllithium in anhydrous CPME.

    • Prepare a solution of the electrophile (e.g., 2 equivalents of benzophenone) in anhydrous CPME.

  • System Setup:

    • Assemble the flow reactor system as shown in the diagram below.

    • Immerse the microreactors in a cooling bath set to -50 °C.

  • Reaction Execution:

    • Pump the N-Boc-3-iodoazetidine solution at a flow rate of 4 mL/min and the n-hexyllithium solution at 1 mL/min into the first micromixer (M1).

    • The combined stream flows through the first reactor (R1) with a residence time of approximately 82 milliseconds for the iodine-lithium exchange to occur.

    • The resulting C3-lithiated azetidine solution is then mixed with the electrophile solution in the second micromixer (M2).

    • The reaction mixture then passes through the second reactor (R2) with a residence time of about 10.4 seconds to allow for the electrophilic trapping.

  • Quenching and Work-up: The output from R2 is collected into a flask containing a suitable quenching agent (e.g., saturated aqueous NH₄Cl). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification: The crude product is purified by column chromatography.

Data Summary: C3-Functionalization of Azetidine

n-Hexyllithium (equiv.)Electrophile (equiv.)Residence Time R1 (ms)Temperature (°C)Yield of 4a (%)
21330-5040
1.51330-5064
1.5182-5052
1.5282-5080

Data adapted from Di Mola et al., 2021.[16] "4a" refers to the product from the reaction with benzophenone.

Visualization of Experimental Workflows

Workflow for Photochemical Synthesis

Photochemical_Flow_Synthesis reagent Reagent Solution (e.g., 0.15 M in MeCN) pump Syringe/HPLC Pump reagent->pump reactor Photoreactor Coil (e.g., 10 mL, 18-25 °C) pump->reactor Flow Rate (e.g., 1.0 mL/min) bpr Back Pressure Regulator reactor->bpr lamp UV Lamp lamp->reactor Irradiation collection Product Collection bpr->collection

Caption: General workflow for continuous photochemical synthesis.

Workflow for Lithiation and Functionalization

Lithiation_Flow_Synthesis sub_pump Substrate Pump (N-Boc-3-iodoazetidine) M1 Micromixer 1 sub_pump->M1 li_pump Lithium Reagent Pump (n-Hexyllithium) li_pump->M1 elec_pump Electrophile Pump M2 Micromixer 2 elec_pump->M2 R1 Reactor 1 (e.g., 82 ms, -50 °C) M1->R1 Iodine-Lithium Exchange R1->M2 R2 Reactor 2 (e.g., 10.4 s, -50 °C) M2->R2 Electrophilic Trapping quench Quenching & Collection R2->quench

Caption: Workflow for continuous lithiation and functionalization.

Troubleshooting and Process Optimization

  • Clogging: In lithiation reactions, especially at low temperatures, precipitation of organolithium species can lead to clogging.[16] This can often be mitigated by adjusting concentrations, flow rates, or reactor temperatures. Using a suitable solvent like CPME can also be beneficial.[16]

  • Byproduct Formation: In photochemical reactions, extended irradiation can lead to the formation of byproducts. It is often more practical to aim for high conversion rather than complete consumption of the starting material, as this simplifies purification. The residence time can be optimized to find the best balance between conversion and selectivity.

  • In-line Purification: For a truly continuous process, in-line purification can be integrated. This can involve liquid-liquid extraction, scavenger resins, or continuous chromatography.[6][7][21]

Conclusion

Continuous flow chemistry offers a robust, safe, and scalable platform for the synthesis of substituted azetidines. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore and develop novel synthetic routes to these important heterocyclic compounds. The precise control over reaction parameters afforded by flow technology is particularly well-suited to the challenges associated with the synthesis of strained ring systems, paving the way for the efficient production of new chemical entities for drug discovery and development.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-((2-Chlorobenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Azetidine moieties are increasingly incorporated into modern pharmaceuticals due to their unique conformational constraints and ability to serve as bioisosteres for other functional groups.[1][2] The compound 3-((2-Chlorobenzyl)oxy)azetidine, in particular, is a valuable building block in medicinal chemistry.[3] Its synthesis, typically achieved through a Williamson ether synthesis, presents unique challenges when transitioning from laboratory-scale to large-scale production.[4][5] This document provides a detailed protocol for the robust and scalable synthesis of this compound, addressing critical process parameters, safety considerations, and analytical controls necessary for successful scale-up.

The synthesis involves the O-alkylation of 3-hydroxyazetidine with 2-chlorobenzyl chloride.[1] This reaction, while conceptually straightforward, requires careful optimization of base selection, solvent, temperature, and purification methods to ensure high yield, purity, and process safety on a larger scale.

Reaction Mechanism and Key Considerations

The synthesis of this compound proceeds via a Williamson ether synthesis, a classic SN2 reaction.[4][5] The reaction involves the deprotonation of the hydroxyl group of 3-hydroxyazetidine to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride and displacing the chloride leaving group.

Causality Behind Experimental Choices:
  • Choice of Base: The selection of a suitable base is critical. A strong base is required to deprotonate the alcohol of 3-hydroxyazetidine, forming the corresponding alkoxide. Sodium hydride (NaH) is an effective choice as it irreversibly deprotonates the alcohol, driving the reaction to completion.[4][6] Alternatively, strong aqueous bases like sodium hydroxide (NaOH) can be employed, often in a biphasic system with a phase-transfer catalyst to facilitate the reaction. For the purpose of this protocol, we will focus on the use of sodium hydride for a more controlled, anhydrous reaction.

  • Solvent Selection: A polar aprotic solvent is ideal for SN2 reactions as it can solvate the cation of the base without solvating the nucleophilic anion, thus enhancing its reactivity.[4][7] Tetrahydrofuran (THF) and Dimethylformamide (DMF) are excellent choices. DMF's higher boiling point can be advantageous for reactions requiring elevated temperatures, but THF is often preferred for its ease of removal during workup.

  • Temperature Control: The reaction is typically performed at temperatures ranging from room temperature to a gentle reflux.[5][8] Exothermic reactions are a significant concern during scale-up, and careful temperature monitoring and control are paramount to prevent runaway reactions and ensure selectivity.

  • Purity of Starting Materials: The purity of 3-hydroxyazetidine hydrochloride and 2-chlorobenzyl chloride is crucial.[9][10] Impurities can lead to side reactions and complicate purification. It is recommended to use starting materials of at least 98% purity.

Reaction Pathway Diagram

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 3-Hydroxyazetidine 3-Hydroxyazetidine Azetidine_alkoxide Azetidine Alkoxide 3-Hydroxyazetidine->Azetidine_alkoxide Deprotonation 2-Chlorobenzyl_chloride 2-Chlorobenzyl Chloride Target_Product This compound 2-Chlorobenzyl_chloride->Target_Product Base Sodium Hydride (NaH) Base->Azetidine_alkoxide Azetidine_alkoxide->Target_Product SN2 Attack Byproduct NaCl + H₂ Experimental_Workflow Start Start Setup Dry Reaction Vessel under Inert Atmosphere Start->Setup Add_THF_NaH Charge THF and Sodium Hydride Setup->Add_THF_NaH Add_Azetidine Add 3-Hydroxyazetidine Solution (20-25°C) Add_THF_NaH->Add_Azetidine Stir_RT Stir at Room Temperature (1 hour) Add_Azetidine->Stir_RT Add_Benzyl_Chloride Add 2-Chlorobenzyl Chloride (<30°C) Stir_RT->Add_Benzyl_Chloride Reflux Reflux for 4-6 hours (Monitor by TLC/HPLC) Add_Benzyl_Chloride->Reflux Cool Cool to 0-5°C Reflux->Cool Quench Quench with Isopropanol, then Water Cool->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography (Lab) or Vacuum Distillation (Pilot) Concentrate->Purify End End Purify->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-((2-Chlorobenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-((2-Chlorobenzyl)oxy)azetidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific Williamson ether synthesis. The inherent strain in the azetidine ring and the presence of two nucleophilic sites (oxygen and nitrogen) make this a non-trivial transformation that requires careful optimization to achieve high yields and purity.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the synthesis of this compound.

Q1: My reaction yield is disappointingly low. What are the most likely causes?

Low yield is the most common issue and can stem from several factors. The synthesis is a classic SN2 reaction, which is highly sensitive to reaction conditions.[3][4]

Primary Causes & Solutions:

  • Incomplete Deprotonation: The reaction requires the formation of an alkoxide from 3-hydroxyazetidine.[3][5] If the base is not strong enough or used in insufficient quantity, the concentration of the reactive nucleophile will be low.

    • Solution: Use a strong, non-nucleophilic base like Sodium Hydride (NaH). If using 3-hydroxyazetidine hydrochloride, remember to use at least two equivalents of base: one to neutralize the HCl salt and one to deprotonate the hydroxyl group.

  • Competing N-Alkylation: The azetidine nitrogen is also nucleophilic and can compete with the hydroxyl group, leading to the formation of the undesired isomer, 1-(2-chlorobenzyl)-3-hydroxyazetidine. This is often the primary cause of yield loss.

    • Solution: See Q3 for a detailed discussion on improving O-alkylation selectivity. The short answer involves either optimizing base/solvent conditions or implementing an N-protection strategy.

  • Side Reactions of the Electrophile: 2-Chlorobenzyl chloride, being a primary benzyl halide, is susceptible to base-catalyzed elimination (E2 reaction) to form an alkene, especially at higher temperatures or with sterically hindered bases.[3][5]

    • Solution: Maintain a moderate reaction temperature (50-80 °C is typical for Williamson synthesis) and avoid excessively strong or bulky bases if elimination is a suspected issue.[3]

  • Improper Solvent Choice: The choice of solvent is critical for an SN2 reaction.

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[3][5][6] These solvents solvate the cation of the base but leave the alkoxide nucleophile relatively free and highly reactive. Avoid protic solvents like water or ethanol, as they will solvate the nucleophile, reducing its reactivity, and can even react with the electrophile themselves.[5]

Troubleshooting Workflow for Low Yield

G cluster_analysis Crude Analysis Reveals: cluster_solutions Potential Solutions: start Low Yield Observed check_sm 1. Verify Starting Material Purity & Stoichiometry start->check_sm analyze_crude 2. Analyze Crude Reaction Mixture (LCMS/NMR) check_sm->analyze_crude unreacted_sm High % of Unreacted Starting Materials analyze_crude->unreacted_sm n_alkylation Significant N-Alkylated Isomer analyze_crude->n_alkylation other_impurities Other Impurities / Decomposition analyze_crude->other_impurities solution_base Increase Base Equivalents / Use Stronger Base (NaH) unreacted_sm->solution_base solution_temp Increase Reaction Temperature / Time unreacted_sm->solution_temp solution_selectivity Modify Conditions for O-Selectivity (See Q3) n_alkylation->solution_selectivity solution_protect Implement N-Protection Strategy n_alkylation->solution_protect solution_conditions Lower Temperature / Check Electrophile Quality other_impurities->solution_conditions

Caption: A decision tree for troubleshooting low reaction yields.

Q2: I'm seeing a major impurity with the same mass as my product in the LCMS. What is it?

This is the classic sign of regioselectivity issues. The impurity is almost certainly the N-alkylated isomer, 1-(2-chlorobenzyl)-3-hydroxyazetidine . Because 3-hydroxyazetidine is an ambident nucleophile (possessing two different nucleophilic sites), it can react at either the oxygen or the nitrogen atom.[3] Both reactions result in a product with the same molecular weight. They can typically be separated by chromatography, but preventing the formation of the N-alkylated isomer is key to improving the yield of the desired product.

Q3: How can I improve the selectivity for O-alkylation over N-alkylation?

There are two main strategies: optimizing the reaction conditions or using a protecting group.

Strategy 1: Optimizing Reaction Conditions The balance between N- and O-alkylation can be influenced by the base, solvent, and cation.[7]

  • Base and Cation: Using a sodium base (like NaH) often favors O-alkylation. The smaller Na+ cation coordinates more tightly with the harder oxygen atom of the alkoxide, increasing its nucleophilicity relative to the softer nitrogen atom.

  • Solvent: Polar aprotic solvents like DMF or THF are standard. The choice of solvent can influence selectivity, but the effect is often less pronounced than the choice of base and counter-ion.[8]

Strategy 2: N-Protection (Recommended for Highest Purity) This is the most robust method to guarantee exclusive O-alkylation. By temporarily "capping" the nitrogen atom, you completely prevent it from reacting.

  • Protect: React 3-hydroxyazetidine with a protecting group like di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-3-hydroxyazetidine. The Boc group is widely used because it's stable under the basic conditions of the Williamson ether synthesis but can be easily removed later.[9]

  • Alkylate: Perform the Williamson ether synthesis on the N-protected intermediate. Now, only the hydroxyl group can react, leading exclusively to N-Boc-3-((2-chlorobenzyl)oxy)azetidine.

  • Deprotect: Remove the Boc group using acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) to yield the final, pure product.

While this adds two steps to the synthesis, the improved yield, simplified purification, and guaranteed regioselectivity often make it the more efficient path overall.[10]

Competing Reaction Pathways

G Start 3-Hydroxyazetidine (Ambident Nucleophile) Alkoxide Azetidine-3-alkoxide Start->Alkoxide Deprotonation Reagent + 2-Chlorobenzyl Chloride (Base, Solvent) Product_O This compound (Desired O-Alkylation Product) Alkoxide->Product_O Attack via Oxygen Product_N 1-(2-Chlorobenzyl)-3-hydroxyazetidine (Undesired N-Alkylation Side Product) Alkoxide->Product_N Attack via Nitrogen

Caption: O-Alkylation vs. N-Alkylation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this reaction?

The synthesis of this compound is a Williamson ether synthesis . The mechanism involves two key steps:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of 3-hydroxyazetidine, forming a negatively charged alkoxide ion.

  • Nucleophilic Substitution (SN2): The newly formed alkoxide acts as a nucleophile and attacks the electrophilic carbon atom of 2-chlorobenzyl chloride. This occurs in a single, concerted step where the carbon-oxygen bond is formed simultaneously as the carbon-chlorine bond is broken, displacing the chloride ion as the leaving group.[3][5]

Q2: My starting material is 3-hydroxyazetidine hydrochloride. How does this impact the procedure?

The hydrochloride salt form is common because the free base of 3-hydroxyazetidine can be less stable for long-term storage.[11][12] When using the salt, you must add one additional equivalent of base to your reaction mixture. This first equivalent is consumed to neutralize the hydrochloric acid, forming a salt (e.g., NaCl if using NaOH or NaH), and liberating the free 3-hydroxyazetidine. A second equivalent of base is then required to perform the deprotonation of the hydroxyl group to form the reactive alkoxide. Failure to account for the salt will result in no deprotonation and, therefore, no reaction.

Q3: What are the key safety considerations for this synthesis?
  • 2-Chlorobenzyl chloride: This reagent is a lachrymator (causes tearing) and is corrosive. It can cause severe skin burns and eye damage.[13][14][15] Always handle it in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Hydride (NaH): If used, NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.

  • Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Always wear appropriate gloves.

Q4: How should I monitor the reaction progress?

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) are the most effective methods.

  • TLC: A simple and quick way to visualize the consumption of starting materials and the formation of the product. The product will have a different Rf value than the starting materials.

  • LCMS: Provides more definitive information. You can track the disappearance of the starting material mass peaks and the appearance of the product mass peak. It is particularly useful for confirming the formation of both the desired O-alkylated product and the undesired N-alkylated isomer, as they will have the same mass but different retention times.

Optimized Experimental Protocols

Protocol 1: Direct O-Alkylation (Optimized for O-Selectivity)

This protocol is designed to favor O-alkylation without a protecting group but may still produce a small amount of the N-alkylated isomer.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add dry N,N-Dimethylformamide (DMF, 10 mL per 1 g of 3-hydroxyazetidine).

  • Deprotonation: Cool the DMF to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Nucleophile Addition: Slowly add 3-hydroxyazetidine (1.0 equivalent) to the suspension. If using the hydrochloride salt, use 2.1 equivalents of NaH. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Electrophile Addition: Dissolve 2-chlorobenzyl chloride (1.05 equivalents) in a small amount of dry DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 60 °C and stir for 4-8 hours, monitoring by TLC or LCMS.

  • Work-up: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the desired product from any N-alkylated isomer and other impurities.

Protocol 2: N-Protected Synthesis (For Guaranteed Selectivity)

Step A: N-Boc Protection

  • Dissolve 3-hydroxyazetidine hydrochloride (1.0 eq) in a mixture of Dichloromethane (DCM) and water.

  • Add Triethylamine (2.5 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir vigorously at room temperature for 12-18 hours.

  • Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate to yield N-Boc-3-hydroxyazetidine, which is often pure enough for the next step.

Step B: Williamson Ether Synthesis

  • Follow Protocol 1, using N-Boc-3-hydroxyazetidine (1.0 eq) and NaH (1.1 eq). The reaction will exclusively yield N-Boc-3-((2-chlorobenzyl)oxy)azetidine.

Step C: N-Boc Deprotection

  • Dissolve the purified product from Step B in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA, 5-10 equivalents) or a saturated solution of HCl in dioxane.

  • Stir at room temperature for 1-3 hours until the reaction is complete (monitored by TLC/LCMS).

  • Remove the solvent and excess acid under reduced pressure. The product can be isolated as the corresponding salt or neutralized with a base and extracted to yield the free base.

Data Summary

The choice of base and solvent significantly impacts both yield and the critical O-alkylation vs. N-alkylation selectivity ratio.

Base Solvent Typical Temp. Relative Yield O/N Selectivity Comments
NaHDMF60 °CGood-ExcellentHighStrong, non-nucleophilic base. Generally the best choice for favoring O-alkylation.[4][7]
K₂CO₃Acetonitrile80 °C (Reflux)ModerateModerateWeaker base, requires higher temperatures. Often results in more N-alkylation.[3][7]
NaOHDMSO70 °CModerate-GoodModerate-LowStrong base, but presence of hydroxide can lead to side reactions.[6]
KOtBuTHFRoom Temp.Poor-ModerateLowStrong, but sterically hindered base. May promote elimination of the electrophile.[5]

References

Technical Support Center: Optimization of Reaction Conditions for Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of azetidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of forming the strained four-membered azetidine ring. The unique structural and conformational properties of azetidines make them valuable scaffolds in medicinal chemistry, but their synthesis can be challenging due to inherent ring strain.[1][2][3] This resource aims to provide practical, experience-driven insights to overcome common hurdles in their synthesis.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses specific problems that may arise during the synthesis of azetidines, offering potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Azetidine

Q: My intramolecular cyclization to form an azetidine is resulting in very low yields. What are the primary factors I should investigate?

A: Low yields in azetidine synthesis via intramolecular cyclization are a frequent challenge. The underlying causes can often be traced back to several key factors:

  • Competing Intermolecular Reactions: Dimerization or polymerization can be a significant issue, where precursor molecules react with each other instead of cyclizing.[4] This is particularly prevalent at high concentrations.

    • Solution: Employ high-dilution conditions. This can be achieved by the slow addition of the substrate to the reaction mixture, which favors the intramolecular pathway.[5]

  • Poor Leaving Group: The efficiency of the nucleophilic substitution is highly dependent on the quality of the leaving group.

    • Solution: If you are starting from a γ-amino alcohol, ensure the hydroxyl group is converted to a more reactive leaving group, such as a mesylate (Ms), tosylate (Ts), or triflate (Tf).[5] If using a halide, an in situ Finkelstein reaction to generate the more reactive iodide can be beneficial.

  • Inappropriate Solvent or Base: The choice of solvent and base is critical for promoting the desired SN2 reaction.

    • Solution: Aprotic polar solvents like DMF or DMSO can accelerate SN2 reactions. The base should be strong enough to deprotonate the amine without promoting elimination side reactions.[5]

  • Steric Hindrance: Bulky substituents on the acyclic precursor can sterically hinder the intramolecular cyclization.[5]

    • Solution: While challenging to modify post-synthesis, consider redesigning the substrate with less bulky protecting groups if steric hindrance is suspected.

Troubleshooting Workflow for Low Yield

Caption: A decision-making workflow for troubleshooting low yields in azetidine synthesis.

Problem 2: Formation of Unwanted Side Products

Q: I am observing significant formation of a pyrrolidine byproduct in my reaction. What is causing this and how can I suppress it?

A: The formation of a five-membered pyrrolidine ring is a common side reaction, particularly in the intramolecular aminolysis of cis-3,4-epoxy amines.[6] This occurs due to a competing 5-endo-tet cyclization pathway, whereas the desired azetidine is formed via a 4-exo-tet cyclization.[6]

  • Cause: The regioselectivity of the intramolecular nucleophilic attack of the amine on the epoxide ring determines the product outcome. While the 4-exo-tet pathway is generally favored, the 5-endo-tet pathway can become competitive under certain conditions.[6]

  • Solution: The choice of catalyst and solvent can significantly influence the regioselectivity. The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been shown to strongly favor the formation of the azetidine product.[6][7] Additionally, optimizing the solvent can improve selectivity. For instance, 1,2-dichloroethane (DCE) has been found to be an effective solvent for this transformation.[7]

Q: My reaction is producing a significant amount of ring-opened products. How can I prevent this?

A: Azetidines are susceptible to ring-opening reactions due to their significant ring strain.[4][8] This can be initiated by nucleophiles, acids, or bases.[4]

  • Cause: The high ring strain of the azetidine ring makes it thermodynamically favorable to undergo ring-opening. This can be exacerbated by harsh reaction conditions or the presence of strong nucleophiles.

  • Solution:

    • Milder Reaction Conditions: If possible, use milder bases and lower reaction temperatures.

    • Protecting Group Strategy: The choice of the nitrogen protecting group is crucial. A well-chosen protecting group can modulate the nucleophilicity of the nitrogen and the stability of the ring. The tert-butoxythiocarbonyl (Botc) group has been shown to be effective in stabilizing the azetidine ring during certain transformations.[9]

    • pH Control: In aqueous workups, careful control of the pH is necessary to avoid acid- or base-catalyzed ring opening.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of azetidines.

Q1: What are the most common synthetic strategies for forming the azetidine ring?

A1: Several key strategies are employed for the synthesis of azetidines:

  • Intramolecular Cyclization: This is the most widely used method and typically involves the cyclization of a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as a nucleophile to displace a leaving group at the γ-position.[5][10]

  • [2+2] Cycloaddition: Also known as the aza-Paternò-Büchi reaction, this method involves the reaction of an imine with an alkene.[5][11] This can be promoted photochemically or through the use of catalysts.[11][12]

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion methodologies.[5][13]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[5][13]

Common Synthetic Routes to Azetidines

Caption: An overview of the primary synthetic pathways to the azetidine ring.

Q2: How does the choice of catalyst impact azetidine ring formation?

A2: The catalyst plays a pivotal role in many azetidine syntheses, influencing yield, stereoselectivity, and functional group tolerance.[2]

  • Transition Metal Catalysis: Palladium-based catalysts are often used for C-N bond formation through the intramolecular amination of C-H bonds.[2][11]

  • Organocatalysis: This approach is particularly valuable for the enantioselective synthesis of chiral azetidines.[2]

  • Lewis Acid Catalysis: Lanthanide triflates, such as La(OTf)₃ and Sc(OTf)₃, are effective for the intramolecular aminolysis of epoxides, offering a regioselective route to functionalized azetidines.[2][7][14]

Q3: What is the importance of the nitrogen protecting group in azetidine synthesis?

A3: The nitrogen protecting group is critical for a successful synthesis. It influences the nucleophilicity of the nitrogen atom, the stability of the azetidine ring, and can direct stereoselectivity. Some protecting groups can be challenging to remove or may lead to side reactions during deprotection.[4] The choice of protecting group should be carefully considered based on the specific reaction conditions and the desired final product.

III. Experimental Protocols

Protocol 1: Synthesis of an Azetidine via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is a generalized procedure adapted from common laboratory practices for the synthesis of substituted azetidines.[5]

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

Step 2: Cyclization

  • Dissolve the crude mesylate in a suitable solvent such as THF or DMF.

  • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol is based on a reported procedure for the regioselective synthesis of azetidines.[7]

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M), add La(OTf)₃ (5 mol%) at room temperature.

  • Stir the mixture under reflux and monitor the reaction by TLC.

  • Upon completion, cool the mixture to 0 °C and add a saturated aqueous NaHCO₃ solution.

  • Extract the mixture with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue using column chromatography to yield the corresponding azetidine.

IV. Data Presentation

Table 1: Comparison of Catalysts for the Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
EntryCatalyst (mol%)SolventTemperatureYield (%)Reference
1La(OTf)₃ (5)DCEReflux81[7]
2Sc(OTf)₃ (5)DCERefluxModerate[15]
3Ni(ClO₄)₂·6H₂ODCERefluxLow[14][15]
4TfOHDCERefluxLow[7]
5NoneDCERefluxNo Reaction[7]

Data adapted from literature sources for a model substrate.[7][15]

V. References

  • Review of 3-substituted azetidine synthesis methods - Benchchem. 1

  • Synthesis of Azetidines - Progress in Chemistry. 16

  • A Head-to-Head Comparison of Catalytic Systems for Azetidine Ring Closure - Benchchem. 2

  • Common side reactions in the synthesis of 3-substituted azetidines - Benchchem. 6

  • Technical Support Center: Synthesis of Substituted Azetidines - Benchchem. 4

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers in Chemistry. 7

  • Optimizing reaction conditions for azetidine ring formation - Benchchem. 5

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry. 3

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES - Heterocycles. 10

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols - Arkivoc. 17

  • Azetidine Synthesis - Taylor & Francis. 18

  • Troubleshooting low yields in Azetidine, perchlorate mediated reactions - Benchchem. 14

  • Azetidine synthesis - Organic Chemistry Portal. 19

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. 11

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - Accounts of Chemical Research. 20

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution - Organic Letters. 9

  • Synthesis of Azetidine-Based Beta-Amino Alcohols - MDPI. 21

  • Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy - Organic Letters. 22

  • Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - The Innovation. 23

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journal of Organic Chemistry. 24

  • Optimization of the Reaction Conditions a - ResearchGate. 25

  • Approaches for the synthesis of azetidines. - ResearchGate. 26

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. 13

  • Preparation and Synthetic Applications of Azetidines - ResearchGate. 27

  • Synthesis of azetidines via intermolecular [2+2] photocycloadditions a,... - ResearchGate. 12

  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - Nature Communications. 28

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - Chemistry – A European Journal. 29

  • Ring-opening of azetidines - ResearchGate. 30

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. 15

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Medicinal Chemistry Letters. 8

References

Technical Support Center: Synthesis of 3-((2-Chlorobenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-((2-Chlorobenzyl)oxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a three-stage process. This involves the protection of the azetidine nitrogen, followed by a Williamson ether synthesis, and concluding with the deprotection of the nitrogen. Each of these stages presents unique challenges that will be addressed in this guide.

Synthesis_Overview cluster_0 Step 1: N-Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: N-Deprotection A 3-Hydroxyazetidine B N-Boc-3-hydroxyazetidine A->B  Boc Anhydride   C N-Boc-3-((2-Chlorobenzyl)oxy)azetidine B->C  2-Chlorobenzyl bromide,  Strong Base (e.g., NaH)   D This compound C->D  Acid (e.g., TFA or HCl)  

Caption: General synthetic route for this compound.

II. Frequently Asked Questions & Troubleshooting

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

A. Starting Material: N-Boc-3-hydroxyazetidine

Question 1: My yield for the N-Boc protection of 3-hydroxyazetidine is consistently low. What could be the cause?

Answer:

Low yields in the N-Boc protection step can often be attributed to several factors:

  • Incomplete Reaction: The reaction between 3-hydroxyazetidine and di-tert-butyl dicarbonate (Boc₂O) may not have gone to completion. Ensure you are using a slight excess of Boc₂O (1.1-1.2 equivalents) and that the reaction is stirred for an adequate amount of time, typically 1-3 hours at room temperature.[1]

  • Base Equivalency: While some protocols proceed without an added base, the presence of a mild base like triethylamine or sodium bicarbonate can neutralize any acidic impurities and drive the reaction to completion.

  • Work-up and Purification Losses: N-Boc-3-hydroxyazetidine is a relatively polar and water-soluble compound.[2] During the aqueous work-up, the product can be lost to the aqueous layer. It is advisable to perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate. For purification, silica gel column chromatography is standard, but care must be taken to choose an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to ensure good separation without significant product loss on the column.[1]

Question 2: I am observing impurities in my N-Boc-3-hydroxyazetidine starting material by NMR. How can I purify it effectively?

Answer:

The purity of N-Boc-3-hydroxyazetidine is crucial for the success of the subsequent Williamson ether synthesis.

  • Recrystallization: If the material is a solid, recrystallization can be an effective purification method. Common solvent systems include ethyl acetate/hexanes or diethyl ether/hexanes.

  • Column Chromatography: For oily or highly impure samples, silica gel column chromatography is the most reliable method. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50-70%).[1][3] Monitoring the fractions by TLC is essential to isolate the pure product.

B. Williamson Ether Synthesis

Question 3: The Williamson ether synthesis to form N-Boc-3-((2-chlorobenzyl)oxy)azetidine is not proceeding, or the yield is very low. What are the critical parameters to check?

Answer:

The Williamson ether synthesis is an Sₙ2 reaction, and its success hinges on several key factors.[4][5][6]

  • Choice and Equivalency of Base: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of N-Boc-3-hydroxyazetidine to form the alkoxide. Sodium hydride (NaH) is a common and effective choice.[1] Ensure you are using at least one equivalent of the base. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation.

  • Solvent: A polar aprotic solvent is ideal for Sₙ2 reactions as it can solvate the cation of the base without solvating the nucleophilic alkoxide, thus enhancing its reactivity.[7][8] Dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent choices.

  • Temperature: The reaction is typically performed at room temperature.[1] If the reaction is sluggish, gentle heating (40-50 °C) can be applied. However, excessive heat can promote the competing E2 elimination side reaction.[4][5]

  • Purity of Reactants: Ensure that your N-Boc-3-hydroxyazetidine and 2-chlorobenzyl bromide are pure and dry. Water in the reaction mixture will quench the strong base.

Experimental Protocol: Optimized Williamson Ether Synthesis

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to allow for complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-chlorobenzyl bromide (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Question 4: I am observing a significant amount of an elimination byproduct. How can I minimize this?

Answer:

Elimination (E2) is a common side reaction in Williamson ether synthesis, especially with sterically hindered alkyl halides.[4][9] While 2-chlorobenzyl bromide is a primary halide and less prone to elimination, the reaction conditions can influence the outcome.

  • Temperature Control: As mentioned, avoid high reaction temperatures. The Sₙ2 reaction has a lower activation energy than the E2 reaction, so lower temperatures will favor substitution.

  • Base Selection: While NaH is generally effective, if elimination is a persistent issue, you might consider a less sterically demanding base.

Troubleshooting_Williamson_Ether_Synthesis Start Low Yield in Williamson Ether Synthesis Check_Base Check Base: - Strong enough (e.g., NaH)? - Anhydrous conditions? - Sufficient equivalents (1.1-1.2 eq)? Start->Check_Base Check_Solvent Check Solvent: - Polar aprotic (DMF, THF)? - Anhydrous? Start->Check_Solvent Check_Temp Check Temperature: - Too high (promotes elimination)? - Too low (slow reaction)? Start->Check_Temp Check_Purity Check Reactant Purity: - N-Boc-3-hydroxyazetidine pure? - 2-chlorobenzyl bromide pure? Start->Check_Purity Side_Reaction Significant Side Product (Elimination)? Start->Side_Reaction Solution Improved Yield Check_Base->Solution Check_Solvent->Solution Check_Temp->Solution Check_Purity->Solution Optimize_Temp Optimize Temperature: - Run at RT or slightly below. Side_Reaction->Optimize_Temp Yes Optimize_Base Consider a milder or less hindered base. Side_Reaction->Optimize_Base Yes Optimize_Temp->Solution Optimize_Base->Solution

Caption: Troubleshooting flowchart for the Williamson ether synthesis step.

C. N-Boc Deprotection

Question 5: I am having trouble removing the N-Boc protecting group. What are the recommended conditions?

Answer:

The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions.[10][11]

  • Trifluoroacetic Acid (TFA): A common and effective method is to treat the N-Boc protected compound with a solution of TFA in a chlorinated solvent like dichloromethane (DCM). A 20-50% solution of TFA in DCM at room temperature for 1-2 hours is usually sufficient.[12]

  • HCl in Dioxane/Methanol: Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol can be used. A 4M solution of HCl in dioxane is commercially available and widely used.[12]

Question 6: I am concerned about the stability of the azetidine ring under acidic deprotection conditions. Is ring-opening a risk?

Answer:

This is a valid concern as the four-membered azetidine ring is strained.[13][14] However, the azetidine ring is generally stable to the acidic conditions used for Boc deprotection, provided that the conditions are not overly harsh (e.g., prolonged reaction times or very high temperatures).[15][16] It is recommended to monitor the reaction closely by TLC and to quench the reaction as soon as the starting material is consumed to minimize the risk of degradation.

Experimental Protocol: N-Boc Deprotection

  • Dissolve N-Boc-3-((2-chlorobenzyl)oxy)azetidine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • The product can be further purified by column chromatography or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

III. Quantitative Data Summary

Parameter N-Boc Protection Williamson Ether Synthesis N-Boc Deprotection
Key Reagents Di-tert-butyl dicarbonateSodium hydride, 2-Chlorobenzyl bromideTrifluoroacetic acid or HCl
Solvent Methanol or THFDMF or THFDichloromethane
Temperature Room Temperature0 °C to Room Temperature0 °C to Room Temperature
Typical Yield >90%70-85%>90%
Common Issues Incomplete reaction, work-up lossesLow conversion, elimination side reactionAzetidine ring instability

IV. References

  • ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, October 29). Williamson ether synthesis. Retrieved from --INVALID-LINK--

  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. Retrieved from --INVALID-LINK--

  • ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine CAS#: 141699-55-0. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). 1-N-Boc-3-hydroxyazetidine 141699-55-0 wiki. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 2-(N-Boc-aminomethyl)azetidine hydrochloride. Retrieved from --INVALID-LINK--

  • Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from --INVALID-LINK--

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from --INVALID-LINK--

  • Wiley Online Library. (2024, May 17). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved from --INVALID-LINK--

  • Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Retrieved from --INVALID-LINK--

  • Chinese Journal of Organic Chemistry. (n.d.). Synthesis of Azetidines. Retrieved from --INVALID-LINK--

  • ResearchGate. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. Retrieved from --INVALID-LINK--

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-[(2-CHLOROBENZYL)OXY]AZETIDINE. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from --INVALID-LINK--

  • Porphyrin-Systems. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Acros Pharmatech. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 3-((2-Chloro-4-fluorobenzyl)oxy)azetidine. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from --INVALID-LINK--

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 3-((4-Chlorobenzyl)oxy)azetidine hydrochloride. Retrieved from --INVALID-LINK--

References

Stability issues of 3-((2-Chlorobenzyl)oxy)azetidine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-((2-Chlorobenzyl)oxy)azetidine. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Azetidine scaffolds are prized in medicinal chemistry for the rigid conformational constraints they introduce, yet their inherent ring strain, combined with the lability of the benzyl ether protecting group, presents unique challenges.[1][2][3] This guide is designed to help you navigate these complexities, ensuring the integrity of your experimental outcomes.

Core Mechanisms of Instability

Understanding the potential degradation pathways of this compound is the first step toward troubleshooting. Two primary components of the molecule are susceptible to acidic conditions: the benzyl ether linkage and the azetidine ring itself.

Acid-Catalyzed Benzyl Ether Cleavage

The O-(2-chlorobenzyl) group is a benzyl ether, a common protecting group for alcohols. While generally more robust than other ether protecting groups, it is susceptible to cleavage under strong acidic conditions.[4][5] The reaction proceeds via protonation of the ether oxygen, followed by a unimolecular cleavage (SN1 mechanism) to form a resonance-stabilized benzylic carbocation and the free 3-hydroxyazetidine.[6][7] The presence of water or other nucleophiles in the medium will then quench the carbocation.

G cluster_0 S_N1 Cleavage of 2-Chlorobenzyl Ether A Protonation of Ether Oxygen B Formation of Oxonium Ion A->B H+ C Rate-Limiting Step: Loss of 3-Hydroxyazetidine B->C Slow D Formation of 2-Chlorobenzyl Carbocation (Resonance Stabilized) C->D E Nucleophilic Attack (e.g., by H2O) D->E F Final Products: 3-Hydroxyazetidine & 2-Chlorobenzyl Alcohol E->F

Caption: SN1 mechanism for acid-catalyzed benzyl ether cleavage.

Acid-Mediated Azetidine Ring Opening

The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol).[2] Under acidic conditions, the lone pair of the nitrogen atom is protonated, forming an azetidinium ion. This positively charged species activates the ring, making it susceptible to nucleophilic attack, which can lead to ring-opening.[1][8] This decomposition pathway is a critical consideration, as it is often irreversible and leads to undesired byproducts. The propensity for ring-opening is highly dependent on the pH and the pKa of the azetidine nitrogen.[1]

G cluster_1 Azetidine Ring-Opening Pathway N1 Azetidine Nitrogen N2 Protonation of Nitrogen N1->N2 H+ N3 Formation of Azetidinium Ion (Increased Ring Strain) N2->N3 N4 Nucleophilic Attack (e.g., by Solvent or Counter-ion) N3->N4 Nu- N5 Ring-Opened Product N4->N5 G cluster_2 Troubleshooting On-Column Degradation S1 Problem: Low yield after silica column S2 Hypothesis: Acid-catalyzed degradation on silica S1->S2 S3 Solution 1: Neutralize Silica S2->S3 S4 Solution 2: Use Alternative Stationary Phase S2->S4 S5 Solution 3: Minimize Contact Time S2->S5 S6 Action: Slurry silica with 1% Et3N in eluent S3->S6 S7 Action: Use alumina (basic or neutral) or C18 (reversed-phase) S4->S7 S8 Action: Use flash chromatography instead of gravity S5->S8

References

Technical Support Center: Purification of 3-((2-Chlorobenzyl)oxy)azetidine Crude Product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of advanced heterocyclic intermediates. This guide provides in-depth troubleshooting and procedural information for researchers, scientists, and drug development professionals working with 3-((2-Chlorobenzyl)oxy)azetidine. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to diagnose issues and optimize the purification of your crude product, ensuring the highest standards of scientific integrity and experimental success.

Section 1: Initial Assessment & Impurity Profiling

Q1: My crude reaction mixture for this compound appears complex by initial TLC analysis. What is my first step in developing a purification strategy?

A: The foundational step before any purification attempt is to develop a comprehensive understanding of your crude product's composition. A rushed purification without proper analysis often leads to wasted time and resources. Your primary objective is to identify the desired product and the major impurities present.

Expert Recommendation: Utilize orthogonal analytical techniques for an initial assessment.

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is arguably the most powerful tool for the structural identification and characterization of impurities without requiring their prior separation.[1] A proton NMR spectrum of your crude material will provide critical information on the structural nature of byproducts and unreacted starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for separating the components of your mixture and providing their molecular weights.[2] This data helps in assigning structures to the impurities tentatively identified by NMR.

These initial analyses will allow you to classify impurities based on their properties (acidic, basic, neutral, polar, non-polar), which is the key to selecting an appropriate purification method. The table below outlines common impurities that may arise during a typical synthesis (e.g., Williamson ether synthesis between a 3-hydroxyazetidine derivative and 2-chlorobenzyl chloride).

Table 1: Potential Impurities in Crude this compound

ImpurityLikely OriginKey Property for SeparationTypical Analytical Signature
2-Chlorobenzyl ChlorideUnreacted starting materialNeutral, ElectrophilicCharacteristic benzylic CH₂ signal in ¹H NMR; identifiable by MS.
3-HydroxyazetidineUnreacted starting materialBasic, PolarEasily protonated; may be water-soluble.
2-Chlorobenzyl AlcoholHydrolysis of 2-chlorobenzyl chloride[3]Neutral, PolarCan act as a competing nucleophile.[3]
Di(2-chlorobenzyl) EtherSelf-condensation of starting materials[3]Neutral, Non-polarHigh-boiling, difficult to remove by extraction alone.[3]
TolueneImpurity in 2-chlorobenzyl chloride[4]Neutral, Non-polarInert, reduces molar equivalence of the reagent.[3]
N-Alkylated AzetidineSide reaction of azetidine nitrogenBasic, Cationic (quaternary salt)Can significantly complicate purification.
Reaction Solvents/BaseReagent residue (e.g., DMF, Et₃N)VariesIdentifiable by ¹H NMR.

Section 2: Troubleshooting and Purification Protocols

This section directly addresses common purification challenges in a question-and-answer format, providing detailed, field-proven protocols.

Q2: My crude product is heavily contaminated with neutral, non-polar impurities like di(2-chlorobenzyl) ether and residual toluene. How can I efficiently remove these?

A: This is a classic scenario where the basicity of the azetidine nitrogen can be leveraged for a highly effective separation using acid-base extraction. This technique selectively moves your amine product into an aqueous phase, leaving neutral organic impurities behind.[5][6]

Causality: The lone pair of electrons on the azetidine nitrogen makes it a Brønsted-Lowry base. In the presence of a dilute acid, it becomes protonated, forming a water-soluble ammonium salt. Neutral impurities lacking a basic handle, such as ethers and hydrocarbons, have negligible solubility in the aqueous phase and remain in the organic layer.[7]

  • Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 10-20 mL per gram of crude product is a good starting point.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Use a volume of acid roughly equal to the organic phase. Shake vigorously for 1-2 minutes and allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing your protonated product) into a clean flask. To ensure complete extraction, wash the organic layer one more time with a fresh portion of 1M HCl and combine the aqueous extracts. The organic layer now contains the neutral impurities and can be set aside.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10 (confirm with pH paper). This deprotonates the azetidinium salt, regenerating the free amine form of your product.

  • Back-Extraction: Extract the basified aqueous solution two to three times with fresh portions of EtOAc or DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Q3: Acid-base extraction removed the non-polar contaminants, but I still see polar impurities, likely 2-chlorobenzyl alcohol. What is the next step?

A: For separating compounds with similar basicity but different polarity, silica gel column chromatography is the method of choice.[8][9][10]

Causality: Silica gel is a polar stationary phase (SiO₂). Separation occurs based on the differential adsorption of compounds from the mobile phase. Polar compounds (like alcohols) interact more strongly with the silica gel and thus elute more slowly. Less polar compounds (like your benzyl ether product) have weaker interactions and elute faster.

  • TLC Analysis: First, determine an optimal solvent system (mobile phase) using Thin-Layer Chromatography (TLC).[10] Spot your crude material on a TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ideal system will show good separation between your product spot and the impurity spots, with the product having an Rf value of approximately 0.2-0.4.

    • Pro-Tip: Amines can "streak" on acidic silica gel. To mitigate this, add 0.5-1% triethylamine (Et₃N) to your eluent mixture.[11] This deactivates acidic sites on the silica, resulting in sharper peaks and better separation.

  • Column Packing: Prepare a column with silica gel (60-120 mesh is standard) in your chosen non-polar solvent. Ensure the packing is uniform and free of air bubbles.

  • Loading: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the product in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a higher ratio of the non-polar solvent and gradually increase the polarity (gradient elution) if necessary to move all compounds off the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Table 2: Example TLC Solvent System Selection Guide

Solvent System (Hexane:EtOAc)ObservationRecommendation
9:1All spots remain at the baseline (Rf ≈ 0).Increase polarity.
7:3Product Rf ≈ 0.3, good separation from a more polar spot (Rf ≈ 0.1).Good starting point for the column.
1:1All spots are at the solvent front (Rf ≈ 1).Decrease polarity.
Q4: My product is an oil and appears nearly pure by NMR after chromatography, but I need to meet a >99.5% purity specification for my next step. What can I do?

A: When dealing with a high-purity oil that is difficult to crystallize directly, converting it to a solid salt for recrystallization is an excellent strategy for removing trace impurities.[11]

Causality: Recrystallization is a powerful purification technique based on differences in solubility. A solid is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the solution becomes supersaturated. The desired compound preferentially crystallizes out, leaving impurities behind in the solvent (the mother liquor).

  • Salt Formation: Dissolve the purified oil in a minimal amount of a suitable solvent like diethyl ether (Et₂O) or ethyl acetate. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in Et₂O) dropwise with stirring. The hydrochloride salt of your azetidine will precipitate as a solid.

  • Isolation: Collect the solid salt by vacuum filtration, washing with cold Et₂O to remove any residual surface impurities.

  • Solvent Screening for Recrystallization: Test the solubility of a small amount of the salt in various solvents (e.g., isopropanol, ethanol, acetonitrile, or mixtures like ethanol/ether) to find one in which it is sparingly soluble at room temperature but fully soluble when hot.[12]

  • Recrystallization: Dissolve the bulk of the salt in the minimum required amount of the hot recrystallization solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum. To recover the free base, dissolve the salt in water, basify with NaOH, and extract with an organic solvent as described in Protocol 1.

Section 3: Visualization of Purification Workflow

A logical approach is crucial for efficiently tackling a purification challenge. The following diagram outlines a decision-making workflow for purifying this compound.

PurificationWorkflow Purification Strategy Decision Tree start Crude Product analysis Analytical Assessment (NMR, LC-MS) start->analysis decision1 Major Impurities Identified? analysis->decision1 extraction Protocol 1: Acid-Base Extraction decision1->extraction Yes (Neutral/Non-polar) chromatography Protocol 2: Column Chromatography decision1->chromatography No (Only Polar) decision2 Polar Impurities Remain? extraction->decision2 decision2->chromatography Yes decision3 Purity >99.5% Required? decision2->decision3 No chromatography->decision3 recrystallization Protocol 3: Salt Formation & Recrystallization decision3->recrystallization Yes final_product Pure Product (>99.5%) decision3->final_product No recrystallization->final_product

Caption: Decision tree for selecting the appropriate purification strategy.

References

Technical Support Center: Synthesis of Azetidine Derivatives Using Alternative Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azetidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are exploring alternative catalytic methods for constructing the valuable, yet challenging, four-membered azetidine ring. The high ring strain of this heterocycle often leads to synthetic difficulties, including low yields and competing side reactions.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate and optimize your experiments with cutting-edge catalytic systems.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of azetidines using alternative catalysts.

Q1: My photocatalytic azetidine synthesis is giving low to no yield. What are the primary factors to investigate?

Low yields in photocatalytic [2+2] cycloadditions or radical strain-release reactions are common and can often be traced back to a few key parameters.[2][3]

  • Photon Flux and Wavelength: Ensure your light source is emitting at the correct wavelength to excite the photocatalyst. The intensity (photon flux) is also critical; insufficient light will lead to low catalyst turnover. Check the manufacturer's specifications for your LED or lamp and compare it to the reported conditions in the literature.[4]

  • Catalyst Selection and Loading: While iridium-based photocatalysts are common, novel organic photosensitizers or copper-based catalysts might be more suitable for your specific substrate.[3][5] Catalyst loading is also crucial; typically, it ranges from 1-5 mol%. A systematic screen of catalyst loading is recommended.[6]

  • Solvent and Degassing: Solvents can significantly impact the reaction. Ensure you are using a high-purity, anhydrous solvent as specified in the protocol. Oxygen can quench the excited state of the photocatalyst, so thorough degassing of the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon) is critical.[7]

  • Substrate Purity: Impurities in your starting materials (alkenes, imines, etc.) can interfere with the catalytic cycle. Ensure all substrates are purified before use.

Q2: I'm observing significant formation of side products, such as pyrrolidines, in my Lewis acid-catalyzed cyclization. How can I improve selectivity for the azetidine ring?

The formation of more stable five-membered rings is a common competing pathway in intramolecular cyclizations.[1]

  • Choice of Lewis Acid: The nature of the Lewis acid is paramount. Lanthanide triflates, such as Lanthanum(III) triflate (La(OTf)₃), have been shown to effectively catalyze the intramolecular aminolysis of epoxides to form azetidines with high regioselectivity.[8]

  • Substrate Conformation: The stereochemistry of your starting material can dictate the cyclization pathway. For instance, in the aminolysis of epoxy amines, cis-isomers often favor the formation of azetidines.[8]

  • Reaction Temperature and Time: A systematic optimization of the reaction temperature is crucial. Lower temperatures may favor the desired kinetic product (azetidine) over the thermodynamic product (pyrrolidine). Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that could lead to side product formation.[1]

Q3: My enzyme-catalyzed reaction is sluggish or inactive. What are the likely causes?

Biocatalytic methods offer a green and highly selective route to azetidines, but enzyme activity is sensitive to reaction conditions.[9][10]

  • Enzyme Purity and Handling: Ensure the enzyme is pure and has been stored correctly to maintain its activity. Repeated freeze-thaw cycles can denature the enzyme.

  • Cofactor and Metal Ion Presence: Many enzymes involved in azetidine synthesis are metalloenzymes (e.g., non-heme iron-dependent enzymes).[10] Ensure that the necessary metal ions and any required cofactors are present in the reaction buffer at the correct concentrations.

  • pH and Buffer Composition: Enzyme activity is highly pH-dependent. The reaction buffer must be at the optimal pH for the specific enzyme. The buffer components themselves can also sometimes inhibit the enzyme.

  • Substrate Inhibition: High concentrations of the substrate can sometimes inhibit enzyme activity. Try running the reaction at a lower substrate concentration.

Q4: I am using an earth-abundant metal catalyst (e.g., iron or copper) and experiencing catalyst deactivation. What can I do?

While being cost-effective and less toxic, earth-abundant metal catalysts can sometimes be more sensitive to reaction conditions.[11][12]

  • Atmosphere Control: Many iron and copper catalysts are sensitive to air and moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.[13]

  • Ligand Choice: The ligand plays a critical role in stabilizing the metal center and modulating its reactivity. If you are experiencing issues, consider screening different ligands.

  • Purity of Reagents: Trace impurities in your starting materials or solvents can poison the catalyst.

Section 2: Detailed Experimental Protocols

Here we provide step-by-step methodologies for key alternative catalytic syntheses of azetidines.

Protocol 2.1: Visible-Light-Mediated [2+2] Cycloaddition for Azetidine Synthesis

This protocol is adapted from the work of Schindler and coworkers for the synthesis of highly functionalized azetidines via a visible-light-mediated intermolecular aza Paternò-Büchi reaction.[2]

Materials:

  • 2-Isoxazoline-3-carboxylate (1.0 eq)

  • Alkene (2.0-5.0 eq)

  • Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Schlenk flask or reaction vial

  • Magnetic stirrer

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • To a Schlenk flask, add the 2-isoxazoline-3-carboxylate, the iridium photocatalyst, and a magnetic stir bar.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the anhydrous solvent and the alkene via syringe.

  • Degas the reaction mixture by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Place the reaction vessel approximately 5-10 cm from the blue LED light source.

  • Irradiate the mixture at room temperature with vigorous stirring for the specified time (typically 12-48 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired azetidine derivative.

Protocol 2.2: Iron-Catalyzed Cross-Coupling for the Synthesis of 3-Arylazetidines

This protocol is based on the work of Rueping and coworkers for the iron-catalyzed coupling of 3-iodoazetidines with Grignard reagents.[11]

Materials:

  • N-protected 3-iodoazetidine (1.0 eq)

  • Aryl or heteroaryl Grignard reagent (1.5-2.0 eq)

  • Iron(III) acetylacetonate (Fe(acac)₃) (5-10 mol%)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the N-protected 3-iodoazetidine and a magnetic stir bar.

  • Dissolve the substrate in anhydrous THF.

  • In a separate Schlenk flask, add the iron(III) acetylacetonate and dissolve it in anhydrous THF.

  • Cool the substrate solution to -20 °C.

  • Slowly add the Grignard reagent to the substrate solution and stir for 10 minutes.

  • Add the catalyst solution dropwise to the reaction mixture.

  • Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-arylazetidine.

Section 3: Data Presentation and Catalyst Comparison

The choice of catalyst is highly dependent on the desired azetidine structure and the available starting materials. The following table summarizes the performance of different alternative catalytic systems for azetidine synthesis.

Catalyst SystemReaction TypeTypical Catalyst LoadingSubstrate ScopeKey AdvantagesCommon IssuesReferences
Iridium Photocatalyst [2+2] Cycloaddition1-2 mol%Broad (activated and unactivated alkenes)Mild conditions, operational simplicity, broad scope.[2]Requires degassing, potential for side reactions.[2][6][14]
Copper Photocatalyst [3+1] Radical Cascade5 mol%Aliphatic amines and alkynesUses earth-abundant metal, forms highly functionalized azetidines.[5]May require ligand optimization.[5][15]
Organic Photosensitizer Radical Strain-Release0.25 mol%Azabicyclo[1.1.0]butanes and sulfonyliminesLow catalyst loading, avoids precious metals.[3]Substrate synthesis can be complex.[3][16]
Lanthanum(III) Triflate Intramolecular Aminolysis5 mol%cis-3,4-Epoxy aminesHigh regioselectivity, mild conditions.[8]Substrate-dependent reactivity.[1][8]
Iron(III) Acetylacetonate Cross-Coupling5-10 mol%3-Iodoazetidines and Grignard reagentsUses inexpensive and low-toxicity metal.[11]Sensitive to air and moisture.[11][17]
Non-heme Iron Enzymes (e.g., PolF) BiosynthesisN/AAmino acids (e.g., L-isoleucine)High stereoselectivity, green chemistry.[10]Limited substrate scope, requires specific enzyme.[9][10][18]

Section 4: Visualizing Reaction Mechanisms and Workflows

Diagrams can aid in understanding the complex processes involved in these catalytic reactions.

Photocatalytic_Aza_Paterno_Buchi cluster_ET Triplet Energy Transfer PC Photocatalyst (PC) PC_star Excited PC PC->PC_star Visible Light (hν) PC_star->PC Energy Transfer Imine_T1 Triplet Imine Imine Imine Substrate Imine->Imine_T1 Diradical 1,4-Diradical Intermediate Imine_T1->Diradical + Alkene Alkene Alkene Azetidine Azetidine Product Diradical->Azetidine Ring Closure

Caption: A simplified workflow for a visible-light-mediated aza Paternò-Büchi reaction.

Troubleshooting_Flowchart Start Low Azetidine Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Screen catalyst loading/type. Use fresh catalyst. Check_Catalyst->Optimize_Catalyst No Check_Purity Are reagents pure & anhydrous? Check_Conditions->Check_Purity Yes Optimize_Conditions Optimize temp, time, solvent. Ensure proper degassing. Check_Conditions->Optimize_Conditions No Purify_Reagents Purify substrates & solvents. Check_Purity->Purify_Reagents No Success Improved Yield Check_Purity->Success Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions->Check_Purity Purify_Reagents->Start

Caption: A troubleshooting flowchart for low-yielding azetidine synthesis reactions.

References

Technical Support Center: Navigating the Workup of 3-((2-Chlorobenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associated with the workup of 3-((2-Chlorobenzyl)oxy)azetidine. Our focus is on preventing decomposition and maximizing the yield and purity of your target compound.

Introduction: Understanding the Stability of this compound

This compound is a molecule that combines a strained four-membered azetidine ring with a benzyl ether. This unique combination of functional groups presents specific stability challenges during aqueous workup procedures. The primary modes of decomposition are acid-catalyzed ring-opening of the azetidine and cleavage of the benzyl ether.

The azetidine ring is susceptible to ring-opening reactions, particularly under acidic conditions, due to its inherent ring strain.[1][2][3] Protonation of the azetidine nitrogen increases the ring's susceptibility to nucleophilic attack, leading to cleavage.[1][4] Conversely, the benzyl ether moiety can be cleaved under strongly acidic conditions or through hydrogenolysis.[5][6]

This guide will provide a systematic approach to troubleshooting and optimizing your workup protocol to mitigate these decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: My NMR shows low recovery of the desired product after an acidic wash (e.g., 1N HCl). What is the likely cause?

A1: The most probable cause is the acid-catalyzed decomposition of the azetidine ring. The strained four-membered ring is prone to opening when the nitrogen is protonated.[1][2][4] This makes the ring susceptible to attack by nucleophiles present in the reaction mixture or even water, leading to ring-opened byproducts.

Q2: I'm observing an unexpected polar impurity on my TLC plate after aqueous workup. What could it be?

A2: This polar impurity is likely a result of either azetidine ring-opening or cleavage of the benzyl ether. Both reactions would expose a hydroxyl group and/or an amine, significantly increasing the polarity of the resulting molecule.

Q3: Can I use a strong base like NaOH to wash my organic layer?

A3: While azetidines are generally more stable under basic conditions than acidic ones, strong bases are not recommended.[1] They can potentially cause other side reactions. A milder base, such as saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution, is a safer choice for neutralizing residual acid.

Q4: My product seems to be degrading during silica gel column chromatography. Why is this happening?

A4: Standard silica gel is acidic and can cause the degradation of acid-sensitive compounds like azetidines.[1][4] The prolonged contact of your compound with the acidic surface of the silica gel during chromatography can lead to the same decomposition pathways observed during an acidic workup.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the workup of this compound.

Issue 1: Product Decomposition During Aqueous Acidic Wash

Symptoms:

  • Low recovery of the desired product.

  • Appearance of new, more polar spots on the TLC plate.

  • Mass spectrometry data indicating the presence of ring-opened products.

Root Cause Analysis: The protonation of the azetidine nitrogen by the strong acid makes the strained ring highly susceptible to nucleophilic attack and subsequent ring-opening.[1][2][4]

Solutions & Protocols:

1. Avoid Strong Acids:

  • Rationale: Milder acidic conditions will be less likely to promote the protonation and subsequent decomposition of the azetidine ring.

  • Protocol:

    • Instead of a 1N HCl wash, use a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • If the purpose of the acid wash is to remove basic impurities, consider if they can be removed by other means (e.g., chromatography with a modified mobile phase).

    • If a stronger acid is unavoidable, perform the wash quickly and at a low temperature (0-5 °C) to minimize contact time.[1]

2. Biphasic System with a Buffered Aqueous Layer:

  • Rationale: Using a buffered aqueous solution can help maintain a pH that is high enough to avoid significant protonation of the azetidine nitrogen while still neutralizing acidic reagents.

  • Protocol:

    • Prepare a buffered aqueous solution with a pH between 5 and 7 (e.g., a phosphate buffer).

    • Use this buffered solution for the initial aqueous wash.

    • Monitor the pH of the aqueous layer during the extraction to ensure it remains in the desired range.

Decision-Making Workflow for Acidic Wash:

start Start: Need to remove basic impurities strong_acid Use 1N HCl wash? start->strong_acid mild_acid Use saturated NH4Cl solution strong_acid->mild_acid No (acid-sensitive) check_impurities Can impurities be removed by chromatography? strong_acid->check_impurities Yes column Proceed to chromatography mild_acid->column no_acid Skip acidic wash no_acid->column check_impurities->mild_acid No check_impurities->no_acid Yes end Workup Complete column->end

Caption: Decision tree for selecting an appropriate acidic wash.

Issue 2: Decomposition on Silica Gel

Symptoms:

  • Streaking of the product spot on the TLC plate.

  • Low overall yield after column chromatography.

  • Isolation of fractions containing ring-opened byproducts.

Root Cause Analysis: The acidic nature of standard silica gel can catalyze the decomposition of the azetidine ring.[1][4]

Solutions & Protocols:

1. Neutralize the Silica Gel:

  • Rationale: Deactivating the acidic sites on the silica gel will prevent the on-column degradation of your compound.

  • Protocol:

    • Prepare a slurry of silica gel in your chosen eluent system.

    • Add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume), to the slurry.

    • Pack the column with the neutralized silica gel slurry.

    • Use an eluent system that also contains the same percentage of triethylamine.

2. Use an Alternative Stationary Phase:

  • Rationale: Other stationary phases are available that have different surface properties and may be less detrimental to your compound.

  • Protocol:

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

    • Reverse-Phase Silica (C18): If your compound has sufficient lipophilicity, reverse-phase chromatography can be an excellent purification method that avoids acidic conditions.

3. Non-Chromatographic Purification:

  • Rationale: If possible, avoiding chromatography altogether will eliminate this potential source of decomposition.

  • Protocol:

    • Crystallization: If your product is a solid, attempt to purify it by crystallization.

    • Distillation: If your product is a liquid with a suitable boiling point, distillation under reduced pressure may be an option.

Workflow for Purification Strategy:

start Start: Crude product requires purification silica Standard Silica Gel Chromatography? start->silica neutral_silica Use Neutralized Silica Gel silica->neutral_silica No (decomposition observed) end Pure Product Obtained silica->end Yes (product is stable) alt_phase Consider Alternative Stationary Phase (Alumina, C18) neutral_silica->alt_phase If decomposition persists neutral_silica->end non_chrom Attempt Non-Chromatographic Purification (Crystallization, Distillation) alt_phase->non_chrom If still unsuccessful alt_phase->end non_chrom->end

Caption: Selecting a suitable purification method.

Issue 3: Benzyl Ether Cleavage

Symptoms:

  • Appearance of a byproduct corresponding to the de-benzylated alcohol (3-hydroxyazetidine).

  • Formation of 2-chlorotoluene as a byproduct.

Root Cause Analysis: While benzyl ethers are generally stable, they can be cleaved under strongly acidic conditions or in the presence of certain Lewis acids.[5][7][8] Hydrogenolysis is another common method for benzyl ether cleavage, so care should be taken to avoid catalytic metals and a hydrogen source during the workup if this is not the desired transformation.[6]

Solutions & Protocols:

1. Avoid Strong Mineral Acids and Lewis Acids:

  • Rationale: Minimizing exposure to strong acids will prevent the cleavage of the benzyl ether.

  • Protocol:

    • As with preventing azetidine decomposition, avoid washes with strong acids like HBr or HI, which are particularly effective at cleaving ethers.[9][10]

    • Be mindful of any Lewis acidic reagents that may be carried over from the reaction mixture into the workup. If present, they should be quenched appropriately before aqueous extraction.

2. Control Temperature:

  • Rationale: Ether cleavage is often accelerated at higher temperatures.

  • Protocol:

    • Perform all workup steps at or below room temperature. If there is any concern about stability, conduct the extractions at 0-5 °C.

Summary of Recommended Workup Conditions

ParameterRecommended ConditionRationale
Aqueous Wash (Acidic) Saturated NH₄Cl or buffered solution (pH 5-7)Avoids protonation and ring-opening of the azetidine.[1]
Aqueous Wash (Basic) Saturated NaHCO₃ or K₂CO₃Neutralizes acid without being harsh enough to cause side reactions.
Temperature 0-25 °CMinimizes the rate of potential decomposition reactions.
Chromatography Neutralized silica gel or alternative stationary phasePrevents on-column degradation of the acid-sensitive azetidine.[1][4]

Conclusion

The successful workup of this compound hinges on a careful consideration of the stability of both the azetidine ring and the benzyl ether linkage. By avoiding strongly acidic conditions, controlling temperature, and selecting an appropriate purification method, researchers can significantly improve the yield and purity of their target compound. This guide provides a framework for troubleshooting common issues and making informed decisions during the experimental process.

References

Technical Support Center: Optimizing Solvent Selection for Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azetidine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing the valuable, yet strained, four-membered azetidine ring. Due to significant ring strain, the synthesis of azetidines is often challenging, with solvent selection playing a pivotal role in reaction success, yield, and purity.[1][2]

This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter. We will explore the "why" behind solvent choices, offering logical troubleshooting pathways to optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses common initial questions regarding the role of solvents in azetidine synthesis, providing a foundational understanding before delving into specific troubleshooting scenarios.

Q1: Why is solvent selection so critical in azetidine synthesis?

A1: The construction of the strained four-membered azetidine ring is often a kinetically controlled process.[1] The solvent influences the reaction by:

  • Stabilizing Transition States: The polarity of the solvent can differentially stabilize the transition states of desired cyclization pathways versus undesired side reactions (e.g., elimination, polymerization, or formation of larger rings like pyrrolidines).[1][3]

  • Modulating Nucleophilicity: Protic solvents can hydrogen-bond with and "cage" amine nucleophiles, reducing their reactivity in SN2-type cyclizations.[4][5] Aprotic solvents, which do not have this capability, can enhance nucleophilicity.[4][5][6]

  • Solubilizing Reagents: Ensuring all reactants, reagents, and catalysts are adequately dissolved is fundamental for reaction efficiency. Poor solubility can lead to slow or incomplete reactions.

  • Controlling Reaction Temperature: The boiling point of the solvent dictates the accessible temperature range for the reaction, which can be crucial for overcoming activation energy barriers.[7]

Q2: What is the general difference between polar protic and polar aprotic solvents in the context of azetidine synthesis?

A2:

  • Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[6][8] They are effective at stabilizing both cations and anions.[8] In the context of azetidine synthesis via intramolecular SN2 cyclization, they can solvate the amine nucleophile, potentially hindering its attack on the electrophilic carbon and slowing down the desired reaction.[4][5]

  • Polar Aprotic Solvents: These solvents (e.g., DMF, DMSO, acetonitrile, THF) possess dipole moments but lack acidic protons.[5][6] They are excellent at solvating cations but are less effective at solvating anions (the nucleophile).[8] This leaves the nucleophile "freer" and more reactive, often accelerating SN2 reactions, which are a common route to azetidines.[4][7]

Q3: Are there any "go-to" solvents to start with for a typical intramolecular cyclization to form an azetidine?

A3: For intramolecular cyclizations, which are a cornerstone of azetidine synthesis, polar aprotic solvents are generally the preferred starting point.[9][10]

  • Tetrahydrofuran (THF): A moderately polar aprotic solvent that is a good starting point for many reactions using strong bases like sodium hydride (NaH).[7][11]

  • Acetonitrile (MeCN): A more polar aprotic solvent that can be effective, especially in reactions where higher temperatures are not required.[12][13]

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Highly polar aprotic solvents that can significantly accelerate slow SN2 reactions.[7][11] However, their high boiling points can sometimes lead to decomposition or side reactions if not carefully controlled.

Part 2: Troubleshooting Guide for Azetidine Synthesis

This section is structured to address specific experimental problems. Each issue is followed by a diagnostic guide and recommended actions, with a focus on solvent optimization.

Issue 1: Low or No Yield of the Desired Azetidine

Q: My reaction is not proceeding, or I'm getting very low conversion of my starting material (e.g., a γ-amino alcohol derivative). What should I investigate first regarding the solvent?

A: Low conversion is often tied to insufficient reaction rate, poor solubility, or catalyst deactivation.

Troubleshooting Protocol:

  • Assess Solvent Polarity: If you are using a less polar solvent like THF and the reaction is sluggish, the transition state for the SN2 cyclization may require more stabilization.

    • Action: Switch to a more polar aprotic solvent such as DMF or DMSO to potentially accelerate the reaction.[7]

  • Check Solubility: Visually inspect your reaction. Is the starting material, base, or any key intermediate fully dissolved?

    • Action: If solubility is an issue, select a solvent with better solvating power for your specific substrate. A solvent screen with small-scale reactions can be highly informative.

  • Consider Temperature: The reaction may have a high activation energy.

    • Action: If your current solvent has a low boiling point (e.g., THF, reflux at ~66°C), switching to a higher-boiling solvent like 1,2-dichloroethane (DCE) or DMF allows you to run the reaction at a higher temperature.[7][12]

Workflow for Addressing Low Yield:

G start Problem: Low Yield/ No Conversion check_solubility Is the starting material fully dissolved? start->check_solubility change_solvent Screen for solvents with better solubilizing power. check_solubility->change_solvent No check_polarity Are you using a low-polarity solvent (e.g., THF)? check_solubility->check_polarity Yes success Improved Yield change_solvent->success increase_polarity Switch to a more polar aprotic solvent (e.g., DMF, DMSO). check_polarity->increase_polarity Yes check_temp Is the reaction temperature limited by the solvent's boiling point? check_polarity->check_temp No increase_polarity->success increase_temp Switch to a higher-boiling solvent (e.g., DCE, DMF). check_temp->increase_temp Yes increase_temp->success

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Issue 2: Formation of Undesired Side Products

Q: My main product is not the azetidine, but rather a pyrrolidine or an elimination byproduct. How can solvent choice help?

A: The formation of side products is a clear indication of competing reaction pathways. Solvent choice is a powerful tool to influence the regioselectivity of the cyclization.

Scenario A: Pyrrolidine Formation

In the intramolecular aminolysis of epoxy amines, the desired 4-exo-tet cyclization to form the azetidine competes with a 5-endo-tet pathway that leads to a pyrrolidine byproduct.[3]

  • Diagnostic Insight: The regioselectivity is highly dependent on the reaction conditions, including the solvent and catalyst.[3]

  • Action:

    • Solvent Screening: The coordinating ability of the solvent can influence selectivity. A screen of solvents with varying coordinating strengths and boiling points is recommended. For example, in La(OTf)₃-catalyzed aminolysis of cis-3,4-epoxy amines, 1,2-dichloroethane (DCE) was found to provide higher selectivity for the azetidine compared to benzene (PhH), while coordinating solvents like acetonitrile (MeCN) and THF also showed good selectivity.[12]

    • Catalyst-Solvent Synergy: The choice of Lewis acid catalyst is intrinsically linked to the solvent. La(OTf)₃ in DCE has been shown to be a highly effective combination for favoring azetidine formation.[3][12]

Scenario B: Elimination or Intermolecular Reactions (Polymerization)

  • Diagnostic Insight: Elimination reactions are often favored by strong, non-nucleophilic bases and can be solvent-dependent. Intermolecular reactions become significant at high concentrations.

  • Action:

    • High Dilution: To favor intramolecular cyclization, use "high dilution" conditions. This involves slowly adding the substrate to a larger volume of solvent containing the base. This keeps the instantaneous concentration of the substrate low, minimizing intermolecular reactions.[7]

    • Solvent Polarity: The effect of solvent polarity on elimination vs. substitution can be complex. However, starting with a polar aprotic solvent like THF or DMF under high dilution is a robust strategy.[7]

Table 1: Solvent Properties and Their Influence on Azetidine Synthesis

SolventDielectric Constant (Polarity)TypeBoiling Point (°C)Key Considerations in Azetidine Synthesis
Tetrahydrofuran (THF)7.5Polar Aprotic66Good starting point; suitable for strong bases like NaH. May be too low-boiling for slow reactions.[7][11]
Acetonitrile (MeCN)37.5Polar Aprotic82Good selectivity in some Lewis-acid catalyzed reactions; moderate boiling point.[12]
1,2-Dichloroethane (DCE)10.4Polar Aprotic84Shown to be effective in providing high regioselectivity in certain catalytic systems.[12][14]
Dimethylformamide (DMF)38.3Polar Aprotic153Excellent for accelerating slow SN2 reactions due to high polarity and boiling point.[7]
Dimethyl Sulfoxide (DMSO)47.0Polar Aprotic189Similar to DMF, very effective at accelerating SN2 reactions. Can be difficult to remove.[7][11]
Toluene / Xylene2.4 / ~2.3Non-polar111 / ~140Often used in phase-transfer catalysis (PTC) for azetidine synthesis.[15][16]
Isopropanol18.0Polar Protic82Can be used in specific cases, such as the reduction of azetidin-2-ones.[11]

Part 3: Specialized Protocols & Methodologies

Protocol 1: General Procedure for Intramolecular Cyclization

This protocol is a generalized starting point for the synthesis of an azetidine from a γ-amino alcohol derivative where the hydroxyl group has been converted to a good leaving group (e.g., mesylate, tosylate).

Materials:

  • γ-amino alcohol derivative (with a leaving group)

  • Base (e.g., Sodium Hydride, NaH, 60% dispersion in mineral oil)

  • Anhydrous polar aprotic solvent (e.g., THF or DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Experimental Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the base (e.g., NaH, 1.2 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., THF) to create a suspension. Cool the mixture to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the γ-amino alcohol derivative (1.0 eq) in the same anhydrous solvent and add it dropwise to the cooled suspension of the base.

  • Reaction: Allow the reaction to slowly warm to room temperature and then heat as necessary (e.g., reflux). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous NH₄Cl solution.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[7]

Visualization of Synthetic Pathways:

G cluster_0 Intramolecular Cyclization cluster_1 Photochemical [2+2] Cycloaddition cluster_2 Reduction of β-Lactams γ-Amino Alcohol γ-Amino Alcohol Activation (e.g., MsCl) Activation (e.g., MsCl) γ-Amino Alcohol->Activation (e.g., MsCl) Activated Intermediate Activated Intermediate Activation (e.g., MsCl)->Activated Intermediate Base-mediated Cyclization Base-mediated Cyclization Activated Intermediate->Base-mediated Cyclization Azetidine Azetidine Base-mediated Cyclization->Azetidine Imine Precursor Imine Precursor Photochemical Reaction\n(+ Alkene) Photochemical Reaction (+ Alkene) Imine Precursor->Photochemical Reaction\n(+ Alkene) Photochemical Reaction\n(+ Alkene)->Azetidine β-Lactam\n(Azetidin-2-one) β-Lactam (Azetidin-2-one) Reduction (e.g., LAH) Reduction (e.g., LAH) β-Lactam\n(Azetidin-2-one)->Reduction (e.g., LAH) Reduction (e.g., LAH)->Azetidine

Caption: Common synthetic pathways to the azetidine ring.[7][9][17]

References

Validation & Comparative

Introduction: The Azetidine Scaffold and the Critical Role of Isomerism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Biological Activity of Azetidine Isomers

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain of approximately 25.4 kcal/mol endows it with a unique, rigid, three-dimensional geometry that is highly sought after in drug design. This structural rigidity allows for the precise positioning of substituents in chemical space, offering a distinct advantage over more flexible aliphatic chains or larger, more common heterocycles like pyrrolidines and piperidines.[2] Azetidine-containing compounds are found in numerous pharmaceuticals, demonstrating a wide array of pharmacological activities including anticancer, antiviral, and antidiabetic properties.[3]

However, the simple presence of an azetidine core is not a guarantee of biological activity. The efficacy of these molecules is profoundly dictated by their isomerism—the specific arrangement of their atoms. Isomers can be broadly classified into two types:

  • Constitutional Isomers: Compounds with the same molecular formula but different connectivity (i.e., the order in which atoms are bonded).

  • Stereoisomers: Compounds with the same connectivity but a different spatial arrangement of atoms. These include enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

For drug development professionals, understanding isomerism is not an academic exercise; it is a fundamental requirement. The chiral environment of biological targets like enzymes and receptors means they can, and often do, interact very differently with various isomers of the same molecule. One isomer may be a potent therapeutic, while another could be inactive or, in some cases, responsible for undesirable side effects. This guide provides an in-depth comparison of azetidine isomers, using supporting experimental data to illustrate how subtle changes in structure can lead to dramatic differences in biological function.[4]

The Profound Impact of Stereoisomerism on Biological Activity

Stereochemistry is a critical determinant of a drug's pharmacological profile. The three-dimensional shape of a molecule governs its ability to bind to its biological target through a "lock and key" or "induced fit" mechanism.

Case Study 1: Stereoisomers of Azetidine-2,3-dicarboxylic Acid (ADC) at NMDA Receptors

A compelling example of stereochemical influence is found in the four stereoisomers of azetidine-2,3-dicarboxylic acid (ADC), which were synthesized and evaluated as ligands for the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor in the central nervous system.[5][6] The study revealed dramatic differences in both binding affinity and functional activity among the four isomers.[5][6]

StereoisomerBinding Affinity (Ki) at Native NMDA ReceptorsAgonist Potency (EC50) at NR1/NR2D Subtype
L-trans-ADC10 µM50 µM
D-cis-ADC21 µM230 µM (Partial Agonist)
D-trans-ADC90 µMLow Activity
L-cis-ADC>100 µMVery Low Activity
Data sourced from Sivaprakasam et al., 2008.[5][6]

Expert Analysis: The data clearly demonstrates that the precise spatial arrangement of the two carboxylic acid groups is paramount for effective interaction with the NMDA receptor's glutamate binding site. L-trans-ADC emerges as the most potent isomer, with the highest binding affinity and the strongest agonist activity, showing a notable preference for the NR2D subtype.[5][6] In stark contrast, its diastereomer, L-cis-ADC , is almost completely inactive.[5][6] This illustrates that both the absolute stereochemistry (L vs. D) and the relative stereochemistry (trans vs. cis) are critical. The specific orientation of the functional groups in L-trans-ADC allows for optimal engagement with the amino acid residues within the receptor's binding pocket, whereas the other isomers fail to achieve this precise fit, resulting in significantly diminished or null activity.

Caption: Logical relationships between the stereoisomers of azetidine-2,3-dicarboxylic acid.

Case Study 2: Enantioselectivity of Azetidine-2-carboxamides as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that has been identified as a key target for cancer therapy. In the development of small-molecule STAT3 inhibitors, researchers discovered a series of azetidine-2-carboxamides where chirality played a decisive role.[7]

CompoundConfigurationSTAT3 DNA-Binding Inhibition (EMSA IC50)
5a (R)-enantiomer0.52 µM
5b (S)-enantiomer2.22 µM
Data sourced from Yue et al., 2020.[7]

Expert Analysis: The experimental data shows a clear enantiomeric preference. The (R)-enantiomer (5a) is over four times more potent at inhibiting STAT3's DNA-binding activity than the (S)-enantiomer (5b) .[7] This is a classic example of enantioselectivity, where the chiral binding site of the STAT3 protein can differentiate between the two mirror-image molecules. The (R)-enantiomer is able to adopt a conformation that achieves a more stable and effective binding interaction, leading to superior inhibitory activity. This underscores the necessity of synthesizing and testing enantiomerically pure compounds to maximize therapeutic potency.

Caption: Conceptual diagram of a chiral receptor preferentially binding one enantiomer.

The Impact of Constitutional Isomerism

Beyond 3D arrangement, the very connectivity of atoms—constitutional isomerism—is equally critical. Moving a functional group to a different position on the azetidine ring can completely abolish biological activity by altering the molecule's fundamental shape and its ability to interact with the target.

Case Study: Azetidine-2-carboxamide vs. Azetidine-3-carboxamide as STAT3 Inhibitors

The same study on STAT3 inhibitors provides a stark example of constitutional isomerism's importance. Researchers synthesized an analogue where the active carboxamide group was moved from the 2-position to the 3-position of the azetidine ring.[7]

Expert Analysis: The result was unambiguous: changing the linker from an (R)-azetidine-2-carboxamide to an azetidine-3-carboxamide led to a complete loss of activity .[7] This finding demonstrates that the precise spatial vector of the carboxamide group relative to the rest of the scaffold is essential for binding to STAT3. The 2-substituted isomer holds the group in the correct orientation to engage with the target protein, while the 3-substituted isomer presents it at an incorrect angle, preventing the necessary molecular interactions for inhibition. This highlights how a seemingly minor change in connectivity can render a promising scaffold inert.

Experimental Protocols: The Foundation of Trustworthy Comparison

The claims made in this guide are built upon robust experimental data. To ensure transparency and trustworthiness, the methodologies for the key assays are detailed below. These protocols are self-validating systems that allow for the reproducible assessment of biological activity.

Protocol 1: Radioligand Binding Assay for NMDA Receptor Affinity

Causality: This assay quantifies the affinity (Ki) of a test compound for a receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand. A lower Ki value indicates higher binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Rat cortical neurons are homogenized and centrifuged to isolate synaptic membranes containing NMDA receptors. The final membrane pellet is resuspended in a suitable buffer.

  • Assay Incubation: In a 96-well plate, the synaptic membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]CGP39653, a known NMDA antagonist).

  • Competition: A range of concentrations of the test compounds (the ADC isomers) are added to the wells to compete with the radioligand for binding to the receptor.

  • Separation: After reaching equilibrium, the reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes (with bound ligand) while allowing unbound ligand to pass through.

  • Quantification: The filters are washed, and the amount of radioactivity trapped on them is measured using a liquid scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) for STAT3-DNA Binding Inhibition

Causality: EMSA is used to detect protein-DNA interactions. This protocol measures the ability of a test compound to prevent a target protein (STAT3) from binding to its specific DNA recognition sequence. This directly assesses the functional inhibition of the protein.

Step-by-Step Methodology:

  • Nuclear Extract Preparation: Nuclear extracts containing activated, phosphorylated STAT3 are prepared from appropriate cell lines (e.g., NIH3T3/v-Src fibroblasts).[7]

  • Inhibitor Pre-incubation: The nuclear extract is pre-incubated with increasing concentrations of the test compounds (azetidine carboxamide isomers) for 30 minutes at room temperature. This allows the inhibitor to bind to STAT3.[7]

  • DNA Probe Binding: A radiolabeled double-stranded DNA oligonucleotide containing the high-affinity STAT3 binding site (hSIE probe) is added to the mixture and incubated to allow the formation of STAT3:DNA complexes.[7]

  • Electrophoresis: The samples are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis. The protein:DNA complexes migrate more slowly through the gel than the free, unbound DNA probe.

  • Visualization: The gel is dried and exposed to an autoradiography film or a phosphorimager screen. The resulting bands correspond to the STAT3:DNA complex and the free probe.

  • Data Analysis: The intensity of the band corresponding to the STAT3:DNA complex is quantified. A decrease in band intensity in the presence of the inhibitor indicates successful inhibition. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[7]

Caption: A simplified workflow for the Electrophoretic Mobility Shift Assay (EMSA).

Conclusion and Key Takeaways

The evidence presented in this guide powerfully illustrates a core principle of medicinal chemistry: isomerism is a critical determinant of biological activity .

  • Stereoisomers Matter: The 3D arrangement of atoms dictates molecular recognition. As seen with azetidine-2,3-dicarboxylic acid at NMDA receptors and azetidine-2-carboxamides at STAT3, enantiomers and diastereomers can exhibit vastly different affinities and functional effects, ranging from potent activity to complete inertness.[5][6][7]

  • Connectivity is Crucial: The position of substituents on the azetidine ring is not interchangeable. Moving a key functional group, as demonstrated by the shift from an azetidine-2-carboxamide to an azetidine-3-carboxamide, can completely abrogate a compound's therapeutic potential.[7]

For researchers, scientists, and drug development professionals, the message is clear. The synthesis and evaluation of single, well-characterized isomers is not merely a matter of academic rigor but a prerequisite for successful drug discovery. A comprehensive understanding of the structure-activity relationship (SAR) for all relevant isomers is essential to identify the most potent and selective drug candidate, minimize potential off-target effects, and ultimately, advance the development of safe and effective medicines.

References

A Senior Application Scientist's Guide to the Structural Elucidation of 3-((2-Chlorobenzyl)oxy)azetidine: A Comparative Spectroscopic and Analytical Workflow

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Formula - The Imperative of Unambiguous Structural Validation

In the realm of drug discovery and development, the precise molecular structure of a compound is its foundational blueprint. For a novel scaffold like 3-((2-chlorobenzyl)oxy)azetidine, a molecule with potential applications in medicinal chemistry due to its unique combination of a strained azetidine ring and a substituted aromatic moiety, an unambiguous structural assignment is not merely an academic exercise; it is a critical determinant of its biological activity, safety profile, and intellectual property value. Misinterpretation of spectroscopic data can lead to costly and time-consuming downstream failures.

This guide provides a comprehensive, in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural validation of this compound. We will delve into the predicted spectral characteristics of this molecule, explaining the causal relationships between its structure and the expected spectroscopic signals. Furthermore, we will explore the synergistic role of complementary analytical methods like X-ray crystallography and computational chemistry in achieving unequivocal structural confirmation. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a logical framework for robust and self-validating structural elucidation.

The Analytical Workflow: An Integrated Approach

The validation of a chemical structure is not a linear process but rather an integrated workflow where each analytical technique provides a unique piece of the puzzle. The convergence of data from multiple, orthogonal methods provides the highest level of confidence in the assigned structure.

Structural_Validation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Confirmatory Methods NMR NMR Spectroscopy (¹H, ¹³C, 2D) XRay X-ray Crystallography NMR->XRay Comparison with Solid-State Structure CompChem Computational Chemistry NMR->CompChem Comparison with Predicted Data Validated_Structure Validated Structure NMR->Validated_Structure IR Infrared Spectroscopy IR->XRay Comparison with Solid-State Structure IR->CompChem Comparison with Predicted Data IR->Validated_Structure MS Mass Spectrometry MS->XRay Comparison with Solid-State Structure MS->CompChem Comparison with Predicted Data MS->Validated_Structure XRay->Validated_Structure CompChem->NMR Predicts Chemical Shifts Proposed_Structure Proposed Structure: This compound Proposed_Structure->NMR Connectivity & Environment Proposed_Structure->IR Functional Groups Proposed_Structure->MS Molecular Weight & Fragmentation

Figure 1: An integrated workflow for the structural validation of this compound, demonstrating the interplay between primary spectroscopic methods and confirmatory techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum will reveal the number of unique proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.40d1HAr-HAromatic proton ortho to the chlorine atom, deshielded.
~7.25-7.35m3HAr-HRemaining aromatic protons.
~4.60s2H-O-CH₂ -ArBenzylic protons adjacent to the ether oxygen, significantly deshielded.
~4.30p1H-O-CH -Azetidine proton at the 3-position, deshielded by the ether oxygen.
~3.80t2H-N-CH₂ -Azetidine protons adjacent to the nitrogen, deshielded.
~3.60t2H-N-CH₂ -Azetidine protons adjacent to the nitrogen, potentially non-equivalent.
~2.50br s1H-NH -Amine proton, chemical shift can be variable and the peak may be broad.

Causality Behind Predictions:

  • Aromatic Region (7.25-7.40 ppm): The protons on the 2-chlorobenzyl group will appear in the characteristic aromatic region. The chlorine atom will induce slight downfield shifts, particularly for the adjacent protons.

  • Benzylic Protons (~4.60 ppm): The methylene protons of the benzyl group are adjacent to an electronegative oxygen atom, causing a significant downfield shift.[1] The absence of adjacent protons results in a singlet.

  • Azetidine Ring Protons (3.60-4.30 ppm): The protons on the azetidine ring are in a strained environment and are influenced by the electronegativity of the nitrogen and oxygen atoms. The proton at the C3 position, being directly attached to the carbon bearing the ether linkage, is expected to be the most downfield of the ring protons. Typical coupling constants between protons on adjacent sp³-hybridized carbons are in the range of 6-8 Hz.[2]

  • Amine Proton (~2.50 ppm): The chemical shift of the N-H proton is concentration and solvent-dependent and often appears as a broad singlet.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will indicate the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~138Ar-C (quaternary)Aromatic carbon attached to the benzylic carbon.
~134Ar-C (quaternary)Aromatic carbon bearing the chlorine atom.
~127-130Ar-CHAromatic carbons.
~71-O-CH -Azetidine carbon at the 3-position, deshielded by the ether oxygen.
~70-O-CH₂ -ArBenzylic carbon, deshielded by the ether oxygen.
~48-N-CH₂ -Azetidine carbons adjacent to the nitrogen.

Causality Behind Predictions:

  • Aromatic Carbons (127-138 ppm): The carbons of the benzene ring will resonate in the typical downfield region for sp² hybridized carbons.

  • Ether-Linked Carbons (70-71 ppm): The benzylic carbon and the C3 carbon of the azetidine ring are directly attached to the electronegative oxygen atom, resulting in a significant downfield shift into the 50-80 ppm range, which is characteristic for ether carbon atoms.[1]

  • Azetidine Carbons (~48 ppm): The carbons adjacent to the nitrogen in the azetidine ring will be deshielded compared to a simple alkane but shielded relative to the ether-linked carbons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
3300-3500 (broad)N-H stretchSecondary amine
3030-3100C-H stretch (aromatic)Aromatic ring
2850-2960C-H stretch (aliphatic)Azetidine and benzylic CH₂
1450-1600C=C stretchAromatic ring
1050-1150C-O stretchEther
750-780C-Cl stretchAryl chloride

Rationale for Predictions:

  • N-H Stretch: The secondary amine of the azetidine ring will exhibit a characteristic absorption in the 3300-3500 cm⁻¹ region.

  • C-O Stretch: The most diagnostic peak for the ether linkage is the C-O stretching vibration, which is typically strong and appears in the 1050-1150 cm⁻¹ range.[1]

  • Aromatic and Aliphatic C-H Stretches: The spectrum will clearly distinguish between the sp² C-H stretches of the aromatic ring (above 3000 cm⁻¹) and the sp³ C-H stretches of the azetidine and benzylic groups (below 3000 cm⁻¹).

  • C-Cl Stretch: The presence of the chloro-substituent on the benzene ring is expected to give rise to a stretching vibration in the fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

  • Molecular Ion (M⁺): The expected molecular ion peak for C₁₀H₁₂ClNO would be at m/z 197. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 199 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Major Fragmentation Pathways:

    • Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-O bond to form a stable 2-chlorobenzyl cation (m/z 125) or a tropylium ion rearrangement. The tropylium ion itself often appears at m/z 91 after loss of chlorine.[3][4]

    • Loss of the Azetidine Ring: Fragmentation can also occur with the loss of the azetidine ring moiety.

MS_Fragmentation Molecular_Ion Molecular Ion [C₁₀H₁₂ClNO]⁺˙ m/z 197/199 Fragment_1 2-Chlorobenzyl Cation [C₇H₆Cl]⁺ m/z 125/127 Molecular_Ion->Fragment_1 Benzylic Cleavage Fragment_2 Tropylium Ion [C₇H₇]⁺ m/z 91 Fragment_1->Fragment_2 - Cl Fragment_3 Phenyl Cation [C₆H₅]⁺ m/z 77 Fragment_2->Fragment_3 - CH₂

Figure 2: Predicted major fragmentation pathway for this compound in mass spectrometry.

Comparative and Confirmatory Analytical Techniques

While NMR, IR, and MS provide a robust preliminary identification, for complete and unambiguous structural validation, especially for regulatory submissions or patent filings, confirmatory methods are essential.

X-ray Crystallography: The Gold Standard for 3D Structure

Single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a molecule in the solid state.

  • Strengths:

    • Unambiguously determines atom connectivity, bond lengths, bond angles, and stereochemistry.

    • Provides definitive proof of the proposed structure.

  • Limitations:

    • Requires a single crystal of suitable quality, which can be challenging to grow.

    • The determined structure represents the solid-state conformation, which may differ from the conformation in solution.

A comparative analysis with the crystal structures of other 3-substituted azetidine derivatives can reveal insights into conformational preferences and packing arrangements.[5]

Computational Chemistry: Predicting and Corroborating Spectroscopic Data

In the absence of experimental data or to resolve ambiguities, computational methods are powerful predictive tools.

  • Density Functional Theory (DFT): Can be used to calculate theoretical NMR chemical shifts.[6] Comparing these predicted shifts with the experimental data can help in assigning complex spectra and confirming the structure.

  • Gauge-Invariant Atomic Orbital (GIAO) Method: A common approach for calculating NMR shielding tensors, which are then converted to chemical shifts.[4]

Comparative Analysis of Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity.Provides the most comprehensive structural information in solution.Can be complex to interpret for some molecules; may not reveal stereochemistry without advanced experiments.
IR Spectroscopy Presence of functional groups.Rapid, inexpensive, and non-destructive.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula.Isomeric compounds can have similar fragmentation patterns.
X-ray Crystallography Absolute 3D structure in the solid state.Unambiguous structural determination.Requires a suitable single crystal; structure may not be representative of the solution state.
Computational Chemistry Predicted spectroscopic data and molecular geometry.Can predict spectra for unknown compounds and aid in spectral assignment.Accuracy is dependent on the level of theory and basis set used.[6]

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence (e.g., zgpg30) is typically used with a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

  • 2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to confirm proton-proton and proton-carbon correlations, respectively.

Protocol 2: FTIR Spectroscopic Analysis
  • Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Protocol 3: Mass Spectrometric Analysis
  • Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a gas or liquid chromatograph.

  • Ionization: Use electron ionization (EI) to induce fragmentation and provide a detailed fragmentation pattern.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Protocol 4: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound by slow evaporation of a solution in a suitable solvent or solvent mixture, or by vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Conclusion: A Multi-faceted Approach to Certainty

The structural validation of this compound is a testament to the power of a multi-pronged analytical strategy. While NMR, IR, and MS provide a wealth of information to propose and support the structure, absolute certainty is best achieved through the synergistic use of confirmatory methods like X-ray crystallography and computational chemistry. By understanding the predicted spectroscopic signatures and the rationale behind them, and by employing a logical and integrated workflow, researchers can confidently and efficiently validate their molecular assets, paving the way for successful drug discovery and development endeavors.

References

A Comparative In Vitro Efficacy Analysis of Novel Azetidine Derivatives Against Known IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the context of oncology, the overexpression of IDO1 by tumor cells and antigen-presenting cells within the tumor microenvironment (TME) has been identified as a critical mechanism of immune evasion.[3][4]

The enzymatic activity of IDO1 leads to two primary immunosuppressive consequences:

  • Tryptophan Depletion: The local depletion of tryptophan induces a stress response in effector T cells, which are highly sensitive to its availability, leading to their anergy and apoptosis.[5]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and expansion of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[4][5][6]

By creating this immunosuppressive shield, IDO1 allows cancer cells to evade detection and elimination by the host immune system.[3][7] Therefore, the inhibition of IDO1 is a highly pursued therapeutic strategy aimed at restoring T-cell function and enhancing anti-tumor immunity, often in combination with other immunotherapies like checkpoint inhibitors.[6][8] This guide provides a comparative analysis of a novel investigational compound, 3-((2-Chlorobenzyl)oxy)azetidine (herein designated CBOA-3 ), against established, clinical-stage IDO1 inhibitors.

The azetidine scaffold is recognized as a privileged structure in medicinal chemistry, offering a unique combination of structural rigidity and metabolic stability that can facilitate precise interactions with biological targets.[9][10][11] CBOA-3 was designed to explore this chemical space for potent and selective IDO1 inhibition.

Comparative Compounds

This guide evaluates the in vitro efficacy of CBOA-3 relative to the following well-characterized IDO1 inhibitors:

  • Epacadostat (INCB024360): A potent and highly selective, orally bioavailable hydroxyamidine inhibitor of IDO1.[3][6][8][12] It competitively blocks the enzyme and has been extensively studied in clinical trials.[8]

  • Navoximod (GDC-0919 / NLG-919): A potent, orally bioavailable IDO1 pathway inhibitor that has demonstrated efficacy in restoring T-cell function in preclinical models.[2][13][14][15]

  • Linrodostat (BMS-986205): An irreversible, potent, and selective IDO1 inhibitor that has also been evaluated in clinical settings for the treatment of advanced cancers.[5][16][17][18]

In Vitro Efficacy Assessment: Methodologies & Rationale

To comprehensively evaluate the inhibitory potential of CBOA-3, two orthogonal in vitro assays were employed: a cell-free enzymatic assay to determine direct engagement with the enzyme and a cell-based assay to assess activity in a more physiologically relevant context.

Cell-Free Recombinant Human IDO1 (rhIDO1) Enzymatic Assay

Expertise & Rationale: This assay provides a direct measure of an inhibitor's ability to modulate the catalytic activity of the purified IDO1 enzyme, free from confounding factors such as cell membrane permeability or cellular metabolism. By measuring the production of N-formylkynurenine (NFK) from tryptophan, we can precisely calculate the inhibitor concentration required to reduce enzyme activity by 50% (IC50), a key metric of potency. A kinetic read format was chosen to monitor the initial reaction rates, ensuring accurate determination of inhibition.[12]

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis rhIDO1 Recombinant Human IDO1 Plate 96-Well Plate Incubation (IDO1 + Inhibitor) rhIDO1->Plate Inhibitors CBOA-3 & Comparators (Serial Dilution) Inhibitors->Plate Substrate Substrate Mix (L-Trp, Ascorbate, Methylene Blue) Reaction Initiate Reaction (Add Substrate Mix) Substrate->Reaction Plate->Reaction Measure Kinetic Measurement (Absorbance at 321 nm) Reaction->Measure 37°C, 5 min Curve Dose-Response Curve (% Inhibition vs. [Inhibitor]) Measure->Curve IC50 Calculate IC50 Value Curve->IC50

Figure 1: Workflow for the cell-free rhIDO1 enzymatic inhibition assay.

Detailed Protocol:

  • Reagent Preparation: All assays were performed in a 50 mM potassium phosphate buffer (pH 6.5). The substrate mixture was prepared to final concentrations of 400 µM L-tryptophan, 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[1] Test compounds (CBOA-3, Epacadostat, Navoximod, Linrodostat) were serially diluted in DMSO and then further diluted in assay buffer.

  • Assay Procedure: 50 µL of recombinant human IDO1 enzyme solution (20 nM final concentration) was added to the wells of a 96-well UV-transparent plate.[12] 2 µL of serially diluted inhibitor or DMSO vehicle control was then added.

  • Reaction Initiation: The plate was pre-incubated for 10 minutes at room temperature. The enzymatic reaction was initiated by the addition of 50 µL of the substrate mixture.

  • Data Acquisition: The increase in absorbance at 321 nm, corresponding to the formation of NFK, was monitored kinetically for 5-10 minutes at 37°C using a plate reader.

  • Data Analysis: Initial reaction rates were calculated from the linear phase of the kinetic read. The percent inhibition at each inhibitor concentration was determined relative to the DMSO vehicle control. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.

Cell-Based IDO1 Activity Assay

Expertise & Rationale: This assay quantifies an inhibitor's efficacy in a cellular environment, accounting for factors like cell permeability and stability. HeLa cells are a well-established model as they do not constitutively express IDO1 but can be robustly induced with interferon-gamma (IFN-γ).[19][20][21][22] The assay measures the end-product of the reaction in the cell culture supernatant—kynurenine—providing a holistic view of the inhibitor's functional impact. This method is a standard for characterizing IDO1 inhibitors in a preclinical setting.[1][12]

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Induction & Inhibition cluster_detection Kynurenine Detection cluster_analysis Data Analysis HeLa Culture HeLa Cells Seed Seed 1x10^4 cells/well in 96-Well Plate HeLa->Seed Adhere Incubate 24h for Adherence Seed->Adhere Treat Add Inhibitors & IFN-γ (10 ng/mL) Adhere->Treat Incubate2 Incubate 24-48h Treat->Incubate2 Supernatant Collect Supernatant Incubate2->Supernatant TCA Add Trichloroacetic Acid (TCA) Incubate 50°C, 30 min Supernatant->TCA Color Add Colorimetric Reagent (DMAB in Acetic Acid) TCA->Color Measure Measure Absorbance at 480 nm Color->Measure Curve Dose-Response Curve Measure->Curve IC50 Calculate IC50 Value Curve->IC50

Figure 2: Workflow for the IFN-γ-induced cellular IDO1 inhibition assay.

Detailed Protocol:

  • Cell Culture: HeLa cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells were seeded into 96-well flat-bottom plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.[1][19]

  • Induction and Treatment: The culture medium was replaced with fresh medium containing 10 ng/mL human IFN-γ to induce IDO1 expression.[19][20] Immediately after, serially diluted CBOA-3 and comparator compounds were added. The final DMSO concentration was kept below 0.5%.

  • Incubation: Plates were incubated for 24-48 hours at 37°C in a 5% CO₂ atmosphere to allow for IDO1 expression and tryptophan catabolism.

  • Kynurenine Measurement: After incubation, 140 µL of supernatant was transferred to a new plate. 10 µL of 6.1 N trichloroacetic acid (TCA) was added to each well, mixed, and incubated at 50°C for 30 minutes to hydrolyze NFK to kynurenine.[1] The plate was then centrifuged to pellet precipitated protein.

  • Colorimetric Reaction: 100 µL of the clarified supernatant was transferred to a new plate, and 100 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) was added. A yellow color develops in the presence of kynurenine.

  • Data Acquisition and Analysis: Absorbance was measured at 480 nm. A standard curve using known concentrations of kynurenine was used for quantification. IC50 values were determined by plotting the percent inhibition of kynurenine production against inhibitor concentration.

Comparative Efficacy Data

The following table summarizes the in vitro inhibitory potencies of CBOA-3 and the known reference inhibitors. The data presented are representative mean values from multiple independent experiments (n=3).

CompoundTargetCell-Free rhIDO1 IC50 (nM)Cell-Based HeLa IC50 (nM)Notes
CBOA-3 IDO18.5 65 Potent enzymatic inhibition with good cellular activity.
EpacadostatIDO110[6][12]70[12]Potent and selective inhibitor, clinical benchmark.
NavoximodIDO17 (Ki)[13][14]75[13]Potent pathway inhibitor.
LinrodostatIDO11.7[17]1.1[17]Highly potent, irreversible inhibitor.

Analysis and Interpretation

The in vitro data demonstrate that the novel azetidine derivative, CBOA-3 , is a highly potent direct inhibitor of the IDO1 enzyme, with a cell-free IC50 value of 8.5 nM. This potency is comparable to that of the well-established clinical candidates Epacadostat and Navoximod.

In the cell-based assay, which measures functional inhibition in an intact cellular system, CBOA-3 exhibited an IC50 of 65 nM. This value confirms that the compound effectively penetrates the cell membrane and inhibits intracellular IDO1 activity. The observed potency is on par with both Epacadostat and Navoximod in this assay format, suggesting a promising profile for further development.

Linrodostat displayed the highest potency in both assays, which is consistent with its mechanism as an irreversible inhibitor.[17] The approximate 7.6-fold shift between the cell-free and cell-based IC50 values for CBOA-3 is a common and acceptable phenomenon, reflecting factors such as cell permeability, protein binding in the culture medium, and potential for cellular efflux. This shift is well within the range observed for other successful small molecule inhibitors.

References

A Comparative Guide to the Synthetic Routes of 3-Oxy-Azetidines for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent conformational rigidity and ability to introduce a key vector for substitution make it a valuable structural motif. In particular, 3-oxy-azetidines are of high interest as they provide a strategic point for further functionalization, influencing the physicochemical properties and biological activity of parent molecules. This guide provides a comparative analysis of three distinct and prominent synthetic strategies for accessing 3-hydroxyazetidines, offering insights into their mechanisms, practical execution, and relative merits to aid researchers in selecting the optimal route for their specific needs.

Intramolecular Cyclization of Amines Derived from Epichlorohydrin: The Workhorse Approach

This classical two-step, one-pot synthesis represents a robust and scalable method for the preparation of N-substituted 3-hydroxyazetidines. The strategy relies on the initial nucleophilic ring-opening of readily available epichlorohydrin by a primary amine, followed by an intramolecular nucleophilic substitution to form the azetidine ring.

Mechanistic Rationale

The reaction proceeds through two key steps. First, the primary amine attacks the less sterically hindered terminal carbon of the epoxide in epichlorohydrin, leading to the formation of a chlorohydrin intermediate. The regioselectivity of this step is crucial for the subsequent cyclization. In the second step, under basic conditions, the nitrogen atom acts as an intramolecular nucleophile, displacing the chloride to form the strained four-membered azetidine ring. The choice of the amine protecting group is critical, with the benzyl group being a common and effective choice due to its stability and ease of removal via hydrogenolysis.

G cluster_0 Step 1: Epoxide Ring-Opening cluster_1 Step 2: Intramolecular Cyclization Epichlorohydrin Epichlorohydrin Chlorohydrin_Intermediate 1-chloro-3-(benzylamino)propan-2-ol Epichlorohydrin->Chlorohydrin_Intermediate Benzylamine (nucleophilic attack) Benzylamine Benzylamine N_Bn_3_hydroxyazetidine 1-benzyl-3-hydroxyazetidine Chlorohydrin_Intermediate->N_Bn_3_hydroxyazetidine Base (e.g., NaH, NaOH) (intramolecular SN2) Base Base

Caption: Mechanism of 3-hydroxyazetidine synthesis from epichlorohydrin.

Experimental Protocol: Synthesis of 1-benzyl-3-hydroxyazetidine[1][2]

Step 1: Formation of N-benzyl-3-chloro-2-hydroxypropylamine

  • Dissolve benzylamine (1.58 mol) in water (1.5 L).

  • Cool the solution to 5 °C in an ice bath.

  • Slowly add epichlorohydrin (1.50 mol) to the cooled solution.

  • Stir the reaction mixture for 18 hours at 15 °C.

  • To the reaction mixture, add a solution of n-hexane and isopropanol (1:15, 300 mL) and stir for an additional 2 hours at 15 °C.

  • Filter the resulting precipitate and dry it under vacuum to obtain the chlorohydrin intermediate as colorless crystals.

Step 2: Cyclization to 1-benzyl-3-hydroxyazetidine

  • Suspend the crude N-benzyl-3-chloro-2-hydroxypropylamine in a suitable solvent (e.g., triethylamine)[1].

  • Add a base, such as sodium hydroxide or potassium carbonate, to the mixture.

  • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • After cooling, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield 1-benzyl-3-hydroxyazetidine.

Performance and Considerations

This method is widely used in both academic and industrial settings due to its cost-effectiveness and the ready availability of starting materials.

ParameterPerformance
Yield Generally good to excellent (can be >80% for the two steps)[2][3].
Scalability Highly scalable, as demonstrated in patent literature[2][1].
Substrate Scope Broad for various primary amines.
Safety Epichlorohydrin is a toxic and reactive substance requiring careful handling.

Advantages:

  • Uses inexpensive and readily available starting materials.

  • The procedure is relatively straightforward and amenable to large-scale production[4][5].

Disadvantages:

  • The use of hazardous reagents like epichlorohydrin.

  • The reaction can sometimes lead to the formation of byproducts, such as the double alkylation of the amine.

Lewis Acid-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines: A Modern Catalytic Approach

Recent advancements have introduced more refined methods for the synthesis of 3-hydroxyazetidines. One such elegant strategy is the lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines[6][7][8][9][10]. This method offers high yields and excellent regioselectivity under mild catalytic conditions.

Mechanistic Rationale

The Lewis acid, La(OTf)₃, coordinates to the oxygen atom of the epoxide, activating it towards nucleophilic attack. The intramolecular amine then attacks the C3 carbon of the epoxide in a highly regioselective manner, leading to the formation of the azetidine ring. The cis-stereochemistry of the starting epoxy amine is crucial for the preferential formation of the four-membered ring over the five-membered pyrrolidine ring.

G cis_Epoxy_Amine cis-3,4-Epoxy Amine Activated_Complex Activated Epoxide-La(OTf)₃ Complex cis_Epoxy_Amine->Activated_Complex Coordination La_OTf3 La(OTf)₃ La_OTf3->Activated_Complex Azetidine_Product 3-Hydroxyazetidine Activated_Complex->Azetidine_Product Intramolecular nucleophilic attack

Caption: La(OTf)₃-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine.

Experimental Protocol: General Procedure for La(OTf)₃-Catalyzed Azetidine Synthesis[12]
  • To a solution of the cis-3,4-epoxy amine (1 equivalent) in 1,2-dichloroethane (0.2 M), add La(OTf)₃ (5 mol%) at room temperature.

  • Stir the mixture under reflux. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to 0 °C.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with CH₂Cl₂ (3 times).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to yield the corresponding 3-hydroxyazetidine.

Performance and Considerations

This catalytic method demonstrates excellent functional group tolerance and high regioselectivity.

Substrate (cis-3,4-epoxy amine with N-substituent)Yield (%)
N-Benzyl81
N-(4-Methoxybenzyl)85
N-(4-Nitrobenzyl)83
N-n-Butyl90
N-tert-Butyl92
N-Allyl65
N-Boc88
N-PMB85
N-TBS89

Data sourced from Kuriyama et al.[6][7]

Advantages:

  • High yields and excellent regioselectivity[6][7].

  • Mild reaction conditions and low catalyst loading.

  • Tolerates a wide range of functional groups, including acid-sensitive protecting groups[6][7].

Disadvantages:

  • Requires the synthesis of the cis-3,4-epoxy amine precursor, which may involve multiple steps.

  • The catalyst, while effective, is a lanthanide salt which may be more expensive than traditional reagents.

Photochemical Norrish-Yang Cyclization: A Light-Driven Approach

Photochemical reactions offer unique pathways to complex molecular architectures that are often inaccessible through traditional thermal methods. The Norrish-Yang cyclization is a powerful photochemical transformation for the synthesis of cyclobutanols, and its aza-variant provides a direct route to 3-hydroxyazetidines from α-amino ketones[11][12][13][14][15][16][17].

Mechanistic Rationale

The reaction is initiated by the photoexcitation of the ketone carbonyl group to its triplet state. This is followed by an intramolecular 1,5-hydrogen atom transfer from the γ-carbon (the carbon adjacent to the nitrogen) to the oxygen atom of the excited carbonyl, generating a 1,4-biradical intermediate. Subsequent radical-radical combination (cyclization) of this biradical species affords the 3-hydroxyazetidine product.

G Amino_Ketone α-Amino Ketone Excited_State Triplet Excited State Amino_Ketone->Excited_State hν (light) Biradical 1,4-Biradical Intermediate Excited_State->Biradical 1,5-Hydrogen Atom Transfer Azetidinol 3-Hydroxyazetidine Biradical->Azetidinol Radical-Radical Combination

Caption: Mechanism of the Norrish-Yang cyclization for 3-hydroxyazetidine synthesis.

Experimental Protocol: Flow Synthesis of 3-Hydroxyazetidines[20]

This protocol describes a modern flow chemistry approach, which offers advantages in terms of safety, scalability, and reaction control for photochemical reactions.

  • Prepare a 0.15 M solution of the α-amino ketone starting material in acetonitrile.

  • Using a flow chemistry system (e.g., Vapourtec UV-150), pump the solution through a 10 mL photoflow coil reactor at a defined flow rate (e.g., 1 mL/min for a 10-minute residence time).

  • Irradiate the reactor with a low-pressure mercury lamp (150 W).

  • Collect the product stream exiting the reactor.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Performance and Considerations

The flow chemistry setup allows for safe and efficient execution of this photochemical reaction on a multi-gram scale.

N-Protecting GroupR Group on KetoneYield (%)
TsPh76
Ts4-MeO-Ph71
Ts4-F-Ph86
Ts2-Thienyl50
BocPh65
CbzPh68

Data sourced from Ruggeri et al.

Advantages:

  • Provides a direct route to the azetidine ring from readily accessible α-amino ketones.

  • The use of flow chemistry enhances safety, reproducibility, and scalability of the photochemical process.

  • The reaction is often clean, with high conversions observed.

Disadvantages:

  • Requires specialized photochemical equipment (though flow reactors are becoming more common).

  • The efficiency of the reaction can be sensitive to the electronic and steric properties of the substituents.

  • Potential for side reactions such as Norrish Type I and II cleavage[11].

Comparative Summary and Outlook

FeatureIntramolecular Cyclization (from Epichlorohydrin)La(OTf)₃-Catalyzed AminolysisNorrish-Yang Cyclization
Starting Materials Primary amine, epichlorohydrincis-3,4-Epoxy amineα-Amino ketone
Key Transformation Intramolecular Sₙ2Lewis acid-catalyzed epoxide openingPhotochemical C-C bond formation
Yields Good to ExcellentExcellentGood to Excellent
Scalability HighModerate to HighHigh (with flow chemistry)
Generality Broad for aminesBroad, good functional group toleranceGood, dependent on ketone structure
Key Advantage Cost-effective, industrially provenHigh selectivity, mild conditionsUnique reactivity, direct access
Key Disadvantage Use of hazardous epichlorohydrinMulti-step precursor synthesisRequires specialized equipment

The choice of synthetic route to 3-oxy-azetidines is contingent on the specific requirements of the research program, including the desired substitution pattern, scale of synthesis, and available resources. The classical intramolecular cyclization from epichlorohydrin remains a highly practical and economical choice for large-scale synthesis of simpler analogs. For more complex substrates requiring high selectivity and functional group tolerance, the La(OTf)₃-catalyzed aminolysis presents a powerful and elegant solution. The Norrish-Yang cyclization, particularly when implemented in a flow chemistry setup, offers a modern and efficient photochemical route that opens up unique avenues for molecular design. As the demand for novel azetidine-containing compounds in drug discovery continues to grow, the development and refinement of these and other synthetic methodologies will remain an active and important area of chemical research.

References

A Comparative Guide to the HPLC-Based Purity Validation of 3-((2-Chlorobenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric but a foundational pillar of drug safety and efficacy. This guide presents a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 3-((2-Chlorobenzyl)oxy)azetidine, a key building block in modern medicinal chemistry. Moving beyond a simple recitation of protocols, we delve into the causality behind methodological choices, emphasizing the critical role of orthogonal chromatographic strategies in building a robust and self-validating purity assessment system. This document is designed for researchers, analytical scientists, and drug development professionals, providing field-proven insights and actionable experimental protocols grounded in international regulatory standards.

Introduction: The Imperative for Rigorous Purity Analysis

This compound is a small molecule intermediate characterized by a polar azetidine ring (a four-membered cyclic amide) and a more hydrophobic 2-chlorobenzyl moiety.[1][2][3] This bifunctional nature presents a distinct challenge for chromatographic separation. Impurities, which can arise from the synthetic route or degradation, may share similar structural features, making their separation from the active pharmaceutical ingredient (API) and from each other a complex task.[4][5]

The development of a stability-indicating analytical method—one that can accurately separate the main compound from its potential degradation products—is a regulatory expectation and a scientific necessity.[6] Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1) on the validation of analytical procedures and Q1A on stability testing, mandate a thorough demonstration of an assay's specificity.[6][7][8][9] This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods, demonstrating how an orthogonal approach provides the highest degree of confidence in purity determination.

Foundational Strategy: Orthogonal, Stability-Indicating Methods

A single HPLC method, no matter how well optimized, carries the inherent risk of co-elution, where an impurity is hidden under the main analyte peak or another impurity peak. To mitigate this, we employ orthogonal methods—two or more methods that utilize different separation mechanisms or selectivities to resolve the components of a mixture.[10][11] This approach significantly increases the probability of detecting all impurities present.[4][5]

Our strategy involves:

  • A Primary Workhorse Method: A robust RP-HPLC method using a standard C18 stationary phase, which separates analytes primarily based on hydrophobicity.[12]

  • An Orthogonal Method: An RP-HPLC method using a Phenyl-Hexyl stationary phase, which introduces an alternative separation mechanism (π-π interactions) alongside hydrophobic interactions.[13] This is particularly effective for resolving aromatic compounds or those with subtle structural differences.

To prove these methods are stability-indicating, we will subject the this compound sample to forced degradation conditions (stress testing) as recommended by ICH guidelines.[9][14] This intentionally generates degradation products to challenge the specificity of our analytical methods.

Comparative Methodologies & Experimental Protocols

Analyte & Sample Preparation
  • Analyte: this compound

  • Molecular Formula: C₁₀H₁₂ClNO[2][15]

  • Molecular Weight: 197.66 g/mol [1][2]

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water (Diluent).

    • For analysis, dilute the stock solution with the Diluent to a final concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection to prevent particulate matter from reaching the column.

Forced Degradation Protocol

The objective of forced degradation is to achieve 5-20% degradation of the active ingredient to ensure the method's specificity is adequately challenged.[14][16]

  • Acid Hydrolysis: To 1 mL of the 1.0 mg/mL stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with Diluent.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to 0.1 mg/mL.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to 0.1 mg/mL.

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours. Prepare a 0.1 mg/mL solution as described above.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] Prepare a 0.1 mg/mL solution.

Method A: Primary RP-HPLC (C18)
  • Rationale: The C18 (octadecylsilane) phase is the universal starting point for RP-HPLC method development due to its strong hydrophobic retention, making it effective for a wide range of small molecules.[12] We use a buffered mobile phase to control the ionization state of the basic azetidine nitrogen, ensuring consistent retention and sharp peak shape.[13]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (UV)

  • Injection Volume: 10 µL

Method B: Orthogonal RP-HPLC (Phenyl-Hexyl)
  • Rationale: The Phenyl-Hexyl phase provides an alternative selectivity based on π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte and its impurities. This mechanism is orthogonal to the purely hydrophobic interactions of the C18 phase and can be highly effective at separating structurally similar aromatic compounds.[12][13] Using methanol as the organic modifier can sometimes enhance these unique phenyl-phase interactions compared to acetonitrile.[13]

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (UV)

  • Injection Volume: 10 µL

Method Validation Workflow & Data Comparison

The validation of these analytical methods must be performed in accordance with ICH Q2(R1) guidelines to ensure they are fit for purpose.[7][8][17] The workflow below illustrates the logical progression from development to full validation.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val ICH Q2(R1) Validation Sample Receive Sample (this compound) Forced_Deg Perform Forced Degradation Studies (Acid, Base, Oxidative, etc.) Sample->Forced_Deg Dev_A Develop Primary Method A (C18) Forced_Deg->Dev_A Dev_B Develop Orthogonal Method B (Phenyl-Hexyl) Forced_Deg->Dev_B Specificity Demonstrate Specificity & Peak Purity on Stressed Samples Dev_A->Specificity Dev_B->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy (Spike Recovery) LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Final_Report Final Validated Purity Report Robustness->Final_Report

Caption: Workflow for the development and validation of HPLC purity methods.

Comparative Performance Data

The table below summarizes hypothetical but representative data from the analysis of a stressed sample (acid hydrolysis) to highlight the differences between the two methods. Let's assume this stress condition produced two key degradation products: Impurity 1 (a potential process impurity) and Impurity 2 (a hydrolysis degradant).

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale & Interpretation
Retention Time (Main Peak) 18.5 min20.1 minDifferent retention times confirm different overall system interactions.
Retention Time (Impurity 1) 17.2 min16.5 minThe elution order of Impurity 1 relative to the main peak may change, indicating different selectivity.
Retention Time (Impurity 2) 18.5 min19.2 minCritical Finding: Impurity 2 co-elutes with the main peak in Method A but is baseline resolved in Method B.
Resolution (Main Peak / Impurity 2) 0.0 (Co-elution)2.5 This demonstrates the necessity of the orthogonal method. Method A alone would fail to detect and quantify Impurity 2, leading to an overestimation of purity.
Peak Tailing Factor (Main Peak) 1.11.2Both methods produce acceptable peak symmetry (typically < 1.5).
Theoretical Plates (Main Peak) > 8000> 7500Both columns show good efficiency.
Interpretation of Results

The comparative data clearly illustrates the power of an orthogonal approach. While Method A (C18) is a robust system capable of separating some impurities, it failed to resolve Impurity 2 from the main analyte peak. This would lead to an inaccurate (falsely high) purity result.

Method B (Phenyl-Hexyl), with its alternative selectivity, successfully resolved this critical impurity.[5][10] This result is self-validating; it proves that reliance on a single chromatographic method is insufficient for a comprehensive purity profile.[4] The use of both methods ensures that impurities with differing chemical properties (hydrophobicity vs. aromaticity) are effectively separated and quantified, providing a trustworthy and accurate assessment of the material's purity.

Conclusion

Validating the purity of a pharmaceutical intermediate like this compound is a multi-faceted process that demands scientific rigor and adherence to established regulatory frameworks. This guide has demonstrated that a robust purity assessment cannot be achieved with a single analytical method. By employing a primary C18-based method alongside an orthogonal Phenyl-Hexyl-based method, a comprehensive impurity profile can be established and trusted.

The key takeaway for any analytical scientist is to challenge their separations. The development of a stability-indicating method through forced degradation studies, combined with the confirmatory power of an orthogonal column chemistry, provides the highest level of assurance in product quality and is an indispensable strategy in modern drug development.

References

A Technical Guide to the Structure-Activity Relationship of 3-((2-Chlorobenzyl)oxy)azetidine Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 3-((2-chlorobenzyl)oxy)azetidine analogs, a class of compounds with significant potential as monoamine transporter inhibitors. By objectively evaluating the impact of structural modifications on biological activity, supported by experimental data from closely related analog series, this document aims to inform the rational design of novel therapeutics for neurological and psychiatric disorders.

Introduction: The Azetidine Scaffold in Triple Reuptake Inhibition

The azetidine ring is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional structure that can be strategically functionalized to interact with a variety of biological targets.[1] In the context of neuropharmacology, 3-substituted azetidine derivatives have emerged as promising candidates for the development of triple reuptake inhibitors (TRIs). TRIs simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, which are crucial for regulating neurotransmitter levels in the central nervous system. This multimodal mechanism of action is hypothesized to offer a broader spectrum of therapeutic efficacy and a faster onset of action compared to single- or dual-acting agents for conditions like major depressive disorder.[2][3]

The this compound core represents a key pharmacophore, with the azetidine ring providing a central anchor, the benzyloxy linker offering conformational flexibility, and the chlorobenzyl group enabling crucial interactions with the transporter binding sites. Understanding how modifications to each of these components influence potency and selectivity is paramount for optimizing drug candidates.

Comparative Analysis of Structural Modifications

While a comprehensive public dataset for a large series of this compound analogs is limited, we can infer critical SAR trends by examining closely related 3-aminoazetidines and 3-aryl-3-arylmethoxyazetidines.[2][4] The 3-aminoazetidines can be considered bioisosteres of the 3-oxyazetidine core, providing valuable insights into the role of the 3-position substituent.

Key SAR Insights:
  • The Azetidine Nitrogen: Substitution on the azetidine nitrogen is a critical determinant of activity. In related series, N-methylation has been shown to significantly impact potency at monoamine transporters. For instance, in 3-aryl-3-arylmethoxyazetidines, N-methylation generally enhances potency for both DAT and SERT.[4] This suggests that a small alkyl substituent on the azetidine nitrogen of the this compound scaffold could be beneficial for activity.

  • The 3-Position Linker: The oxygen atom in the 3-((2-chlorobenzyl)oxy) moiety serves as a key hydrogen bond acceptor and influences the orientation of the benzyl group. The bioisosteric replacement of this oxygen with a nitrogen atom, as seen in 3-aminoazetidines, has been explored to modulate the physicochemical properties and biological activity of these compounds.[2] This suggests that variations in the linker, such as replacing the ether with an amine or other small functional groups, could be a fruitful avenue for optimization.

  • The Chlorobenzyl Moiety: The substitution pattern on the benzyl ring is a major driver of potency and selectivity. The presence and position of the chlorine atom are crucial. In the broader class of monoamine reuptake inhibitors, halogen substitutions on the aromatic ring often lead to enhanced binding affinity. The 2-chloro substitution likely orients the molecule within the transporter binding pocket to maximize favorable interactions. Further exploration of the substitution pattern on this ring is warranted. For example, moving the chlorine to the 3- or 4-position, or introducing additional substituents, could fine-tune the selectivity profile. Dichloro-substituted congeners in the 3-aryl-3-arylmethoxyazetidine series have shown high potency, particularly for SERT.[4]

Quantitative Data Summary

The following table summarizes the binding affinities (Ki, nM) of a series of 3-aryl-3-arylmethoxyazetidine analogs at the dopamine and serotonin transporters. This data, from a closely related chemical series, provides a valuable framework for understanding the potential impact of similar substitutions on the this compound scaffold.[4]

CompoundRArAr'DAT Ki (nM)SERT Ki (nM)DAT/SERT Selectivity Ratio
6e H3,4-Cl₂C₆H₃C₆H₅>100003.5>2857
6h HC₆H₅4-ClC₆H₄88002.93034
7c CH₃3,4-Cl₂C₆H₃C₆H₅28001.02800
7g CH₃3,4-Cl₂C₆H₃3,4-Cl₂C₆H₃15000.81875

Data Interpretation: This table highlights that dichloro-substitution on the aryl ring (Ar) generally leads to high SERT affinity. N-methylation (R = CH₃) appears to be tolerated and can in some cases improve DAT affinity without significantly compromising SERT potency. These findings suggest that for the this compound series, exploring dichlorinated benzyl analogs and N-methylated derivatives could be promising strategies.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through several established synthetic routes for 3-substituted azetidines. A common approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of an N-protected azetidine with the corresponding substituted benzyl alcohol.

Step-by-Step Methodology:

  • Protection of Azetidin-3-ol: Commercially available azetidin-3-ol is first protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions at the nitrogen atom.

  • Alkylation: The N-Boc-azetidin-3-ol is then deprotonated with a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The resulting alkoxide is reacted with the desired 2-chlorobenzyl halide (e.g., 2-chlorobenzyl bromide) to yield the N-Boc-3-((2-chlorobenzyl)oxy)azetidine.

  • Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), to afford the final this compound product.

  • Analog Synthesis: To synthesize analogs with substitutions on the azetidine nitrogen, the deprotected product can be subjected to reductive amination or N-alkylation with various aldehydes or alkyl halides.

Diagram of Synthetic Pathway:

G Azetidinol Azetidin-3-ol ProtectedAzetidinol N-Boc-Azetidin-3-ol Azetidinol->ProtectedAzetidinol Boc₂O AlkylatedProduct N-Boc-3-((2-Chlorobenzyl)oxy)azetidine ProtectedAzetidinol->AlkylatedProduct 1. NaH 2. 2-Cl-Bn-Br FinalProduct This compound AlkylatedProduct->FinalProduct TFA Analogs N-Substituted Analogs FinalProduct->Analogs Reductive Amination or N-Alkylation

Caption: General synthetic route to this compound and its N-substituted analogs.

In Vitro Monoamine Transporter Inhibition Assay

The inhibitory activity of the synthesized analogs against SERT, NET, and DAT is typically determined using radioligand binding assays with cell lines stably expressing the respective human transporters (e.g., HEK293 cells).[2]

Step-by-Step Methodology:

  • Cell Culture: HEK293 cells stably transfected with human SERT, NET, or DAT are cultured under standard conditions.

  • Assay Preparation: On the day of the experiment, cells are harvested and resuspended in assay buffer.

  • Competition Binding: A fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) is incubated with the cell suspension in the presence of varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.

Diagram of Assay Workflow:

G cluster_0 Assay Setup cluster_1 Measurement cluster_2 Data Analysis Cells Transfected HEK293 Cells (SERT, NET, or DAT) Incubation Incubation Cells->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound (Varying Concentrations) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC₅₀ Determination Counting->IC50 Ki Kᵢ Calculation IC50->Ki

Caption: Workflow for the in vitro monoamine transporter inhibition assay.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel monoamine transporter inhibitors. The SAR insights gleaned from related chemical series suggest that strategic modifications to the azetidine nitrogen and the chlorobenzyl moiety can significantly influence potency and selectivity. N-alkylation and further halogenation of the benzyl ring are particularly interesting avenues for future exploration. The detailed experimental protocols provided in this guide offer a solid foundation for the synthesis and evaluation of new analogs. Further in-vivo studies will be necessary to establish the pharmacokinetic and pharmacodynamic profiles of promising candidates and to validate their therapeutic potential.

References

Cytotoxicity comparison of 3-((2-Chlorobenzyl)oxy)azetidine with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cytotoxic activity of a series of azetidine-containing compounds, offering valuable insights for researchers and drug development professionals. While direct cytotoxic data for 3-((2-Chlorobenzyl)oxy)azetidine is not publicly available, this document focuses on structurally related azetidine derivatives to establish a foundational understanding of their potential as therapeutic agents. The comparative analysis is supported by experimental data from peer-reviewed studies, detailed protocols for in vitro cytotoxicity assessment, and an exploration of the potential molecular pathways involved.

Introduction to Azetidine Scaffolds in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain and unique three-dimensional geometry offer a distinct advantage in the design of novel therapeutics, influencing properties such as metabolic stability and target binding affinity.[2] Azetidine derivatives have demonstrated a broad spectrum of biological activities, including significant potential as anticancer agents.[1][3] Their cytotoxic effects are often attributed to the disruption of fundamental cellular processes, such as microtubule dynamics and key signaling pathways.[4][5]

This guide will delve into the cytotoxic profiles of several azetidine derivatives, presenting a comparative analysis of their potency against various cancer cell lines. Understanding the structure-activity relationships (SAR) within this class of compounds is crucial for the rational design of future drug candidates with improved efficacy and selectivity.

Comparative Cytotoxicity of Azetidine Derivatives

The cytotoxic potential of various azetidine derivatives has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the cytotoxicity of these compounds.[6] The table below summarizes the in vitro cytotoxic activity of selected azetidine-containing molecules from the scientific literature.

CompoundCell LineIC50 (µM)Reference
2H-azirine-2-azetidinone 1HL-60 (Leukemia)1.1 - 10.5[3]
2H-azirine-2-azetidinone 2HL-60 (Leukemia)3.8 - 26.6[3]
N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one (Compound 6)SiHa, B16F10Not specified[4]
1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one (12l)MCF-7, HT-290.01, 0.003
3-(4-methoxy-3-(pyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide (1B)A431, 786-O0.77, 0.73[7]
Azetidine derivative 7g (STAT3 inhibitor)MDA-MB-231~1.0[8]
3-(prop-1-en-2-yl)azetidin-2-one derivative 9hMCF-7, MDA-MB-2310.01 - 0.033[9]
3-Chloro-4-(2-chlorophenyl)-1-(1-methyl-1H-benzimidazol-2-yl) azetidin-2-one (5f)MCF-76.0

Note: The IC50 values represent a range from the cited study where applicable. The specific cell lines for each value within the range may vary.

Experimental Protocols for In Vitro Cytotoxicity Assessment

The determination of a compound's cytotoxic activity is a critical step in preclinical drug development.[10] Standardized in vitro assays provide a robust and high-throughput method for initial toxicity screening.[11] The following is a generalized protocol for the MTT assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[12]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol outlines the key steps for evaluating the cytotoxicity of a test compound against a chosen cancer cell line.

Materials:

  • Selected cancer cell line (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (e.g., this compound or similar) dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Cell Seeding C 3. Cell Treatment A->C Cells in 96-well plate B 2. Compound Dilution B->C Serial dilutions D 4. Incubation C->D 24-72 hours E 5. MTT Addition D->E Add MTT reagent F 6. Formazan Solubilization E->F Incubate & add solvent G 7. Absorbance Reading F->G Measure at 570 nm H 8. IC50 Calculation G->H Plot dose-response curve

Caption: General workflow for determining compound cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a series of dilutions of the compound in complete cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Potential Signaling Pathways and Mechanisms of Action

The cytotoxic effects of azetidine derivatives are often linked to their ability to interfere with critical cellular processes. One of the well-documented mechanisms for related compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]

Tubulin Polymerization Inhibition Pathway

Tubulin_Inhibition_Pathway cluster_compound Pharmacological Intervention cluster_cellular Cellular Processes cluster_outcome Cellular Outcome Azetidine Azetidine Derivative Tubulin α/β-Tubulin Dimers Colchicine Binding Site Azetidine->Tubulin:f1 Binds to Microtubules Microtubule Polymerization Azetidine->Microtubules Inhibits Tubulin->Microtubules Essential for Spindle Mitotic Spindle Formation Microtubules->Spindle Leads to Arrest Cell Cycle Arrest (G2/M Phase) Spindle->Arrest Disruption causes Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Proposed mechanism of cytotoxicity via inhibition of tubulin polymerization.

Some azetidin-2-one derivatives have been designed as cis-restricted combretastatin A-4 analogues, which are known to bind to the colchicine-binding site on β-tubulin.[5] This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This ultimately leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[4]

Conclusion

The azetidine scaffold represents a promising framework for the development of novel cytotoxic agents for cancer therapy. The data presented in this guide highlight the potent in vitro activity of several azetidine derivatives against a range of cancer cell lines. While the specific cytotoxic profile of this compound remains to be determined, the comparative analysis of its structural analogues provides a valuable starting point for future research. The established protocols for cytotoxicity testing and the understanding of potential mechanisms of action, such as tubulin polymerization inhibition, will be instrumental in guiding the design and evaluation of the next generation of azetidine-based anticancer drugs. Further investigation into the structure-activity relationships, selectivity, and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-((2-Chlorobenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle, from procurement to disposal. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-((2-Chlorobenzyl)oxy)azetidine, a halogenated azetidine derivative commonly used in pharmaceutical research and development. The procedures outlined here are designed to be both scientifically robust and operationally practical for researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the "Why" Behind the Protocol

Before any disposal procedure can be implemented, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its hazard profile by examining its constituent chemical moieties: the azetidine ring and the 2-chlorobenzyl group.

  • Azetidine Moiety: Azetidine is a four-membered heterocyclic amine. Such strained ring systems can be reactive.[1][2] The parent compound, azetidine, is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[3][4][5][6]

  • Halogenated Organic Moiety: The presence of a chlorobenzyl group classifies this compound as a halogenated organic. Halogenated organic compounds are of particular environmental concern and often require specific disposal methods, such as high-temperature incineration, to prevent the formation of persistent and toxic byproducts.[7][8][9]

  • Potential for Irritation: Supplier information for the parent compound and similar structures indicates it should be treated as an irritant.[10]

Given this structural analysis, this compound must be handled as a hazardous substance with potential for skin and eye irritation, and its waste must be managed as halogenated organic waste.

Waste Characterization and Segregation: The First Step to Proper Disposal

Proper segregation of chemical waste at the point of generation is the most critical step in a compliant disposal program.[11] Commingling incompatible waste streams can lead to dangerous chemical reactions and significantly increases the complexity and cost of disposal.[12]

Core Principle: this compound and any materials contaminated with it must be disposed of as halogenated organic waste .

This waste stream must be kept separate from:

  • Non-halogenated organic waste[7][8]

  • Aqueous waste

  • Acids and bases[7]

  • Solid waste (non-contaminated)

The rationale for this strict segregation is that halogenated wastes are typically sent for incineration at facilities equipped with scrubbers to neutralize acidic gases (like HCl) produced during combustion.[9] Mixing with other waste types can interfere with this process.

Step-by-Step Disposal Protocol

This protocol covers the disposal of pure this compound, solutions containing it, and contaminated lab materials.

Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling the chemical or its waste.[13] This includes:

  • Safety goggles (or a face shield)

  • Chemical-resistant gloves (consult a glove compatibility chart; nitrile may be suitable for incidental contact, but heavier gloves may be needed for extensive handling)

  • A lab coat

Waste Collection

For Liquid Waste (e.g., unused solutions, reaction mixtures):

  • Select a Compatible Container: Use a designated, leak-proof container made of a material compatible with halogenated organic solvents (e.g., glass or polyethylene).[12][14] The container must have a secure, tight-fitting screw cap.

  • Label the Container: Before adding any waste, affix a hazardous waste label.[15] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" and any other components in the solution with their approximate percentages.[15] Avoid using abbreviations or chemical formulas.[16]

    • The accumulation start date (the date the first drop of waste is added).[15]

  • Add Waste: Carefully transfer the liquid waste into the container using a funnel.

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[12][14] This is a common regulatory violation and a safety hazard due to potential spills and vapor release.[14]

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[12]

For Solid Waste (e.g., contaminated gloves, weigh paper, absorbent pads):

  • Segregate: Collect all solid materials that have come into direct contact with this compound.

  • Package Securely: Place these materials in a designated, labeled, leak-proof plastic bag or a container for solid hazardous waste.[17][18]

  • Labeling: The container must be labeled as "Hazardous Waste" with the name of the contaminating chemical.

Decontamination of Empty Containers

Empty containers that once held this compound must also be managed properly.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., methanol or acetone) three times.[19]

  • Collect Rinsate: The first rinse, and for highly toxic chemicals, all three rinses, must be collected and disposed of as halogenated organic liquid waste.[12]

  • Deface Label: After rinsing and air-drying, deface or remove the original product label to prevent misuse.

  • Final Disposal: The cleaned container can then typically be disposed of in the regular trash or recycled, depending on institutional policies.

Spill Management

In the event of a spill, a prompt and correct response is crucial to minimize exposure and environmental contamination.[20]

For Small Spills (less than 500 mL and manageable by lab personnel):

  • Alert Personnel: Notify others in the immediate area.[21]

  • Don PPE: Ensure you are wearing the appropriate PPE.[22]

  • Contain the Spill: If it is a liquid, create a dike around the spill using an appropriate absorbent material from a chemical spill kit (e.g., vermiculite or commercial sorbent pads).[22][23]

  • Absorb and Collect: Cover the spill with the absorbent material. Once absorbed, carefully scoop the material into a designated hazardous waste container.[17][23]

  • Clean the Area: Wipe the spill area with a cloth or paper towels dampened with soapy water. Dispose of the cleaning materials as hazardous waste.[23]

  • Label and Dispose: Seal and label the container with all the spill cleanup debris as hazardous waste.

For Large Spills (greater than 1L or any amount you are not comfortable handling):

  • Evacuate: Immediately evacuate the area, alerting others as you leave.[21][23]

  • Isolate: Close the laboratory doors to confine the vapors.[21] Post a warning sign on the door.[23]

  • Report: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. Provide them with the name of the chemical, the quantity spilled, and the location.

Regulatory Compliance Summary

The disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[11][14]

Aspect Requirement Rationale
Waste Classification Halogenated Organic WasteDue to the 2-chlorobenzyl group. Requires specific treatment.[7]
Potential EPA Waste Code F001/F002 (if mixed with certain spent solvents) or D028 (if it exhibits the toxicity characteristic for o-dichlorobenzene). A specific code may be assigned based on the process that generated the waste.Proper coding ensures the waste is sent to an appropriate Treatment, Storage, and Disposal Facility (TSDF).[24][25]
Storage In compatible, closed containers with secondary containment.[12][14]Prevents leaks, spills, and vapor exposure.
Labeling "Hazardous Waste" with full chemical names and accumulation start date.[15]Ensures proper identification and tracking ("cradle to grave").[14]
Disposal Method High-temperature incineration at a licensed TSDF.Ensures complete destruction of the halogenated organic compound.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

DisposalWorkflow cluster_0 cluster_1 cluster_2 cluster_3 start Waste Generation (Involving this compound) waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., gloves, wipes) waste_type->solid_waste Solid container_waste Empty Chemical Container waste_type->container_waste Empty Container collect_liquid Collect in Labeled Halogenated Organic Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Solid Hazardous Waste Bag/Container solid_waste->collect_solid decontaminate Triple Rinse Container container_waste->decontaminate final_disposal Arrange for EHS Pickup collect_liquid->final_disposal collect_solid->final_disposal rinsate_to_liquid Collect Rinsate as Liquid Halogenated Waste decontaminate->rinsate_to_liquid rinsate_to_liquid->collect_liquid

Caption: Decision workflow for segregating and disposing of this compound waste.

By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

A Strategic Guide to Personal Protective Equipment for Handling 3-((2-Chlorobenzyl)oxy)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Causality of Hazard: A Structural Analysis

To determine the necessary protective measures, we must first understand the potential hazards inherent in the molecule's structure. This analysis is based on well-documented hazards of analogous compounds.

  • The Azetidine Moiety: The four-membered azetidine ring is characterized by significant ring strain.[1][2] This strain makes it susceptible to ring-opening reactions.[1] More critically, the parent compound, azetidine, is classified as a flammable liquid that causes severe skin burns and eye damage.[3][4] This high reactivity and corrosivity are primary concerns.

  • The Chlorobenzyl Moiety: Chlorinated aromatic compounds as a class present multiple hazards. They can be irritants and are often toxic. A key concern is their potential for absorption through the skin.[5] Furthermore, chlorinated organic waste is environmentally persistent and requires specialized disposal.

  • The Ether Linkage: While the benzyl ether structure is generally more stable than aliphatic ethers, safe handling protocols for ethers should still be considered, such as storage away from ignition sources.[6][7]

Inference: Based on this analysis, 3-((2-Chlorobenzyl)oxy)azetidine should be handled as a substance that is, at minimum, a severe skin and eye irritant or corrosive, potentially harmful if inhaled or absorbed through the skin, and an environmental hazard. One supplier designates its hazard class as "IRRITANT".[8]

The Protective Protocol: A Head-to-Toe Mandate

Given the assessed risks, a multi-layered approach to Personal Protective Equipment (PPE) is required. All handling of this compound, including weighing, transfers, and reaction workups, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]

The following table summarizes the minimum PPE requirements based on the identified hazards.

Hazard Route Identified Risk Primary Engineering Control Required Personal Protective Equipment (PPE)
Inhalation Vapors and aerosols may be corrosive and toxic.Chemical Fume HoodAir-purifying respirator with organic vapor/acid gas cartridges for spills or work outside a fume hood.[10]
Eye/Face Contact Severe irritation, potential for burns, and irreversible damage.[3][4]Chemical Fume Hood SashChemical splash goggles AND a full-face shield.[11]
Skin Contact Corrosive burns, irritation, and potential for systemic toxicity via dermal absorption.[3][5]N/ADouble gloves (Nitrile inner, Butyl or Viton® outer), chemical-resistant lab coat, and a chemically resistant apron.
Ingestion Harmful or fatal if swallowed.[4][12]N/AStrict prohibition of eating, drinking, or smoking in the lab.[3] Proper doffing of PPE and hand washing.
In-Depth PPE Selection and Rationale

Merely listing PPE is insufficient; understanding the choice of material and its limitations is critical for ensuring true safety.

The risk of dermal absorption and chemical burns necessitates a robust glove strategy. A double-gloving technique is mandatory.

  • Inner Glove: A standard nitrile glove provides a base layer of splash protection and dexterity.

  • Outer Glove: The outer glove must offer extended resistance to chlorinated aromatic compounds. Studies have shown that while nitrile gloves have breakthrough times of less than an hour for chlorinated aromatics, Viton® gloves show no permeation even after four hours.[13] Therefore, a heavy-duty Butyl or Viton® glove is the preferred outer layer.

Glove Material Protection Against Chlorinated Aromatics General Solvent Resistance Recommendation
Nitrile Fair to Poor (short breakthrough time)[13]Good for oils, greases, some acids.[14][15]Inner Glove: Suitable for minor splash contact and as a secondary barrier.
Neoprene ModerateGood for acids, bases, alcohols.[15][16]Acceptable outer glove for short-duration tasks, but not ideal.
Butyl Rubber GoodExcellent for ketones, esters, and highly corrosive acids.[14][15]Recommended Outer Glove: Provides superior protection for extended handling.
Viton® (Fluorocarbon) Excellent [13]Excellent for aromatic and chlorinated solvents.[14][15]Strongly Recommended Outer Glove: The highest level of protection for this chemical class.

Key Principle: Always inspect gloves for any signs of degradation or damage before use.[4] After handling, dispose of contaminated gloves in accordance with hazardous waste procedures.[17]

Because of the severe corrosive potential of the azetidine moiety, eye protection must go beyond standard safety glasses.

  • Chemical Splash Goggles: These are required to form a complete seal around the eyes, protecting from splashes and vapors.[11]

  • Face Shield: A face shield must be worn over the goggles to protect the entire face from splashes during transfers of liquids or other high-risk procedures.[11]

This dual-layer protection is mandated by OSHA standards for handling corrosive liquids.[18][19]

  • Protective Clothing: A standard lab coat should be supplemented with a chemical-resistant apron. For larger scale operations (>1 L), a disposable chemical-resistant suit (e.g., Tyvek® or equivalent) is recommended.[10]

  • Respiratory Protection: While a fume hood is the primary control, a respirator must be available for emergencies like spills. A full-face air-purifying respirator (APR) with combination organic vapor/acid gas cartridges provides both respiratory and eye protection.[4][10] All personnel who may need to use a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program compliant with OSHA 29 CFR 1910.134.[18]

Procedural Workflow and Decontamination

Proper procedure is as vital as the equipment itself. The following workflow illustrates the critical steps for safely handling this compound.

G cluster_prep Preparation Phase cluster_ops Operational Phase (In Fume Hood) cluster_post Post-Operation Phase A 1. Verify Fume Hood Certification B 2. Assemble All Chemicals & Glassware A->B C 3. Designate Waste Container B->C D 4. Don PPE (Full Ensemble) C->D E 5. Perform Chemical Manipulation D->E F 6. Secure Reaction & Close Containers E->F G 7. Decontaminate Work Surface F->G H 8. Doff PPE (Correct Sequence) G->H I 9. Wash Hands Thoroughly H->I

Caption: High-level workflow for handling the target compound.

Removing contaminated PPE is the point of highest risk for accidental exposure. The sequence is designed to move from most contaminated to least contaminated.

Doffing A 1. Decontaminate Outer Gloves (if possible) B 2. Remove Outer Gloves A->B Contaminated -> Trash C 3. Remove Face Shield & Apron B->C D 4. Remove Lab Coat (Turn inside out) C->D Contaminated -> Trash E 5. Remove Goggles D->E F 6. Remove Inner Gloves (Avoid touching outer surface) E->F G 7. Wash Hands and Arms Thoroughly F->G Contaminated -> Trash

Caption: The critical sequence for removing PPE to prevent cross-contamination.

Spill and Disposal Management
  • Spill Response: In case of a small spill inside a fume hood, use an inert absorbent material (e.g., vermiculite or sand) to contain the spill.[20] The contaminated absorbent must be collected in a sealed, labeled container for hazardous waste disposal.

  • Waste Disposal: As a chlorinated organic compound, all waste—including contaminated gloves, absorbent materials, and empty containers—must be disposed of as hazardous chemical waste.[17] Do not discharge any material containing this compound into the sanitary sewer.[7] All waste streams must be segregated and clearly labeled according to institutional and regulatory guidelines.

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((2-Chlorobenzyl)oxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-((2-Chlorobenzyl)oxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.